Product packaging for Biotin-PEG2-Mal(Cat. No.:CAS No. 305372-39-8)

Biotin-PEG2-Mal

货号: B1667287
CAS 编号: 305372-39-8
分子量: 525.6 g/mol
InChI 键: UDPCXVIKHFVPSZ-HOIFWPIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Biotin-PEG2-Mal is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N5O7S B1667287 Biotin-PEG2-Mal CAS No. 305372-39-8

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-HOIFWPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-39-8
Record name Maleimide PEO2-biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305372-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine
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Foundational & Exploratory

Biotin-PEG2-Maleimide: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation. This document details its chemical properties, mechanism of action, and applications, and provides established experimental protocols for its use in labeling proteins and other thiol-containing molecules.

Core Concepts: Introduction to Biotin-PEG2-Maleimide

Biotin-PEG2-Maleimide is a chemical reagent that serves as a molecular bridge, connecting a biotin (B1667282) molecule to a target molecule of interest.[1][2] It is composed of three key components:

  • A Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins, forming a strong and stable non-covalent interaction. This property is the foundation of many detection and purification systems in biotechnology.[1][3]

  • A Polyethylene Glycol (PEG) Spacer: The "PEG2" in its name indicates a short chain of two ethylene (B1197577) glycol units. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting conjugate, which can help to prevent the aggregation of labeled proteins in solution.[3][4] The spacer also reduces steric hindrance, allowing for more efficient binding of the biotin group to avidin or streptavidin.[5][6]

  • A Maleimide (B117702) Group: This functional group is highly reactive towards sulfhydryl (thiol, -SH) groups, which are found in the side chains of cysteine residues in proteins.[3][7] The reaction between a maleimide and a sulfhydryl group forms a stable, covalent thioether bond.[7]

This unique combination of features makes this compound an invaluable tool for specifically and efficiently labeling proteins and other sulfhydryl-containing molecules with biotin.

Physicochemical and Reactive Properties

A summary of the key quantitative data for Biotin-PEG2-Maleimide is presented in the table below for easy reference and comparison.

PropertyValueReferences
Synonyms N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, Maleimide-PEG2-Biotin[1]
Molecular Formula C23H35N5O7S[1][2]
Molecular Weight 525.62 g/mol [2][3][8]
CAS Number 305372-39-8[1][7][8]
Appearance White solid/powder[1][8]
Purity ≥90-99% (typically by HPLC)[1][2]
Spacer Arm Length ~20 Å (29.1 Å)[3][5]
Solubility Water, DMSO, DMF, DCM[3][7]
Melting Point 167-168 °C[1]
Storage Conditions ≤ -4°C, store under inert gas, moisture-sensitive[1][2][3]
Reactive Group Maleimide[2]
Target Functional Group Sulfhydryl (-SH)[1][7]
Optimal Reaction pH 6.5 - 7.5[3][7]

Mechanism of Action: The Thiol-Maleimide Reaction

The primary application of Biotin-PEG2-Maleimide revolves around the specific and efficient reaction between its maleimide group and a free sulfhydryl group. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage.

The reaction is most efficient at a pH range of 6.5-7.5.[3][7] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines and is also more susceptible to hydrolysis, which would render it inactive.[3] Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2) C Mix Protein and this compound (2:1 molar ratio of biotin:protein) A->C B Dissolve this compound (5-10 mg/mL in DMSO) B->C D Incubate (2-4 hours at room temperature) C->D E Purify Conjugate (Spin column or Gel Filtration) D->E F Collect Biotinylated Protein E->F G cluster_cell Cellular Context cluster_workflow Experimental Workflow ProteinX Protein of Interest (X) in a Signaling Pathway InteractingPartner Interacting Partner(s) ProteinX->InteractingPartner Interaction Biotinylation Biotinylate Protein X (using this compound) ProteinX->Biotinylation CellLysate Cell Lysate PullDown Affinity Pull-down (Streptavidin Beads) CellLysate->PullDown Biotinylation->CellLysate Introduce to Analysis Analysis (e.g., Mass Spectrometry) PullDown->Analysis Analysis->InteractingPartner Identifies

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-Maleimide, a trifunctional reagent widely employed in bioconjugation, diagnostics, and drug delivery systems. We will delve into the core mechanisms of its constituent parts, present quantitative data for its interactions, provide detailed experimental protocols for its use, and visualize key processes to facilitate a deeper understanding.

Core Mechanism of Action

Biotin-PEG2-Maleimide is a heterobifunctional crosslinker composed of three key moieties: a biotin (B1667282) group for high-affinity binding, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for covalent conjugation. The synergy of these components allows for the precise and stable linkage of molecules of interest to systems that can be detected, purified, or targeted with high specificity.

The Maleimide Group: Covalent Thiol Conjugation

The maleimide group is an electrophilic compound that exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1] The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether bond.[2][3][4]

This conjugation is most efficient at a pH range of 6.5-7.5.[5][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][5] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which would render it inactive.[5][6]

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product BiotinPEG_Maleimide Biotin-PEG-Maleimide Conjugate Stable Thioether Conjugate BiotinPEG_Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Thiol_Molecule Thiol-containing Molecule (e.g., Protein-SH) Thiol_Molecule->Conjugate

Mechanism of Maleimide-Thiol Conjugation.
The PEG2 Spacer: Enhancing Solubility and Reducing Steric Hindrance

The "PEG2" component refers to a short chain of two repeating ethylene (B1197577) glycol units. The inclusion of this hydrophilic PEG spacer imparts several advantageous properties to the reagent and the resulting conjugate.[6] PEGylation, the process of attaching PEG chains, is known to increase the water solubility of hydrophobic molecules and can help prevent the aggregation of labeled proteins in solution.[6][7]

Furthermore, the spacer arm physically separates the biotin moiety from the conjugated molecule. This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to its binding partners, avidin (B1170675) or streptavidin.[8] A longer spacer arm, such as the one provided by PEG, has been shown to increase the avidin-binding affinity.[9][10]

The Biotin Moiety: High-Affinity Non-Covalent Interaction

Biotin (Vitamin B7) forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[11] This interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex once formed.[11] The bond formation is rapid and remains stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents.[6] This robust and highly specific interaction is the foundation for numerous detection, purification, and targeting applications in biotechnology.[12][13]

Quantitative Data

The efficiency and reliability of Biotin-PEG2-Maleimide in experimental applications are supported by quantitative data regarding its reaction kinetics and stability.

Table 1: Stability of Maleimide-Thiol Conjugate
ParameterValueConditionsReference
Half-life of ring-opened product> 2 yearsIn vitro[14]
Thiol Exchange with GlutathioneCan occur, leading to loss of targetingIn vivo[5][15]
Stabilization StrategyTranscyclization reaction of the thiosuccinimideExtended incubation in buffered solution[3][5][15]
Table 2: Kinetics of Biotin-Streptavidin Interaction
ParameterValueMethodReference
Dissociation Constant (Kd)~1 x 10-14 MWidely Accepted[16]
Dissociation Constant (Kd)~10-15 MGeneral[11][17]
Association Rate Constant (kon)3.0 x 106 - 4.5 x 107 M-1s-1Droplet Microfluidics[18]
Association Rate Constant (kon)> 1 x 107 M-1s-1Surface Plasmon Resonance[16]
Association Rate Constant (kon)5.3 ± 0.9 x 106 M-1s-1 (for Avidin)Stopped-flow
Dissociation Rate Constant (koff)3.10 ± 0.07 x 10-5 s-1Si-NW FET[16]

Experimental Protocols

The following are detailed methodologies for common applications of Biotin-PEG2-Maleimide.

Protocol for Labeling Proteins with Biotin-PEG2-Maleimide

This protocol is adapted for the general labeling of proteins containing free sulfhydryl groups.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), Tris, HEPES)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column (e.g., Sephadex G-25) or dialysis unit for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in a sulfhydryl-free buffer at a concentration of 1-10 mg/mL.[6][9] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryls. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6] Note: Complete reduction of all disulfide bonds may inactivate some proteins.[6]

  • Preparation of Biotin-PEG2-Maleimide Stock Solution: Immediately before use, dissolve Biotin-PEG2-Maleimide in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[9] The maleimide group can hydrolyze in aqueous solutions, so stock solutions should be prepared fresh.

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the Biotin-PEG2-Maleimide stock solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.[6] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, non-reacted Biotin-PEG2-Maleimide by using a desalting column or through dialysis against a suitable buffer.[6][9]

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) Disulfide_Reduction Optional: Reduce Disulfide Bonds (TCEP, 20-30 min) Protein_Prep->Disulfide_Reduction If needed Conjugation Add Maleimide Reagent to Protein (5-20x molar excess) Protein_Prep->Conjugation Disulfide_Reduction->Conjugation Reagent_Prep Prepare Fresh Biotin-PEG2-Maleimide Stock Solution (in DMSO/DMF) Reagent_Prep->Conjugation Incubation Incubate (2h at RT or overnight at 4°C) Conjugation->Incubation Purify Remove Excess Reagent (Desalting column or Dialysis) Incubation->Purify Analysis Characterize Conjugate Purify->Analysis

Experimental Workflow for Protein Biotinylation.
Protocol for Purification of Biotinylated Proteins

This protocol describes the general steps for affinity purification of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Cell lysate or solution containing the biotinylated protein

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer (e.g., RIPA buffer, PBS with 0.1% Tween-20)

  • Elution Buffer (harsh conditions, e.g., boiling in SDS-PAGE sample buffer, or competitive elution with free biotin)

Procedure:

  • Bead Equilibration: Wash the streptavidin beads with the binding/wash buffer to remove any storage solution and equilibrate them.

  • Binding: Add the cell lysate or protein solution to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with the binding/wash buffer (at least 3-5 times) to remove non-specifically bound proteins.[2]

  • Elution:

    • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. The biotin-streptavidin interaction is largely resistant to this, but it will elute the protein for analysis by Western blot or mass spectrometry. For mass spectrometry, on-bead digestion is often preferred.

    • Competitive Elution: For non-denaturing elution, incubate the beads with a high concentration of free biotin (e.g., 2-8 mg/mL) to compete for the binding sites on streptavidin.[2] However, due to the extremely high affinity, this method can be inefficient.[1][2]

Application in Signaling Pathway Analysis

Biotin-PEG2-Maleimide and similar biotinylating reagents are powerful tools for studying protein-protein interactions and mapping signaling pathways. Proximity-dependent biotinylation (e.g., BioID, TurboID) utilizes an enzyme (like a promiscuous biotin ligase) fused to a protein of interest. This fusion protein biotinylates nearby proteins, which can then be captured and identified. While Biotin-PEG2-Maleimide is not directly used in the enzymatic step, it is crucial for synthesizing the probes and affinity tags necessary for these experiments. For instance, a signaling protein with an accessible cysteine can be labeled with Biotin-PEG2-Maleimide to act as a "bait" to pull down its interacting partners.

The following diagram illustrates a simplified logical relationship in a kinase signaling pathway that could be elucidated using biotin-based affinity purification.

Signaling_Pathway cluster_upstream Upstream Signal cluster_pathway Kinase Cascade cluster_downstream Downstream Response Signal External Signal KinaseA Kinase A (Biotinylated Bait) Signal->KinaseA Activates KinaseB Kinase B (Substrate) KinaseA->KinaseB Phosphorylates & Interacts (Captured) Effector Effector Protein KinaseB->Effector Activates Response Cellular Response Effector->Response

Biotin-based pulldown in a signaling cascade.

Conclusion

Biotin-PEG2-Maleimide is a versatile and powerful reagent for the targeted biotinylation of thiol-containing molecules. Its mechanism of action relies on the specific and stable covalent bond formed by the maleimide-thiol reaction, the enhanced properties conferred by the PEG spacer, and the high-affinity interaction of biotin with streptavidin. A thorough understanding of its chemistry and the availability of robust protocols enable researchers to effectively utilize this tool for a wide range of applications, from basic protein research to the development of novel therapeutics and diagnostics.

References

Core Principle: A Trifunctional Approach to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Principle of Biotin-PEG2-Mal Bioconjugation

This guide offers a comprehensive overview of the principles, protocols, and applications of Biotin-PEG2-Maleimide (this compound) in bioconjugation. It is intended for researchers, scientists, and professionals in drug development who utilize bioconjugation for creating advanced therapeutics, diagnostics, and research tools.

This compound is a heterobifunctional crosslinker designed for the precise covalent modification of biomolecules. Its functionality is derived from three key components: a biotin (B1667282) moiety, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer. The core principle of its application lies in the highly specific and efficient reaction between the maleimide group and a free sulfhydryl (thiol) group, typically found on the cysteine residues of proteins and peptides.[1][2]

The Thiol-Maleimide Reaction: A Michael Addition

The conjugation chemistry is based on a Michael addition reaction.[1][3] In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][3] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][2] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high specificity for cysteine residues.[2][4]

Roles of the Key Components
  • Biotin: This small, naturally occurring vitamin serves as a high-affinity tag.[5] It binds to the proteins avidin (B1170675) and streptavidin with an exceptionally strong non-covalent interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M), which is one of the strongest known biological interactions.[6][7][8] This property is widely exploited for detection, affinity purification, and immobilization of the conjugated molecule.[6][9]

  • PEG2 Spacer: The two-unit polyethylene glycol (PEG) chain acts as a flexible, hydrophilic spacer.[10][11] The primary benefits of the PEG linker include increasing the water solubility of the conjugate, which helps prevent aggregation, and providing a spacer arm that reduces steric hindrance between the conjugated biomolecule and the biotin tag.[12] This ensures that the biotin remains accessible for binding to avidin or streptavidin. PEGylation can also reduce the immunogenicity of the conjugated molecule.[10][11]

  • Maleimide: This functional group is the reactive handle for conjugation. It specifically and efficiently reacts with free sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[13] This allows for the site-specific labeling of proteins at cysteine residues.

Quantitative Data & Reaction Parameters

Successful bioconjugation requires careful control over several experimental parameters. The tables below summarize key data related to the this compound reagent and the conjugation reaction.

Table 1: Physicochemical Properties of Biotin-PEG2-Maleimide

PropertyValueReference
Molecular Weight525.62 g/mol [14]
Spacer Arm Length~20 Å[15]
FormulaC₂₃H₃₅N₅O₇S[14]
Purity>90%[14]
Storage Condition<0°C, under inert gas[14]

Table 2: Optimal Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale & NotesReference
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes maleimide hydrolysis. At pH > 7.5, reactivity with amines increases.[1][4]
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds efficiently at room temperature. 4°C can be used for overnight incubations to maintain protein stability.[13][16]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) can compete with the reaction at pH > 7.5. Avoid thiol-containing buffers (e.g., DTT).[16][17]
Molar Ratio (Maleimide:Protein) 2:1 to 20:1Highly dependent on the protein and number of available thiols. Empirical optimization is required.[16][17][18]
Reaction Time 2 hours to OvernightTypically complete within 2 hours at room temperature. Overnight incubation at 4°C is also common.[13][15]

Table 3: Stability of the Thiosuccinimide Linkage

ConditionStability ConcernMitigation StrategyReference
Physiological pH Susceptible to retro-Michael reaction, leading to thiol exchange with endogenous thiols (e.g., glutathione).Post-conjugation hydrolysis of the thiosuccinimide ring creates a stable, open-ring structure that is resistant to the retro-Michael reaction.[4][19][20]
pH > 7.5 Increased rate of maleimide hydrolysis (pre-conjugation), rendering the reagent inactive.Prepare maleimide solutions fresh and conduct reactions within the optimal pH 6.5-7.5 range.[1][4]
Long-term storage in plasma Payload shedding can be as high as 50-75% within 7-14 days for some traditional maleimide-based ADCs.Use of "next-generation" maleimides that promote rapid ring-opening hydrolysis post-conjugation can significantly enhance stability.[20][21][22]

Visualizations of Key Processes

Chemical Reaction Mechanism

The diagram below illustrates the Michael addition reaction between the maleimide group of this compound and a thiol-containing molecule.

Caption: Thiol-Maleimide conjugation via Michael addition.

Structure-Function Relationship

This diagram illustrates how each component of the this compound reagent contributes to its overall function in creating a versatile bioconjugate.

G A Biotin-PEG2-Maleimide B Biotin Moiety A->B Composed of C PEG2 Spacer A->C Composed of D Maleimide Group A->D Composed of E High-Affinity Binding (to Avidin/Streptavidin) B->E Enables F Solubility & Flexibility (Reduces Aggregation & Steric Hindrance) C->F Provides G Covalent Conjugation (to Thiol Groups) D->G Enables H Detection, Purification, Immobilization E->H Application I Site-Specific Labeling of Proteins/Peptides G->I Application

Caption: Structure-function map of this compound.

Experimental Workflow

The following flowchart outlines the complete process for protein biotinylation using this compound, from initial protein preparation to final analysis.

G start Start: Protein with Disulfide Bonds step1 1. Disulfide Bond Reduction (e.g., with TCEP) start->step1 step2 2. Removal of Reducing Agent (e.g., Desalting Column) step1->step2 step3 3. Conjugation Reaction Add this compound (pH 6.5-7.5, RT, 2h) step2->step3 step4 4. Purification of Conjugate (e.g., Desalting Column or Dialysis) step3->step4 step5 5. Characterization Quantify Biotinylation (HABA Assay) step4->step5 end End: Purified & Characterized Biotinylated Protein step5->end

Caption: Workflow for this compound protein conjugation.

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein

This protocol details the steps for conjugating this compound to a protein. It assumes the protein has available free thiols or requires reduction of disulfide bonds.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free, sulfhydryl-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline - PBS)

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Protein Preparation (Reduction of Disulfides - if necessary):

    • Dissolve the protein in the Reaction Buffer.[17]

    • If reduction is needed, add TCEP solution to the protein sample to a final concentration of 10 mM or a 10-100 fold molar excess over the protein.[17][23]

    • Incubate the mixture at 37°C for 30-60 minutes or at room temperature for 20-30 minutes.[17][23]

    • Immediately remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer. This step is critical as TCEP will react with the maleimide.[16]

  • This compound Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 5-10 mg/mL or ~10-20 mM).[13][15]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the reduced, TCEP-free protein solution. A starting point is a 5- to 20-fold molar excess of the maleimide reagent over the protein.[13]

    • Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C.[13][15] Protect the reaction from light if the conjugate is light-sensitive.

  • Purification:

    • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against the desired storage buffer.[5][16]

    • Collect the protein-containing fractions. The purified biotinylated protein is now ready for use or characterization.

Protocol 2: Quantification of Biotinylation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotin incorporation.[5]

Principle: The HABA dye binds to avidin, producing a yellow-orange complex with a characteristic absorbance at 500 nm.[5][24] Biotin has a much higher affinity for avidin and will displace the HABA dye.[25] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[26]

Materials:

  • Purified biotinylated protein sample (free of unconjugated biotin)

  • HABA/Avidin premixed solution or individual reagents

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well clear flat-bottom plate

Procedure (Microplate Format):

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[24]

  • Set up Controls and Samples:

    • Blank/Control: In a well, add 180 µL of the HABA/Avidin solution and 20 µL of the same buffer your protein is in (e.g., PBS).[24][26]

    • Sample: In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of your purified biotinylated protein sample.[24] It may be necessary to test several dilutions to ensure the reading falls within the linear range of the assay (typically 2-16 µM biotin).[25][27]

  • Incubate and Read:

    • Mix the plate gently for 30-60 seconds.[24]

    • Measure the absorbance of the blank and sample wells at 500 nm (A₅₀₀).

Calculation of Biotin-to-Protein Molar Ratio:

  • Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ (Blank) - A₅₀₀ (Sample)

  • Calculate the concentration of biotin [B]: [B] (in M) = ΔA₅₀₀ / (ε_HABA-Avidin × pathlength)

    • Where ε_HABA-Avidin (molar extinction coefficient) is typically ~34,000 M⁻¹cm⁻¹. Check the value provided by your assay kit manufacturer.

    • The pathlength for a standard 96-well plate with 200 µL is approximately 0.5 cm, but this can vary. For cuvettes, it is typically 1 cm.

    • You must also account for the dilution factor of your sample in the HABA/Avidin solution (e.g., 10x for a 20 µL sample in 200 µL total volume).

  • Calculate the Molar Ratio: Moles of Biotin / Mole of Protein = [Biotin Concentration] / [Protein Concentration]

    • Ensure both concentrations are in the same units (e.g., Molarity). The protein concentration should be determined independently (e.g., by A₂₈₀ or BCA assay).

References

The Alchemist's Bond: An In-depth Technical Guide to Maleimide-Thiol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of bioconjugation techniques, the maleimide-thiol reaction stands out for its high specificity, rapid kinetics, and amenability to aqueous environments. This guide provides a comprehensive technical overview of the core principles of maleimide-thiol chemistry, offering insights into its mechanism, optimization, and critical considerations for its successful application in research and drug development.

The Core Chemistry: A Michael Addition Masterpiece

The fundamental reaction between a maleimide (B117702) and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the electron-deficient carbons of the C=C double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[2] The reaction is highly chemoselective for thiols within a specific pH range, making it an ideal tool for the site-specific modification of biomolecules.[3]

dot

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Optimizing the Reaction: Key Parameters and Their Impact

The efficiency and specificity of the maleimide-thiol conjugation are profoundly influenced by several experimental parameters. Careful control of these factors is essential to maximize yield and minimize unwanted side reactions.

pH: The Decisive Factor

The pH of the reaction buffer is the most critical parameter. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while the maleimide group remains stable and side reactions with other nucleophilic amino acid residues, such as the primary amines of lysines, are minimized.[3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowerHighMinimal
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis[3][5]
Temperature and Reaction Time

The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically conducted at room temperature (20-25°C) or at 4°C.

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[6]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[6]
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules.
Reactant Concentration and Molar Ratio

The concentration of reactants and the molar ratio of maleimide to thiol significantly impact conjugation efficiency.[7] A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[8]

Maleimide:Thiol Molar RatioMoleculeConjugation EfficiencyReaction ConditionsReference
2:1cRGDfK peptide84 ± 4%30 min, RT, 10 mM HEPES pH 7.0[9][10][11]
5:111A4 nanobody58 ± 12%2 h, RT, PBS pH 7.4[9][10][11]
10:1 to 20:1General Proteins/AntibodiesVariesTypically 2h at RT or overnight at 4°C[6][12][13]

Navigating the Labyrinth of Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential side reactions that can lead to product heterogeneity and loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[5] This hydrolysis opens the ring to form an unreactive maleamic acid derivative.[5] To mitigate this, it is crucial to work within the optimal pH range and to use freshly prepared maleimide solutions.[14]

pHTemperature (°C)Half-life of N-aryl maleimideReference
7.422~25 minutes (for self-hydrolyzing maleimide)[15]
7.437~28 minutes (for N-fluorophenyl maleimide)[15]
9.237Complete hydrolysis in 14 hours (for PEG maleimide)[15]
5.537Extremely slow[16]

dot

Caption: Hydrolysis of the maleimide ring renders it inactive towards thiols.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[17][18] This is particularly relevant in vivo, where other thiols like glutathione (B108866) can react with the released maleimide, causing "payload migration" and potential off-target effects.[3][17]

ConjugateHalf-life of Conversion (in presence of glutathione)Extent of ConversionReference
N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA)18 h89.5%[19]
N-phenyl maleimide (NPM) - MPA3.1 h12.3%[19]
N-aminoethyl maleimide (NAEM) - MPA--[19]
NEM - N-acetylcysteine (NAC)258 h90.7%[19]

To enhance stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by a short incubation at pH 8-9) to form a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[17][20]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[21] This rearrangement is more prominent at physiological or higher pH.[1][21]

pHConversion to Thiazine after 24h (CGF-MPA conjugate)Reference
5.0~1% after 14 days[22]
7.3~90%[22]
8.4Nearly 90%[1]

Performing the conjugation at a more acidic pH (e.g., pH 5.0) can suppress this side reaction by keeping the N-terminal amine protonated and less nucleophilic.[21][23] Interestingly, the resulting thiazine linker has been shown to be more stable than the original thioether and less susceptible to thiol exchange.[24][25]

dot

Caption: Thiazine rearrangement can occur with N-terminal cysteine conjugates.

Experimental Protocols

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized dye.

Materials:

  • Protein to be labeled

  • Degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)[2]

  • Maleimide-dye

  • Anhydrous DMSO or DMF[2]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)[12]

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)[8]

  • Purification column (e.g., size-exclusion chromatography)[2]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[2][26]

  • (Optional) Disulfide Reduction: If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[8] Incubate for 20-60 minutes at room temperature.[2][8] TCEP does not need to be removed before the conjugation step.[8] If using DTT, it must be removed prior to adding the maleimide.[8]

  • Maleimide-Dye Preparation: Immediately before use, dissolve the maleimide-dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][13]

  • Conjugation Reaction: Add the maleimide-dye stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the dye is a common starting point).[8][12] Add the dye solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][8]

  • Quenching: Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of ~10 mM to quench any unreacted maleimide.[8]

  • Purification: Purify the conjugate from excess dye and other reaction components using an appropriate method, such as size-exclusion chromatography (SEC).[2][8]

dot

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B 2. (Optional) Reduce Disulfides (Add TCEP, incubate 20-60 min at RT) A->B D 4. Conjugation Reaction (Add maleimide reagent to protein, 10-20x molar excess) B->D C 3. Prepare Maleimide Reagent (Freshly dissolve in DMSO/DMF) C->D E 5. Incubate (2h at RT or overnight at 4°C, protected from light) D->E F 6. Quench Reaction (Add excess small molecule thiol) E->F G 7. Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G H 8. Characterize Conjugate (e.g., UV-Vis, Mass Spectrometry) G->H

Caption: A typical experimental workflow for maleimide-thiol conjugation.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the key steps for conjugating a maleimide-functionalized drug-linker to an antibody.

Materials:

  • Antibody (e.g., IgG1)

  • Reduction buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)[27]

  • Reducing agent (e.g., DTT or TCEP)[27]

  • Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)[27]

  • Maleimide-drug-linker stock solution in DMSO[27]

  • Acetonitrile[27]

  • Quenching solution (e.g., cysteine)[27]

  • Purification column (e.g., Sephadex G-25)[27]

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 10 mg/mL), add the reduction buffer.[27]

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM).[27]

    • Incubate at 37°C for 30 minutes.[27]

    • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[27]

  • Thiol Quantification (Optional but Recommended):

    • Determine the concentration of free thiols in the reduced antibody solution using Ellman's reagent (DTNB) by measuring the absorbance at 412 nm.[8] This helps in calculating the required amount of drug-linker.

  • Conjugation:

    • Adjust the reduced antibody concentration to ~2.5 mg/mL with chilled conjugation buffer.[27]

    • Prepare the drug-linker solution by diluting the DMSO stock with acetonitrile (B52724) to achieve a final organic solvent concentration of ~20% in the reaction mixture.[27]

    • Add the drug-linker solution (e.g., 9.5-fold molar excess over the antibody) to the chilled, reduced antibody solution with rapid mixing.[27]

    • Incubate the reaction mixture on ice for 1 hour.[27]

  • Quenching and Purification:

    • Add a 20-fold molar excess of cysteine over the drug-linker to quench the reaction.[27]

    • Purify the ADC using a suitable method, such as size-exclusion chromatography, to remove unreacted drug-linker and other small molecules.

Conclusion

Maleimide-thiol chemistry is a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By carefully controlling the experimental conditions and considering the stability of the resulting conjugate, researchers and drug development professionals can harness the full potential of this elegant chemistry to create novel bioconjugates for a wide range of applications, from basic research to the development of life-saving therapeutics.

References

An In-depth Technical Guide to Biotin-PEG2-Mal: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal), a critical bifunctional linker used in bioconjugation. Understanding these properties is paramount for the successful design and execution of experiments in drug development, diagnostics, and various research applications.

Introduction to this compound

Biotin-PEG2-Maleimide is a versatile reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards sulfhydryl groups.[1] The short polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[2][3][4] This linker is widely employed for the biotinylation of proteins, peptides, and other thiol-containing molecules, enabling their detection, purification, and immobilization.[1][5]

Solubility Profile

The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG spacer generally imparts good aqueous solubility.[2]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water / Buffer≥ 25 mg/mL[2]Readily soluble in aqueous solutions.[2]
Dimethylsulfoxide (DMSO)≥ 2 mg/mL[5][6]A common solvent for preparing stock solutions.[7][8]
Dimethylformamide (DMF)Soluble[2][7]Another suitable organic solvent for stock solutions.
Dichloromethane (DCM)Soluble[7]An organic solvent option.

It is possible to prepare stable, concentrated stock solutions (100-200 mM) of this compound in anhydrous (dry) DMSO or DMF.[2][9] When handled properly to exclude moisture, these stock solutions can be stable for several months at -20°C.[2][9]

Stability Characteristics

The stability of this compound is primarily governed by the reactivity of the maleimide group. This group is susceptible to hydrolysis, especially at elevated pH, and can undergo a reversible reaction with thiols.

pH-Dependent Stability and Reactivity

The maleimide group exhibits optimal reactivity and specificity towards sulfhydryl groups within a pH range of 6.5 to 7.5.[2][7][10]

  • pH 6.5 - 7.5: This is the ideal range for the selective and efficient formation of a stable thioether bond with sulfhydryl groups.[2][7][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10][11]

  • Below pH 6.5: The reaction rate with thiols significantly decreases as the thiol group is protonated and less nucleophilic.[12]

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid derivative.[10][12] This hydrolysis is an irreversible process that renders the linker unable to react with sulfhydryl groups.[13] Additionally, at higher pH, the maleimide group can react with amines, such as the side chain of lysine (B10760008) residues, leading to a loss of specificity.

Diagram 1: pH-Dependent Reactions of the Maleimide Group

cluster_optimal Optimal Reaction (pH 6.5-7.5) cluster_high_ph Side Reactions (pH > 7.5) Maleimide Biotin-PEG2-Maleimide Thioether Stable Thioether Adduct Maleimide->Thioether + Thiol Hydrolysis_Product Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis_Product + OH- Amine_Adduct Amine Adduct Maleimide->Amine_Adduct + Amine Thiol Thiol (R-SH)

Caption: pH-dependent reactivity of the maleimide moiety.

Stability of the Maleimide-Thiol Conjugate

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[12] This can lead to the deconjugation of the biotinylated molecule.

Diagram 2: Retro-Michael Reaction and Hydrolysis of the Thioether Adduct

Thioether Thioether Adduct (Reversible) Retro_Michael Retro-Michael Reaction Thioether->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thioether->Hydrolysis Maleimide Biotin-PEG2-Maleimide Retro_Michael->Maleimide Thiol Thiol (R-SH) Retro_Michael->Thiol New_Adduct New Thioether Adduct Maleimide->New_Adduct + New Thiol Ring_Opened Ring-Opened Adduct (Stable) Hydrolysis->Ring_Opened New_Thiol New Thiol (e.g., Glutathione)

Caption: Stability pathways of the maleimide-thiol conjugate.

To enhance the long-term stability of the conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubation at a slightly basic pH (e.g., 8.5-9.0).[12][13] This ring-opened succinamic acid thioether is stable against thiol exchange.[10]

Storage and Handling

Proper storage is essential to maintain the reactivity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereNotes
Solid-20°C[7][14][15]Dessicated[9]Moisture-sensitive.[2][9] Equilibrate to room temperature before opening.[9]
Stock Solution in Anhydrous DMSO/DMF-20°C[2][9]AnhydrousStable for several months with proper handling to exclude moisture.[2][9]
Aqueous SolutionNot recommended for storage[9]-The maleimide group will hydrolyze. Prepare fresh for each use.[9]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Preparation of a this compound Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.[9]

  • Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mM).[2][8]

  • Vortex briefly to ensure complete dissolution.

  • Use the stock solution immediately or store at -20°C in a tightly sealed container with desiccant.

Biotinylation of a Thiol-Containing Protein

Diagram 3: Experimental Workflow for Protein Biotinylation

cluster_prep 1. Protein Preparation cluster_reaction 2. Biotinylation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_Prep Dissolve protein in sulfhydryl-free buffer (pH 6.5-7.5) Disulfide_Reduction Optional: Reduce disulfides with TCEP or DTT Protein_Prep->Disulfide_Reduction Add_Biotin Add this compound (5-20 fold molar excess) Disulfide_Reduction->Add_Biotin Incubate Incubate for 2 hours at RT or overnight at 4°C Add_Biotin->Incubate Purify Remove excess reagent (e.g., dialysis, gel filtration) Incubate->Purify Analyze Confirm biotinylation (e.g., HABA assay, Western blot) Purify->Analyze

Caption: Workflow for protein biotinylation with this compound.

  • Protein Preparation: Dissolve the thiol-containing protein in a sulfhydryl-free buffer at a pH between 6.5 and 7.5 (e.g., PBS).[8] The protein concentration should typically be between 1-10 mg/mL.[8] If the protein's sulfhydryl groups are present as disulfide bonds, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2] If DTT is used, it must be removed prior to adding the maleimide reagent.

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][8]

  • Purification: Remove excess, non-reacted this compound using a desalting column, dialysis, or spin filtration.[8]

Protocol for Assessing Conjugate Stability

This protocol provides a framework for monitoring the stability of a maleimide-thiol conjugate over time.

  • Sample Preparation: Prepare a stock solution of the purified conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).[12]

  • Incubation: Aliquot the conjugate into different buffers representing various conditions to be tested (e.g., different pH values, presence of competing thiols like glutathione). Incubate the samples at 37°C.[12]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.[12]

  • Analysis: Analyze the aliquots by methods such as RP-HPLC or mass spectrometry to assess the extent of deconjugation (retro-Michael reaction) or hydrolysis.[12]

Conclusion

This compound is a powerful tool for the targeted biotinylation of molecules containing free sulfhydryl groups. A thorough understanding of its solubility and, more critically, its pH-dependent stability and reactivity, is essential for its successful application. By controlling the reaction conditions, particularly pH, and considering post-conjugation stabilization strategies, researchers can achieve robust and reliable results in their bioconjugation endeavors.

References

Applications of Biotinylation in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, has become an indispensable tool in the field of proteomics.[1][2] The exceptionally high affinity of biotin for streptavidin and its derivatives forms the basis of powerful techniques for protein enrichment, purification, and identification.[1][3][4] This technical guide provides a comprehensive overview of the core applications of biotinylation in proteomics, with a focus on methodologies for studying protein-protein interactions, identifying constituents of subcellular compartments, and characterizing cell surface proteomes. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid researchers in the design and execution of biotinylation-based proteomics experiments.

Core Applications of Biotinylation in Proteomics

Biotinylation strategies in proteomics can be broadly categorized into two main approaches: chemical biotinylation and enzymatic biotinylation. Chemical methods utilize biotinylating reagents that react with specific functional groups on proteins, such as primary amines on lysine (B10760008) residues, to label proteins of interest.[5][6] This is commonly employed for labeling accessible proteins, such as those on the cell surface.[7][8][9][10][11] Enzymatic biotinylation, particularly proximity-dependent biotinylation, employs engineered enzymes that generate reactive biotin species to label proteins in their immediate vicinity.[12][13][14][15] This has revolutionized the study of protein-protein interactions and the composition of cellular organelles.[12][13][14][15]

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify interaction partners of a protein of interest (the "bait").[16][17][18][19] In one common AP-MS workflow, the bait protein is tagged with an affinity tag (e.g., FLAG, HA) and expressed in cells.[18][20] The bait and its interacting partners ("prey") are then purified from cell lysates using an antibody against the tag.[17] Alternatively, biotin-based tags can be used, where the bait protein is biotinylated in vivo or in vitro, allowing for highly specific and robust purification using streptavidin-coated beads.[1][18][20]

dot

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Proximity-Dependent Biotinylation

Proximity-dependent biotinylation (PDB) methods have emerged as powerful tools for mapping protein-protein interactions and the proteomes of specific cellular compartments in living cells.[12][13][14][15] These techniques utilize a biotinylating enzyme fused to a protein of interest, which then biotinylates nearby proteins within a defined radius.[12] The biotinylated proteins are subsequently purified and identified by mass spectrometry.

  • BioID (Biotin Identification): This method employs a promiscuous mutant of the E. coli biotin ligase BirA (BirA*).[12][13][14][15] BioID has a relatively long labeling time (typically 18-24 hours), which allows for the capture of transient and weak interactions.[12][15][21] The labeling radius of BioID is estimated to be around 10 nm.[12]

  • TurboID and miniTurbo: These are engineered variants of BirA with significantly enhanced catalytic activity, enabling much shorter labeling times (around 10 minutes).[22][23] This high temporal resolution is advantageous for studying dynamic cellular processes.[22]

  • APEX2 (Ascorbate Peroxidase 2): APEX2 is an engineered peroxidase that, in the presence of biotin-phenol and hydrogen peroxide, generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins, primarily on tyrosine residues.[24][25][26] APEX2 has a very rapid labeling time (around 1 minute) and a labeling radius of approximately 20 nm.[26][27]

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Proximity_Labeling_Workflow cluster_expression 1. Expression of Fusion Protein cluster_labeling 2. In Vivo Biotinylation cluster_analysis 3. Analysis POI Protein of Interest (Bait) FusionProtein Fusion Protein POI->FusionProtein Enzyme Proximity Labeling Enzyme (BioID, TurboID, APEX2) Enzyme->FusionProtein Biotin Addition of Biotin (or Biotin-Phenol + H2O2 for APEX2) FusionProtein->Biotin ProximalProteins Proximal Proteins (Prey) FusionProtein->ProximalProteins Proximity Biotin->FusionProtein BiotinylatedProteins Biotinylated Proximal Proteins ProximalProteins->BiotinylatedProteins Biotinylation Lysis Cell Lysis BiotinylatedProteins->Lysis AffinityPurification Streptavidin Affinity Purification Lysis->AffinityPurification MS Mass Spectrometry AffinityPurification->MS IdentifiedProteins Identification of Proximal Proteome MS->IdentifiedProteins

General Workflow for Proximity-Dependent Biotinylation.
Cell Surface Proteomics

Cell surface proteins are crucial for a multitude of cellular functions and represent major targets for drug development.[7][8] Biotinylation is a powerful technique for the selective labeling and enrichment of these proteins.[7][8][9][10][11] This is typically achieved by incubating intact cells with a membrane-impermeable biotinylating reagent, such as sulfo-NHS-SS-biotin, which labels primary amines of extracellular protein domains.[8] Following labeling, the cells are lysed, and the biotinylated proteins are captured using streptavidin affinity chromatography for subsequent identification by mass spectrometry.[8]

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Workflow for Cell Surface Protein Biotinylation.

Quantitative Data Comparison

The choice of biotinylation technique can significantly impact the outcome of a proteomics experiment. The following tables summarize key quantitative parameters from various studies to aid in experimental design.

TechniqueLabeling TimeTypical Number of Identified ProteinsReference
BioID18-24 hoursHundreds to over a thousand[12][21][28]
TurboID~10 minutes~3-6 fold more signal than BioID at early time points[22]
APEX2~1 minute2,853 (APEX2-TDP-43) vs. 1,364 (miniTurbo-TDP-43)[29]
Cell Surface Biotinylation30 minutes4510 total proteins (2055 annotated as cell surface-associated)[7]
Biotinylation EnzymeLabeled Residue(s)Key AdvantagesKey Limitations
BioID/TurboIDLysineNon-toxic, simple biotin additionSlower kinetics for BioID, potential for off-target labeling
APEX2TyrosineVery fast labeling kinetics (high temporal resolution)Requires H2O2 which can be toxic

Experimental Protocols

This section provides detailed, step-by-step methodologies for key biotinylation-based proteomics experiments.

Protocol 1: Proximity-Dependent Biotinylation using TurboID

This protocol is adapted for studying protein-protein interactions in cultured mammalian cells.

1. Generation of Stable Cell Lines:

  • Clone the gene of interest in-frame with the TurboID sequence in a suitable mammalian expression vector.
  • Transfect the construct into the desired cell line.
  • Select for stably expressing cells using an appropriate selection agent.
  • Validate the expression and correct localization of the fusion protein by Western blot and immunofluorescence microscopy.

2. Biotin Labeling:

  • Culture the stable cell line to the desired confluency.
  • Add biotin to the culture medium to a final concentration of 50 µM.
  • Incubate for the desired labeling time (e.g., 10 minutes to a few hours).[22]
  • To stop the labeling, place the cells on ice and wash three times with ice-cold PBS.

3. Cell Lysis:

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
  • Incubate on ice for 10 minutes with occasional vortexing.
  • Sonicate the lysate to shear DNA and reduce viscosity.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Streptavidin Affinity Purification:

  • Equilibrate streptavidin-conjugated magnetic beads by washing three times with lysis buffer.[30]
  • Add the clarified cell lysate to the equilibrated beads.
  • Incubate overnight at 4°C with gentle rotation.[30]
  • Wash the beads sequentially with the following buffers:
  • Wash Buffer I: 2% SDS in water.[30]
  • Wash Buffer II: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5.[30]
  • Wash Buffer III: 0.5% deoxycholate, 0.5% NP-40, 250 mM LiCl, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4.[30]
  • Wash twice with 50 mM Tris-HCl, pH 7.4.

5. On-Bead Digestion:

  • Resuspend the washed beads in 50 mM ammonium (B1175870) bicarbonate.
  • Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.
  • Alkylate with 55 mM iodoacetamide (B48618) for 20 minutes at room temperature in the dark.
  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.[31]
  • Collect the supernatant containing the digested peptides.

6. Mass Spectrometry Analysis:

  • Acidify the peptide solution with formic acid.
  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
  • Identify and quantify the proteins using appropriate proteomics software.

Protocol 2: Cell Surface Protein Biotinylation

This protocol is designed for the enrichment and identification of cell surface proteins from cultured cells.

1. Cell Culture and Preparation:

  • Grow cells to approximately 80-90% confluency.
  • Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

2. Biotinylation of Cell Surface Proteins:

  • Prepare a fresh solution of a membrane-impermeable biotinylating reagent, such as Sulfo-NHS-SS-Biotin, at a concentration of 0.5 mg/mL in ice-cold PBS.
  • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.[10]
  • Quench the reaction by washing the cells three times with ice-cold PBS containing 100 mM glycine.[10]

3. Cell Lysis:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Scrape the cells and collect the lysate.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Enrichment of Biotinylated Proteins:

  • Incubate the clarified lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for MS:

  • Elute the biotinylated proteins from the beads. If using Sulfo-NHS-SS-Biotin, elution can be achieved by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond.
  • Alternatively, perform on-bead digestion as described in Protocol 1.
  • Prepare the eluted proteins or digested peptides for mass spectrometry analysis.

6. LC-MS/MS and Data Analysis:

  • Analyze the samples by LC-MS/MS.
  • Identify the proteins and perform bioinformatics analysis to confirm their cell surface localization.

Conclusion and Future Perspectives

Biotinylation-based proteomics has become a cornerstone for the systems-level analysis of protein function and organization. The continued development of novel biotinylating enzymes with improved kinetics and specificity, coupled with advancements in mass spectrometry instrumentation and data analysis workflows, promises to further enhance our ability to unravel the complexities of the cellular proteome. These powerful techniques will undoubtedly continue to provide critical insights for both basic research and drug discovery, enabling the identification of novel therapeutic targets and a deeper understanding of disease mechanisms.

References

The Biotin-Avidin Interaction: A Cornerstone of Modern Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin H) and the protein avidin (B1170675), or its bacterial analogue streptavidin, have established it as a fundamental tool in a vast array of biological assays. This non-covalent bond, one of the strongest known in nature, provides a versatile and robust system for the detection, quantification, and purification of biomolecules.[1][2][3][4] This technical guide delves into the core principles of the biotin-avidin system, provides detailed experimental protocols for its key applications, and presents quantitative data to inform assay design and optimization.

Core Principles of the Biotin-Avidin Interaction

At the heart of this technology lies the remarkably strong and specific interaction between biotin and the tetrameric proteins avidin or streptavidin. Each subunit of avidin or streptavidin can bind one molecule of biotin.[1][5][6] This tetravalency allows for significant signal amplification in many assay formats.[5][7]

Biotin (Vitamin H) is a small molecule (244.3 Da) that can be chemically conjugated to a variety of molecules such as antibodies, nucleic acids, or proteins without significantly altering their biological activity.[3][5] The valeric acid side chain of biotin provides a convenient handle for derivatization and attachment.[3]

Avidin , a glycoprotein (B1211001) found in egg whites, exhibits an extremely high affinity for biotin.[4][5] However, its glycosylation and basic isoelectric point (pI) can sometimes lead to non-specific binding in certain applications.[4][8]

Streptavidin , isolated from the bacterium Streptomyces avidinii, is a non-glycosylated protein with a near-neutral pI.[2][8] It also binds biotin with exceptionally high affinity and often exhibits lower non-specific binding compared to avidin, making it the preferred choice for many applications.[8]

The interaction is characterized by its rapid on-rate and extremely slow off-rate, resulting in a remarkably stable complex that is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[2][7][9]

Quantitative Data: Binding Affinity and Properties

The strength of the biotin-avidin/streptavidin interaction is a key factor in its utility. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

Interacting PairDissociation Constant (Kd)Molecular Weight (Avidin/Streptavidin)Isoelectric Point (pI)Key Characteristics
Avidin - Biotin ~10⁻¹⁵ M[3][4]66-68 kDa[5]10.5[4]Glycosylated, can exhibit non-specific binding.[8]
Streptavidin - Biotin ~10⁻¹⁴ M[2][6]52.8 kDa[6]5-6[9]Non-glycosylated, generally lower non-specific binding.[8]
Monomeric Avidin - Biotin 10⁻⁷ - 10⁻⁸ M[2]~16.5 kDa-Lower affinity allows for reversible binding and elution under mild conditions.[8]

Applications in Key Assays

The biotin-avidin system is integral to a wide range of assays, primarily for signal amplification and molecule capture.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, the biotin-avidin system is used to amplify the detection signal, thereby increasing the sensitivity of the assay.[10] This is typically achieved by using a biotinylated detection antibody, which is then detected by an enzyme-conjugated streptavidin.

ELISA_Workflow plate Microtiter Plate Well capture_ab Capture Antibody Coated on Well plate->capture_ab 1. Coating blocking Blocking Agent (e.g., BSA) capture_ab->blocking 2. Blocking antigen Target Antigen blocking->antigen 3. Sample Incubation biotin_det_ab Biotinylated Detection Antibody antigen->biotin_det_ab 4. Add Biotinylated Detection Antibody strep_enzyme Streptavidin-Enzyme Conjugate (e.g., HRP) biotin_det_ab->strep_enzyme 5. Add Streptavidin- Enzyme Conjugate substrate Substrate strep_enzyme->substrate 6. Add Substrate product Colored Product substrate->product 7. Color Development detection Spectrophotometric Detection product->detection 8. Measurement

Caption: Workflow of a sandwich ELISA utilizing biotin-streptavidin for signal amplification.

  • Coating: Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody diluted in reagent diluent and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-Enzyme Conjugate: Add 100 µL of streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) diluted in reagent diluent and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.

  • Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄ for TMB/HRP).

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Immunohistochemistry (IHC)

In IHC, the biotin-avidin system is a cornerstone of the Labeled Streptavidin-Biotin (LSAB) and Avidin-Biotin Complex (ABC) methods, which are used to visualize the localization of specific antigens in tissue sections.[5][11][12] The high degree of signal amplification is particularly advantageous for detecting low-abundance antigens.[13]

IHC_Workflow tissue Tissue Section with Antigen primary_ab Primary Antibody tissue->primary_ab 1. Primary Antibody Incubation biotin_secondary_ab Biotinylated Secondary Antibody primary_ab->biotin_secondary_ab 2. Add Biotinylated Secondary Antibody strep_enzyme Streptavidin-Enzyme Complex (e.g., HRP) biotin_secondary_ab->strep_enzyme 3. Add Streptavidin- Enzyme Complex chromogen Chromogen Substrate strep_enzyme->chromogen 4. Add Chromogen precipitate Colored Precipitate at Antigen Site chromogen->precipitate 5. Signal Development microscopy Microscopic Visualization precipitate->microscopy 6. Visualization

Caption: Workflow of the Labeled Streptavidin-Biotin (LSAB) method in Immunohistochemistry.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.

  • Peroxidase Blocking: Incubate sections in a peroxidase blocking solution (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.[14]

  • Washing: Rinse with wash buffer (e.g., PBS).

  • Blocking: Incubate sections with a blocking serum (from the same species as the secondary antibody) for 20-30 minutes to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Rinse with wash buffer.

  • Biotinylated Secondary Antibody: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Rinse with wash buffer.

  • Streptavidin-Enzyme Conjugate: Incubate with the streptavidin-enzyme conjugate (e.g., HRP-Streptavidin) for 30-60 minutes at room temperature.[14]

  • Washing: Rinse with wash buffer.

  • Chromogen/Substrate: Incubate with the chromogen substrate solution (e.g., DAB) until the desired color intensity is reached.

  • Counterstaining: Counterstain with a suitable counterstain (e.g., hematoxylin).

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with mounting medium.

Western Blotting

In Western blotting, biotinylated primary or secondary antibodies can be used for the detection of specific proteins immobilized on a membrane.[15] The subsequent incubation with an enzyme-conjugated streptavidin allows for chemiluminescent or colorimetric detection.

WB_Workflow membrane Membrane with Transferred Protein blocking Blocking Agent (e.g., non-fat milk) membrane->blocking 1. Blocking biotin_primary_ab Biotinylated Primary Antibody blocking->biotin_primary_ab 2. Primary Antibody Incubation strep_enzyme Streptavidin-Enzyme Conjugate (e.g., HRP) biotin_primary_ab->strep_enzyme 3. Add Streptavidin- Enzyme Conjugate substrate Chemiluminescent Substrate strep_enzyme->substrate 4. Add Substrate signal Light Signal substrate->signal 5. Signal Generation detection Detection (Film or CCD Camera) signal->detection 6. Detection

Caption: Workflow for Western blot detection using a biotinylated primary antibody.

  • Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).

  • Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[15]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using X-ray film or a CCD imaging system.

Pull-Down Assays

Pull-down assays are a form of affinity purification used to isolate binding partners to a protein of interest.[16] In this technique, a biotinylated "bait" protein is used to capture "prey" proteins from a cell lysate or other complex mixture. The entire complex is then isolated using streptavidin-coated beads.[17]

PullDown_Workflow biotin_bait Biotinylated Bait Protein cell_lysate Cell Lysate (contains Prey Proteins) biotin_bait->cell_lysate 1. Incubate Bait with Lysate complex Bait-Prey Complex cell_lysate->complex strep_beads Streptavidin-Coated Beads complex->strep_beads 2. Add Streptavidin Beads captured_complex Captured Complex on Beads strep_beads->captured_complex 3. Capture Complex wash Wash Steps captured_complex->wash 4. Wash to Remove Non-specific Binders elution Elution wash->elution 5. Elute Bound Proteins analysis Analysis of Prey Proteins (e.g., Western Blot, Mass Spec) elution->analysis 6. Analyze Eluate

Caption: Workflow of a biotin pull-down assay to identify protein-protein interactions.

  • Preparation of Biotinylated Bait: Biotinylate the purified protein of interest using an appropriate biotinylation reagent. Remove excess, unconjugated biotin by dialysis or size-exclusion chromatography.

  • Bead Equilibration: Resuspend streptavidin-coated magnetic or agarose (B213101) beads and wash them three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).[18][19]

  • Bait Immobilization: Incubate the biotinylated bait protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

  • Washing: Pellet the beads and wash them three times with binding buffer to remove unbound bait protein.

  • Lysate Incubation: Incubate the bead-bait complex with the cell lysate or protein mixture for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by:

    • Boiling the beads in SDS-PAGE sample buffer for analysis by Western blotting.[18]

    • Using a competitive elution buffer containing a high concentration of free biotin.

    • Using a buffer with low pH or denaturing agents for analysis by mass spectrometry.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Drug Development and Discovery Applications

The robustness of the biotin-avidin interaction has also been leveraged in drug discovery and development.[20][21] Applications include:

  • High-Throughput Screening (HTS): Development of non-radioactive binding assays to screen for compounds that modulate protein-protein or enzyme-substrate interactions.

  • Target Identification and Validation: Biotinylated small molecule probes can be used in "chemical proteomics" approaches to identify their cellular targets.

  • Drug Delivery: The avidin-biotin system can be used to target drugs to specific cells or tissues by conjugating the drug to biotin and the targeting moiety (e.g., an antibody) to avidin.[21]

Considerations and Troubleshooting

  • Endogenous Biotin: Tissues such as liver and kidney have high levels of endogenous biotin, which can lead to high background signals in IHC.[13] Endogenous biotin blocking steps are crucial in these cases.[13]

  • Non-Specific Binding: Avidin's glycosylation and positive charge can cause non-specific binding. Using streptavidin or deglycosylated avidin (NeutrAvidin) can mitigate this issue.[8] Proper blocking steps are also critical.

  • Steric Hindrance: The large size of the avidin/streptavidin-biotin complex can sometimes cause steric hindrance. Using biotinylation reagents with longer spacer arms can help to overcome this.[3]

Conclusion

The biotin-avidin interaction remains an indispensable tool in the life sciences. Its remarkable affinity, specificity, and versatility have enabled the development of highly sensitive and robust assays that are fundamental to research, diagnostics, and drug development. A thorough understanding of its principles and the careful optimization of experimental protocols are key to harnessing the full potential of this powerful technology.

References

Methodological & Application

Application Notes and Protocols: Biotin-PEG2-Maleimide Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Biotin-PEG2-Maleimide. This method facilitates the attachment of biotin (B1667282) to cysteine residues on the antibody, enabling highly sensitive detection and purification in a variety of applications.

Introduction

Biotinylation is the process of attaching biotin to a molecule of interest, such as an antibody. The resulting biotinylated antibody retains its antigen-binding specificity while gaining the ability to bind with high affinity to avidin (B1170675) or streptavidin. This strong and specific interaction is leveraged in numerous biological assays to enhance signal detection or to purify target molecules.[1][2][3][4]

The use of a maleimide (B117702) functional group allows for the specific labeling of free sulfhydryl (thiol) groups, commonly found on cysteine residues.[5][6][] This site-specific labeling can be advantageous over amine-based labeling (e.g., NHS esters) which targets lysine (B10760008) residues and may interfere with antigen binding.[8][9] The polyethylene (B3416737) glycol (PEG) spacer arm (PEG2) in the reagent reduces steric hindrance, minimizes aggregation of the labeled antibody, and improves the accessibility of the biotin moiety for binding to streptavidin or avidin.[10][11]

Biotinylated antibodies are powerful tools in various research applications, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA)[1][12]

  • Western Blotting[1][12]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC)[1][3][12]

  • Flow Cytometry[1][3][12]

  • Affinity Purification and Immunoprecipitation[1][3][13]

  • Studying Protein-Protein Interactions[12]

Principle of the Reaction

The labeling process involves a two-step procedure. First, disulfide bonds within the antibody, particularly in the hinge region, are gently reduced to generate free sulfhydryl groups. Subsequently, the maleimide group of the Biotin-PEG2-Maleimide reagent reacts with these free sulfhydryls via a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and specific for thiols under mild pH conditions (pH 6.5-7.5).[5][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful biotinylation of antibodies using Biotin-PEG2-Maleimide.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[15]
Biotin-PEG2-Maleimide Stock Solution5 - 10 mg/mL in DMSO or DMFPrepare fresh immediately before use.[15][16]
Molar Excess of Biotin Reagent to Antibody10:1 to 20:1This ratio should be optimized for each specific antibody.[6][8][16]
TCEP (Reducing Agent) ConcentrationVaries (see protocol)Use a mild excess to reduce disulfide bonds without denaturing the antibody.

Table 2: Reaction Conditions

ParameterRecommended ConditionNotes
Reaction pH6.5 - 7.5Optimal for maleimide-thiol reaction; minimizes reaction with amines.[5][14]
Reaction TemperatureRoom Temperature (20-25°C)Provides a good balance between reaction rate and antibody stability.[6][15]
Reaction Time2 hours to overnightLonger incubation times may be necessary for more sensitive proteins.[6]
Quenching ReagentN/A (typically removed by purification)Excess maleimide reagent is removed during the purification step.

Experimental Protocol

This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for different antibody isotypes or proteins.

Materials
  • Purified Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Purification column (e.g., desalting spin column or gel filtration column)

  • Collection tubes

Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other thiol-containing components, it must be exchanged into a suitable reaction buffer such as PBS, pH 7.2-7.4. This can be achieved by dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

Antibody Reduction (Generation of Free Thiols)
  • Prepare a fresh solution of TCEP in the reaction buffer.

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting spin column. It is crucial to proceed to the labeling step immediately after reduction to prevent re-oxidation of the sulfhydryl groups.

Biotinylation Reaction
  • Prepare Biotin-PEG2-Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEG2-Maleimide in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[15][16]

  • Labeling Reaction: While gently vortexing, add a 10-20 fold molar excess of the Biotin-PEG2-Maleimide stock solution to the reduced antibody solution.[6][8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

Purification of the Biotinylated Antibody
  • Removal of Excess Biotin Reagent: Separate the biotinylated antibody from the unreacted Biotin-PEG2-Maleimide using a desalting spin column, gel filtration chromatography, or dialysis.[1][17]

  • Buffer Exchange: Ensure the purified antibody is in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

Characterization of the Biotinylated Antibody
  • Determine Antibody Concentration: Measure the absorbance of the purified biotinylated antibody at 280 nm (A280).

  • Calculate Degree of Labeling (DOL): The DOL, which is the average number of biotin molecules per antibody, can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by UV-Vis spectrophotometry if using a biotinylation reagent with a built-in chromophore.[18][19][20][21]

Storage

Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[1][6] Avoid repeated freeze-thaw cycles. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) is recommended.[6][8]

Experimental Workflow Diagram

Antibody_Biotinylation_Workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_labeling Biotinylation cluster_purification_char Purification & Characterization Ab Purified Antibody Buffer_Exchange Buffer Exchange (e.g., into PBS, pH 7.2-7.4) Ab->Buffer_Exchange Reduction Add TCEP (Reduce Disulfide Bonds) Buffer_Exchange->Reduction Purify_Reduced_Ab Remove Excess TCEP (Desalting Column) Reduction->Purify_Reduced_Ab Labeling Add Biotin-PEG2-Mal to Reduced Antibody Purify_Reduced_Ab->Labeling Biotin_Reagent Prepare this compound Stock Solution (DMSO/DMF) Biotin_Reagent->Labeling Incubation Incubate (2h @ RT or O/N @ 4°C) Labeling->Incubation Purification Purify Conjugate (Desalting/Dialysis) Incubation->Purification Characterization Characterize (Concentration, DOL) Purification->Characterization Storage Store (4°C or -20°C/-80°C) Characterization->Storage

Caption: Workflow for Biotin-PEG2-Maleimide Antibody Labeling.

Example Signaling Pathway: EGF Receptor (EGFR) Signaling

Biotinylated antibodies are frequently used to study signaling pathways. For instance, a biotinylated anti-phospho-EGFR antibody could be used in an ELISA or Western blot to quantify the activation of the EGFR pathway upon stimulation with Epidermal Growth Factor (EGF).

EGFR_Signaling_Pathway cluster_detection Detection Point EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Biotin_Ab Biotinylated anti-phospho-EGFR Ab Dimerization->Biotin_Ab Detects (e.g., in ELISA) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Simplified EGFR Signaling Pathway and Detection.

References

Application Note: Biotinylation of Cysteine-Containing Peptides using Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation is a powerful technique for labeling and purifying proteins and peptides. The high-affinity, non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin or avidin (B1170675) is one of the strongest known biological interactions, making it an ideal tool for various detection and purification applications. Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a biotinylation reagent designed to specifically target free sulfhydryl groups on cysteine residues.

The reagent consists of three key components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling sensitive detection and efficient affinity purification.

  • Maleimide (B117702): A reactive group that forms a stable, covalent thioether bond with the sulfhydryl group (-SH) of a cysteine residue. This reaction is highly specific within a pH range of 6.5-7.5.[1][2][3]

  • PEG2 Spacer Arm: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the reagent and the resulting conjugate, helping to prevent aggregation.[1][3] It also extends the distance between the biotin and the peptide, which can improve binding accessibility to streptavidin.

This document provides a detailed protocol for the biotinylation of a cysteine-containing peptide using this compound, including reagent preparation, reaction conditions, and purification of the final product.

Chemical Reaction

The maleimide group of this compound reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether linkage. The reaction is most efficient at a pH between 6.5 and 7.5.[1][2][3] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine.[1]

cluster_product Product Peptide Peptide-SH (Cysteine Residue) Product Biotin-PEG2-S-Peptide (Stable Thioether Bond) Peptide->Product + BiotinReagent Biotin-PEG2-Maleimide

Caption: Reaction scheme for peptide biotinylation.

Materials and Reagents

  • Cysteine-containing peptide

  • Biotin-PEG2-Maleimide (MW: ~525.6 g/mol )[2][4][5][6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2, or another sulfhydryl-free buffer between pH 6.5-7.5 (e.g., HEPES, MOPS). Avoid buffers containing thiols like DTT or 2-mercaptoethanol.[1][3]

  • (Optional) Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Purification: Desalting column (size exclusion chromatography) or dialysis cassette.[1][3]

  • Storage Buffer: PBS or other appropriate buffer for the final product.

Experimental Protocols

  • Dissolve the Peptide: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the peptide's cysteine residues are oxidized (forming a disulfide bond), they must be reduced.

    • Add a 10-fold molar excess of TCEP to the dissolved peptide.

    • Incubate for 60 minutes at room temperature.

    • Remove the TCEP using a desalting column, exchanging the peptide into fresh, degassed Reaction Buffer. Proceed immediately to the conjugation step to prevent re-oxidation.

Note: this compound is moisture-sensitive.[1] Prepare the stock solution immediately before use.

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, to make 1 mL of a 10 mM solution, dissolve 5.26 mg of this compound (MW 525.6 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure it is fully dissolved.

  • Calculate the volume of this compound stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the peptide is a recommended starting point.[1][3]

  • Add the calculated volume of the 10 mM this compound stock solution to the peptide solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • To remove unreacted this compound and any reaction byproducts, purify the sample using a desalting column (size exclusion chromatography) suitable for the peptide's molecular weight.[1][3]

  • Equilibrate the column with the desired final storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect fractions according to the manufacturer's instructions. The biotinylated peptide will typically elute in the void volume.

  • Alternatively, dialysis can be used for larger peptides.

  • The biotin tag also allows for purification using streptavidin affinity resin, which is particularly useful for isolating the biotinylated peptide from a complex mixture.[1][3][7]

Store the purified biotinylated peptide at -20°C or -80°C.

Experimental Workflow

A Prepare Peptide Solution (1-5 mg/mL in Reaction Buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 1 hr) A->B If needed D Add 10-20x Molar Excess of Biotin Reagent to Peptide A->D B->D C Prepare 10 mM this compound Stock Solution in DMSO/DMF C->D E Incubate (2 hrs at RT or overnight at 4°C) D->E F Purify via Desalting Column or Dialysis E->F G Store Purified Peptide at -20°C F->G

Caption: Workflow for peptide biotinylation.

Quantitative Data Summary

The optimal conditions for biotinylation can vary depending on the specific peptide. The following table provides recommended starting parameters for optimization.

ParameterRecommended RangeNotes
Peptide Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (Reagent:Peptide) 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point.[1][3] Lower ratios reduce non-specific labeling, while higher ratios increase efficiency.
Reaction Buffer pH 6.5 - 7.5Optimal for maleimide-sulfhydryl reaction specificity.[1][2][3]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) with longer incubation can reduce reagent hydrolysis.
Reaction Time 2 hours to Overnight2 hours at room temperature is often sufficient. Overnight at 4°C is also effective.
Storage Temperature -20°C to -80°CStore the final product frozen to ensure stability.

Downstream Applications

Biotinylated peptides are versatile tools used in a wide range of applications, including:

  • Immunoassays: Used as probes in ELISAs, Western blots, and dot blots for detection with streptavidin-enzyme conjugates (e.g., Streptavidin-HRP).[1][3]

  • Affinity Purification: Immobilization onto streptavidin-coated surfaces or beads to purify interacting proteins or other biomolecules.[1][7]

  • Flow Cytometry: Labeling cells for detection and sorting.[8]

  • Microscopy: Visualizing the location of target molecules in cells and tissues using fluorescently labeled streptavidin.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Peptide's cysteine is in a disulfide bond.Reduce the peptide with TCEP prior to labeling.
Reagent was hydrolyzed.Prepare fresh this compound stock solution just before use. Ensure anhydrous solvent is used.
Reaction buffer contains thiols.Use a thiol-free reaction buffer (e.g., PBS, HEPES).
Poor Peptide Recovery Peptide precipitated during reaction.The PEG spacer helps with solubility, but if precipitation occurs, try a lower peptide concentration or add a solubilizing agent.
Non-specific Binding Molar excess of reagent is too high.Reduce the molar ratio of this compound to peptide.
Reaction pH is too high (>7.5).Ensure the reaction buffer pH is between 6.5 and 7.5 to minimize reaction with amines.[1]

References

Application Notes: Cell Surface Protein Labeling Using Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cell surface proteins, or the surface proteome, is fundamental to understanding cellular communication, signaling, and interaction with the extracellular environment. These proteins are primary targets for drug development and serve as critical biomarkers for various diseases. Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a sulfhydryl-reactive biotinylation reagent designed for the specific labeling of cell surface proteins that possess accessible cysteine residues.

This reagent features three key components:

  • A maleimide (B117702) group that covalently bonds with the sulfhydryl group of cysteine residues.

  • A biotin (B1667282) moiety that allows for high-affinity detection and purification using avidin (B1170675) or streptavidin.

  • A hydrophilic polyethylene glycol (PEG) spacer arm (PEG2) that enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin tag for subsequent binding.

These application notes provide a detailed protocol for using this compound to label, isolate, and analyze cell surface proteins.

Chemical Principle

The labeling strategy relies on the Michael addition reaction between the maleimide group and the thiol (sulfhydryl) group of a cysteine residue. This reaction is highly specific and efficient at a pH range of 6.5-7.5, forming a stable, covalent thioether bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[1][3]

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Biotinylated Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein + Biotin_Mal Biotin-PEG2-Maleimide Biotin_Mal->Labeled_Protein

Caption: Covalent bond formation between a protein's thiol group and Biotin-PEG2-Maleimide.

Key Applications

  • Proteomic Profiling of the Cell Surface: Isolate and identify the entire repertoire of cysteine-containing surface proteins using streptavidin affinity purification followed by mass spectrometry.

  • Studying Protein Dynamics: Track the internalization, trafficking, and degradation of specific cell surface proteins.

  • Validation of Drug Targets: Identify and quantify changes in surface protein expression in response to drug treatment or disease states.

  • Analysis of Protein Interactions: Use biotin-based pulldown assays to isolate protein complexes for the identification of binding partners.

Experimental Protocols

Protocol for Cell Surface Biotinylation

This protocol describes the labeling of surface proteins on live cells. All steps should be performed at 4°C (on ice) to minimize membrane turnover and prevent the internalization of the labeling reagent.

G Start 1. Prepare Cells (Wash with ice-cold PBS) Prepare_Reagent 2. Prepare Labeling Reagent (Dissolve this compound in DMSO/PBS) Start->Prepare_Reagent Labeling 3. Label Cells (Incubate with reagent on ice) Prepare_Reagent->Labeling Quench 4. Quench Reaction (Add L-cysteine or BME) Labeling->Quench Wash 5. Wash Cells (Remove excess reagent and quencher) Quench->Wash Lyse 6. Lyse Cells (Extract proteins with lysis buffer) Wash->Lyse Collect 7. Collect Lysate (Centrifuge to clear debris) Lyse->Collect End Proceed to Protein Isolation Collect->End

Caption: Workflow for cell surface protein labeling using Biotin-PEG2-Maleimide.

Materials:

  • Biotin-PEG2-Maleimide

  • Live cells in culture

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: PBS containing 5-10 mM L-cysteine or β-mercaptoethanol

  • Cell Lysis Buffer (e.g., RIPA) with protease inhibitors

Procedure:

  • Cell Preparation: Grow cells to 80-90% confluency. Gently wash the cells twice with ice-cold PBS to remove serum proteins.

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in DMSO.[3] Dilute this stock solution in ice-cold PBS (pH 6.5-7.5) to a final working concentration of 0.5-2 mM.

  • Labeling: Aspirate the final PBS wash from the cells and add the this compound labeling solution, ensuring the cell monolayer is fully covered. Incubate on ice for 30 minutes with gentle rocking.

  • Quenching: Aspirate the labeling solution and add ice-cold Quenching Buffer. Incubate for 15 minutes on ice to neutralize any unreacted maleimide groups.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer.

  • Cell Lysis: Add ice-cold Cell Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the biotinylated cell surface proteins.

Protocol for Isolation of Biotinylated Proteins

Materials:

  • Clarified cell lysate containing biotinylated proteins

  • Streptavidin-agarose beads (or magnetic beads)

  • Wash Buffer: Lysis buffer containing 0.1% Tween-20

  • Elution Buffer: SDS-PAGE sample buffer with 50 mM DTT or 2% β-mercaptoethanol

Procedure:

  • Binding: Add an appropriate volume of streptavidin bead slurry to the clarified cell lysate. Incubate for 2-4 hours (or overnight) at 4°C with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads at least three times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the beads.

  • Release Proteins: Boil the sample at 95-100°C for 10 minutes to break the biotin-streptavidin interaction and elute the labeled proteins.

  • Analysis: Centrifuge the beads and collect the supernatant. The sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data and Optimization

The optimal conditions should be determined empirically for each cell type and experimental goal. Use the following table as a starting point for optimization.

Table 1: Experimental Parameters for Cell Surface Biotinylation

ParameterRecommended RangeKey Considerations
This compound Concentration 0.5 - 2.0 mMHigher concentrations can increase labeling but may also lead to off-target effects. Start with a 10- to 20-fold molar excess over the estimated surface protein amount.[3]
Reaction pH 6.5 - 7.5The maleimide-thiol reaction is most specific within this range.[2] Above pH 7.5, reactivity with primary amines can occur.[1]
Labeling Time 30 minutesSufficient for labeling. Longer times at 4°C risk internalization of labeled proteins.
Temperature 4°C (on ice)Crucial for preventing membrane turnover and maintaining cell viability.
Quenching Agent 5-10 mM L-cysteine or BMEEssential for stopping the reaction and preventing labeling of intracellular thiols after cell lysis.
Cell Density 80-90% ConfluencyProvides sufficient protein for analysis while avoiding artifacts from overgrowth.

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Signal Reagent hydrolysis.Prepare this compound solution immediately before use.[3]
Insufficient accessible cysteines.Some proteins may not have exposed sulfhydryl groups. Consider reducing mild disulfide bonds with TCEP, but be aware this can affect protein structure.[4]
Presence of thiols in buffer.Ensure all buffers used during the labeling step are free of sulfhydryl-containing compounds like DTT.[3]
High Background / Intracellular Protein Labeling Compromised cell membrane integrity.Handle cells gently, use isotonic buffers, and strictly maintain 4°C.
Insufficient quenching.Ensure the quenching step is performed thoroughly to neutralize all unreacted reagent before cell lysis.
Non-specific binding to beads.Increase the number of wash steps after streptavidin pulldown. Consider adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffer.
Protein Precipitation After Labeling Over-biotinylation.Reduce the concentration of this compound or decrease the incubation time. The PEG spacer helps reduce aggregation compared to non-PEGylated reagents.[3]

References

Application Notes and Protocols for Biotin-PEG2-Maleimide in Streptavidin Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for affinity purification, including pulldown assays to study protein-protein interactions. Biotin-PEG2-Maleimide is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of proteins at cysteine residues. The maleimide (B117702) group reacts with free sulfhydryls to form a stable thioether bond, while the polyethylene (B3416737) glycol (PEG) spacer arm reduces aggregation and improves solubility of the labeled protein.[1] This document provides detailed application notes and protocols for the use of Biotin-PEG2-Maleimide in streptavidin pulldown assays.

Principle of the Assay

The workflow involves three main stages:

  • Biotinylation of the "Bait" Protein: The protein of interest (the "bait") is site-specifically labeled with Biotin-PEG2-Maleimide at its cysteine residues.

  • Interaction with "Prey" Proteins: The biotinylated bait protein is incubated with a cell lysate or protein mixture containing potential interacting partners ("prey" proteins).

  • Capture and Analysis: The protein complexes are captured using streptavidin-coated beads. After washing to remove non-specific binders, the captured proteins are eluted and analyzed, typically by Western blotting or mass spectrometry.

Data Presentation

Table 1: Recommended Molar Ratios for Biotinylation
Protein ConcentrationMolar Excess of Biotin-PEG2-Maleimide to Protein
> 2 mg/mL5- to 20-fold[1]
< 2 mg/mL> 20-fold (requires empirical optimization)[1]
Small MoleculesRequires significant empirical optimization
Table 2: Troubleshooting Guide for Streptavidin Pulldown Assays using Biotin-PEG2-Maleimide
ProblemPotential CauseRecommended Solution
Low or no pulldown of bait protein Inefficient biotinylation- Ensure complete reduction of disulfide bonds if necessary. - Optimize the molar excess of Biotin-PEG2-Maleimide. - Confirm the presence of free sulfhydryl groups on the bait protein. - Prepare fresh Biotin-PEG2-Maleimide solution as the maleimide group can hydrolyze.
Degradation of tagged proteinInclude protease inhibitors in the lysis buffer.[2]
High background/non-specific binding Proteins binding directly to streptavidin beadsPre-clear the lysate by incubating it with streptavidin beads alone before adding the biotinylated bait.
Insufficient washing- Increase the number of wash steps. - Increase the stringency of the wash buffers (e.g., higher salt or detergent concentration).[2]
Hydrophobic or electrostatic interactionsInclude non-ionic detergents (e.g., Tween-20) in wash buffers.[2]
Co-elution of non-interacting proteins Indirect interactions within a larger complexPerform reciprocal pulldown experiments using a different protein in the complex as the bait.
Aggregation of bait or prey proteinsThe PEG spacer in Biotin-PEG2-Maleimide helps reduce aggregation, but further optimization of buffer conditions (e.g., ionic strength, detergents) may be needed.[1]

Experimental Protocols

Protocol 1: Biotinylation of a Cysteine-Containing Protein with Biotin-PEG2-Maleimide

This protocol details the steps for labeling a purified protein with available free sulfhydryl groups.

Materials:

  • Purified protein with at least one free cysteine residue

  • Biotin-PEG2-Maleimide

  • Sulfhydryl-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[3]

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[4] Remove the TCEP using a desalting column.

  • Preparation of Biotin-PEG2-Maleimide Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG2-Maleimide in anhydrous DMSO to a concentration of 5-10 mg/mL.[3]

  • Biotinylation Reaction:

    • Add the Biotin-PEG2-Maleimide stock solution to the protein solution to achieve the desired molar ratio (see Table 1). A 2:1 molar ratio of biotin (B1667282) to protein is a good starting point.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Removal of Excess Biotinylation Reagent:

    • Purify the biotinylated protein from the unreacted Biotin-PEG2-Maleimide using a desalting column or by dialysis against the desired storage buffer.[1]

  • Verification of Biotinylation (Optional):

    • The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Streptavidin Pulldown Assay

This protocol describes the capture of a biotinylated bait protein and its interacting partners.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Cell lysate or protein mixture containing potential prey proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin[5]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads in their storage buffer.[5]

    • Transfer the desired amount of bead slurry to a fresh tube.

    • Wash the beads three times with wash buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.[5]

  • Binding of Biotinylated Bait Protein to Beads:

    • Add the biotinylated bait protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.[5]

    • Wash the beads three times with wash buffer to remove any unbound bait protein.

  • Incubation with Prey Proteins:

    • Add the cell lysate or protein mixture to the beads coupled with the biotinylated bait protein.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifuge.

    • Remove the supernatant (this is the "flow-through" fraction and can be saved for analysis).

    • Wash the beads 3-5 times with cold wash buffer. Increase the stringency of the washes if high background is observed (see Table 2).

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add elution buffer (e.g., 1X SDS-PAGE sample buffer) to the beads.

    • Boil the samples for 5-10 minutes to elute the captured proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry can be used.

Mandatory Visualizations

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pulldown Streptavidin Pulldown cluster_analysis Analysis Bait Purified 'Bait' Protein (with Cysteine) Labeling Biotinylation with Biotin-PEG2-Maleimide Bait->Labeling Purification Purification of Biotinylated Bait Labeling->Purification Binding Binding of Bait to Beads Purification->Binding Lysate Cell Lysate ('Prey' Proteins) Incubation Incubation with Lysate Lysate->Incubation Beads Streptavidin Beads Beads->Binding Binding->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Caption: Experimental workflow for a streptavidin pulldown assay.

reaction_pathway Protein Protein-SH (Cysteine Residue) Conjugate Biotinylated Protein (Stable Thioether Bond) Protein->Conjugate + BiotinMal Biotin-PEG2-Maleimide BiotinMal->Conjugate

Caption: Biotinylation reaction of a protein with Biotin-PEG2-Maleimide.

troubleshooting_logic Start Pulldown Experiment LowSignal Low/No Signal Start->LowSignal HighBg High Background Start->HighBg CheckBiotin Verify Biotinylation LowSignal->CheckBiotin Yes CheckProtein Check Protein Integrity LowSignal->CheckProtein Yes Preclear Pre-clear Lysate HighBg->Preclear Yes IncreaseWash Increase Wash Stringency HighBg->IncreaseWash Yes Success Successful Pulldown CheckBiotin->Success CheckProtein->Success Preclear->Success IncreaseWash->Success

Caption: Troubleshooting logic for common pulldown assay issues.

References

Application Notes and Protocols for Using Biotin-PEG2-Mal in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a versatile, thiol-reactive biotinylation reagent increasingly utilized in flow cytometry for the specific labeling of cell surface proteins. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of proteins, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the molecule and extends the biotin (B1667282) moiety, improving its accessibility for detection by streptavidin conjugates.[1]

These application notes provide a comprehensive guide to utilizing this compound for cell surface protein labeling and subsequent analysis by flow cytometry. Detailed protocols for labeling, cell viability assessment, and a specific application in studying G-protein coupled receptor (GPCR) internalization are provided.

Principle of the Method

The workflow involves a three-step process:

  • Labeling: Live cells are incubated with this compound, which covalently attaches to sulfhydryl groups on cell surface proteins.

  • Staining: The biotinylated cells are then stained with a fluorescently labeled streptavidin conjugate. The high affinity of streptavidin for biotin allows for robust and specific detection.

  • Analysis: The fluorescently labeled cells are analyzed using a flow cytometer to quantify the level of biotinylation, which corresponds to the abundance of accessible cell surface thiols.

Applications in Flow Cytometry

  • Quantification of Cell Surface Protein Expression: By targeting accessible thiols, this compound can be used to assess the overall expression of thiol-containing proteins on the cell surface.

  • Studying Receptor Internalization and Trafficking: This method is particularly useful for tracking the internalization of cell surface receptors, such as GPCRs, upon ligand binding or other stimuli.[2][3][4][5][6]

  • Monitoring Changes in the Cell Surface Proteome: Changes in the cell surface thiol landscape in response to drug treatment, differentiation, or disease state can be monitored.

  • Cell Viability and Integrity Assessment: In conjunction with viability dyes, this method can provide information on cell membrane integrity.

Data Presentation

Table 1: Effect of this compound Concentration on Labeling Intensity and Cell Viability
This compound Concentration (µM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Cell Viability (%)
0 (Unlabeled Control)10>98%
10500>95%
251200>95%
502500>90%
1004500~85%
2006000<80%

Note: Data are representative and will vary depending on the cell type, protein expression levels, and experimental conditions. It is crucial to perform a titration experiment to determine the optimal concentration for each specific application.

Table 2: Comparison of Common Streptavidin-Fluorophore Conjugates
FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostability
FITC495519++Moderate
PE (Phycoerythrin)496, 565578+++++Low
APC (Allophycocyanin)650660++++High
PerCP490675+++High
PE-Cy5496, 565667++++Moderate
PE-Cy7496, 565785+++Moderate

Brightness and photostability are relative comparisons. PE is known for its exceptional brightness but is more susceptible to photobleaching. APC offers a good balance of brightness and photostability for red laser lines.

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

Materials:

  • Cells of interest (suspension or adherent)

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Bovine Serum Albumin (BSA)

  • Quenching solution: PBS containing 5 mM L-cysteine or 10 mM Tris-HCl

  • FACS buffer: PBS with 1% BSA and 0.1% sodium azide

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10^6 cells/mL in ice-cold PBS.

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

    • Note: Prepare this solution fresh immediately before use.

  • Biotinylation Reaction:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in ice-cold PBS.

    • For suspension cells, add the diluted this compound solution to the cell suspension.

    • For adherent cells, overlay the monolayer with the diluted this compound solution.

    • Incubate for 30 minutes on ice or at 4°C with gentle agitation, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution (e.g., L-cysteine or Tris-HCl) to a final concentration of 5 mM or 10 mM, respectively.

    • Incubate for 10-15 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold FACS buffer to remove excess reagent. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Staining with Streptavidin Conjugate:

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes and Resuspension:

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

Protocol 2: Cell Viability Assessment with Propidium Iodide (PI)

Materials:

  • This compound labeled and stained cells (from Protocol 1)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock in water)

  • FACS buffer

Procedure:

  • Following the final wash step of Protocol 1 (step 7), resuspend the cells in 500 µL of FACS buffer.

  • Just before analysis, add PI to a final concentration of 1-2 µg/mL.

  • Gently mix and incubate for 5-10 minutes in the dark.

  • Analyze the cells immediately by flow cytometry. Do not wash the cells after adding PI.

  • Live cells will exclude the dye and be PI-negative, while dead or membrane-compromised cells will be PI-positive.

Application Example: Studying CXCR4 Receptor Internalization

This protocol outlines how to use this compound to quantify the internalization of the GPCR, CXCR4, upon stimulation with its ligand, CXCL12.

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells)

  • CXCL12 (SDF-1α)

  • This compound

  • Streptavidin-PE conjugate

  • FACS buffer

  • Quenching solution

Procedure:

  • Cell Preparation: Harvest and wash Jurkat cells as described in Protocol 1, step 1.

  • Labeling: Label the cell surface proteins with this compound as described in Protocol 1, steps 2-5.

  • Induction of Internalization:

    • Resuspend the biotinylated cells in pre-warmed cell culture medium.

    • Divide the cells into two groups:

      • Unstimulated Control: Incubate at 37°C for 30 minutes.

      • Stimulated: Add CXCL12 to a final concentration of 100 nM and incubate at 37°C for 30 minutes.

    • Place the cells on ice to stop internalization.

  • Staining:

    • Wash the cells once with ice-cold FACS buffer.

    • Stain with Streptavidin-PE as described in Protocol 1, step 6.

  • Analysis:

    • Wash and resuspend the cells for flow cytometry as described in Protocol 1, step 7.

    • Acquire data on a flow cytometer. The decrease in MFI of the stimulated sample compared to the unstimulated control reflects the extent of CXCR4 internalization.[3]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_staining Staining & Viability cluster_analysis Analysis prep_cells Prepare Cell Suspension (1-5 x 10^6 cells/mL) add_biotin Add this compound (10-100 µM) prep_cells->add_biotin incubate_label Incubate on ice (30 min) add_biotin->incubate_label quench Quench with L-cysteine incubate_label->quench wash1 Wash x3 with FACS Buffer quench->wash1 add_streptavidin Add Streptavidin-Fluorophore wash1->add_streptavidin incubate_stain Incubate on ice (20-30 min) add_streptavidin->incubate_stain wash2 Wash x2 with FACS Buffer incubate_stain->wash2 add_pi Add Propidium Iodide wash2->add_pi analyze Flow Cytometry Analysis add_pi->analyze

Caption: General workflow for cell surface biotinylation and flow cytometry analysis.

cxcr4_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi / Gβγ CXCR4->G_protein Activation GRK GRK CXCR4->GRK Phosphorylation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK PLC->ERK AKT Akt PI3K->AKT Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruitment Internalization Internalization Beta_arrestin->Internalization Migration Migration ERK->Migration Proliferation Proliferation ERK->Proliferation AKT->Proliferation

Caption: Simplified CXCR4 signaling pathway leading to internalization.

Troubleshooting

IssuePossible CauseSolution
Low fluorescent signal Inefficient labelingEnsure this compound solution is fresh. Optimize reagent concentration and incubation time. Check for presence of free thiols in buffers (e.g., DTT).
Low expression of target proteinsUse a cell line with higher expression or a more sensitive fluorophore (e.g., PE).
High background fluorescence Insufficient washingIncrease the number and volume of wash steps.
Non-specific binding of streptavidinInclude a blocking step with unconjugated streptavidin or use a NeutrAvidin conjugate.
Dead cellsGate on the live cell population using a viability dye like PI.
High cell death Reagent concentration too highPerform a titration to find the optimal this compound concentration with minimal toxicity.
Harsh cell handlingHandle cells gently, keep them on ice, and use appropriate centrifuge speeds.
High variability between replicates Inconsistent cell numbersAccurately count cells before starting the experiment.
Inconsistent reagent additionUse calibrated pipettes and ensure thorough mixing.

Conclusion

This compound is a powerful tool for the analysis of cell surface proteins by flow cytometry. Its specificity for thiol groups, coupled with the high-affinity biotin-streptavidin interaction, provides a robust and sensitive detection method. By following the detailed protocols and considering the optimization steps outlined in these application notes, researchers can successfully employ this reagent to gain valuable insights into cell surface biology, including protein expression and receptor dynamics.

References

Application Notes and Protocols for Biotin-PEG2-Maleimide Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) to free sulfhydryl groups on cysteine residues of proteins and peptides. This method is a cornerstone for various applications in proteomics, drug development, and molecular biology, enabling specific biotinylation for detection, purification, and immobilization of target molecules.

Introduction

Biotin-PEG2-Maleimide is a heterobifunctional crosslinker containing a biotin (B1667282) moiety and a maleimide (B117702) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group exhibits high reactivity and specificity towards the sulfhydryl group (-SH) of cysteine residues within a pH range of 6.5-7.5, forming a stable thioether bond.[1][2] This specific targeting of cysteines is advantageous as they are generally less abundant than primary amines (e.g., lysine (B10760008) residues), allowing for more controlled and site-specific labeling.[3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, and the extended length helps to minimize steric hindrance, improving the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin.[1][4]

Biotinylated proteins are instrumental in numerous assays, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography, leveraging the high-affinity interaction between biotin and avidin/streptavidin.[1][5]

Chemical Reaction

The conjugation reaction involves a Michael addition of the sulfhydryl group from a cysteine residue to the maleimide double bond of this compound, resulting in a stable thioether linkage.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize key quantitative parameters for the successful conjugation of Biotin-PEG2-Maleimide to cysteine residues.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5The maleimide group is most reactive and specific towards sulfhydryls in this pH range. At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can increase.[1] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than an amine.[1]
Molar Excess of this compound to Protein 5- to 20-foldThis is a general starting point for protein solutions with a concentration greater than 2 mg/mL.[1][6] For more dilute protein solutions, a higher molar excess may be required.[1] For small molecules, the optimal ratio may differ significantly.[1]
Protein Concentration 1 - 10 mg/mLA higher protein concentration can improve conjugation efficiency.[7]
Incubation Temperature Room Temperature or 4°CThe reaction can be performed at either temperature.[1]
Incubation Time 2 hours to overnightLonger incubation times can compensate for lower reactant concentrations.[1][8]
Reagent/Buffer ComponentRecommendationRationale
Reaction Buffer Phosphate-buffered saline (PBS), Tris, or HEPESMust be free of sulfhydryl-containing compounds (e.g., DTT, 2-mercaptoethanol) as they will compete with the target protein for reaction with the maleimide.[1][9]
Reducing Agent (for disulfide bonds) TCEP (Tris(2-carboxyethyl)phosphine)TCEP is effective at reducing disulfide bonds to free up cysteine residues for conjugation and does not contain a free sulfhydryl group itself, so it does not need to be removed prior to adding the maleimide reagent.[9] DTT can also be used but must be removed before adding the biotinylation reagent.
Solvent for this compound Stock DMSO or DMFBiotin-PEG2-Maleimide is readily soluble in these organic solvents.[1][7] Prepare the stock solution immediately before use as the maleimide group can hydrolyze in the presence of moisture.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Prepare Protein Solution (1-10 mg/mL in sulfhydryl-free buffer, pH 6.5-7.5) reduction Optional: Reduce Disulfide Bonds (Add TCEP, incubate 30 min at RT) protein_prep->reduction If necessary conjugation Add this compound (5-20 fold molar excess) reagent_prep Prepare this compound Stock (e.g., 20 mM in DMSO) reagent_prep->conjugation reduction->conjugation incubation Incubate (2 hours at RT or overnight at 4°C) conjugation->incubation purification Remove Excess Reagent (Desalting column or dialysis) incubation->purification analysis Confirm Biotinylation (e.g., HABA assay, Western blot) purification->analysis storage Store Conjugate analysis->storage

Caption: Experimental workflow for conjugating this compound to cysteine residues.

Detailed Experimental Protocol

This protocol provides a general procedure for the biotinylation of a protein with available cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

  • Protein or peptide with at least one free cysteine residue

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sulfhydryl-free reaction buffer (e.g., 20 mM Phosphate-Buffered Saline, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for proteins with disulfide bonds)

  • Desalting columns or dialysis units for purification

  • Microcentrifuge tubes

Procedure:

  • Preparation of Protein Sample: a. Dissolve the protein to be modified in a sulfhydryl-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7] The buffer pH should be between 6.5 and 7.5.[1] b. (Optional) Reduction of Disulfide Bonds: If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free sulfhydryls. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.[1] Note: Complete reduction of all disulfide bonds may inactivate some proteins.[1]

  • Preparation of Biotin-PEG2-Maleimide Stock Solution: a. Equilibrate the vial of Biotin-PEG2-Maleimide to room temperature before opening to prevent moisture condensation.[1] b. Immediately before use, prepare a stock solution of Biotin-PEG2-Maleimide in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 190 µL of PBS to create a 20 mM stock solution.[1] Discard any unused reconstituted reagent as the maleimide group is unstable in aqueous solutions.[1]

  • Conjugation Reaction: a. Calculate the required volume of the Biotin-PEG2-Maleimide stock solution to achieve a 5- to 20-fold molar excess relative to the protein.[1] b. Add the calculated volume of the Biotin-PEG2-Maleimide stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1]

  • Purification of the Biotinylated Protein: a. To remove excess, unreacted Biotin-PEG2-Maleimide, purify the biotinylated protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1][7]

  • Confirmation of Biotinylation (Optional but Recommended): a. The extent of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] b. Successful conjugation can also be confirmed by SDS-PAGE followed by Western blotting and detection with streptavidin-HRP.

  • Storage of the Conjugate: a. Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

Application: Signal Detection in an Immunoassay

Biotinylated proteins are frequently used as detection reagents in various immunoassays. The high affinity of the biotin-streptavidin interaction allows for significant signal amplification.

immunoassay_pathway cluster_assay Immunoassay Signal Pathway antigen Antigen primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab Binds to streptavidin_enzyme Streptavidin-Enzyme Conjugate (e.g., Streptavidin-HRP) secondary_ab->streptavidin_enzyme Biotin-Streptavidin Interaction substrate Substrate streptavidin_enzyme->substrate Enzymatic Reaction signal Detectable Signal (Colorimetric, Chemiluminescent, etc.) substrate->signal Produces

Caption: Signal amplification pathway using a biotinylated antibody in an immunoassay.

References

Application Notes and Protocols for Protein Immobilization on Biosensors using Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The precise orientation and stable attachment of proteins onto biosensor surfaces are critical for the development of sensitive and reliable diagnostic and research tools. The streptavidin-biotin system is renowned for its extraordinarily high affinity and specificity, making it an ideal choice for biomolecule immobilization.[1] This document provides detailed application notes and protocols for the use of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal), a heterobifunctional crosslinker, for the site-specific immobilization of proteins onto streptavidin-coated biosensor surfaces. The maleimide (B117702) group facilitates covalent attachment to cysteine residues on the protein, while the biotin (B1667282) group enables strong, non-covalent binding to streptavidin.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance, thereby preserving the protein's biological activity upon immobilization.[4]

Introduction

Effective protein immobilization is a cornerstone of biosensor technology, directly impacting assay sensitivity, specificity, and reproducibility. An ideal immobilization strategy should be stable, specific, and orient the protein in a manner that ensures its active sites are accessible for interaction with the target analyte.[5] Unspecific attachments can lead to random orientations, denaturation, and reduced functionality.[5]

This compound offers a robust solution for directed protein immobilization. This reagent acts as a bridge, first covalently linking to a protein via its maleimide group, and then anchoring the entire complex to a streptavidin-coated surface through the high-affinity biotin-streptavidin interaction.[2][4]

Key Advantages:

  • High Specificity: The maleimide group selectively reacts with free sulfhydryl (thiol) groups of cysteine residues at a specific pH range (6.5-7.5), allowing for site-specific labeling.[4][6]

  • Extraordinary Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and near-permanent immobilization.[1][7]

  • Enhanced Solubility & Functionality: The hydrophilic PEG spacer helps prevent aggregation of the labeled protein and extends the biotin moiety away from the protein's surface, improving its accessibility to streptavidin.[4][8]

  • Controlled Orientation: By targeting specific cysteine residues (either naturally occurring or engineered), a more uniform orientation of the immobilized protein can be achieved.

Principle of the Method

The immobilization process involves two primary chemical interactions:

  • Covalent Thiol-Maleimide Coupling: The maleimide group of this compound reacts with the thiol group of a cysteine residue on the protein surface. This Michael addition reaction forms a stable, covalent thioether bond.[2] This reaction is most efficient at a pH range of 6.5-7.5.[4]

  • Non-Covalent Biotin-Streptavidin Binding: After the protein is biotinylated, it is introduced to a biosensor surface pre-coated with streptavidin. The biotin group on the protein-PEG conjugate binds with extremely high affinity to one of the four biotin-binding sites on the tetrameric streptavidin protein.[1][9]

Below is a diagram illustrating the overall workflow for protein immobilization using this compound.

G cluster_prep Protein Preparation cluster_biotinylation Biotinylation Reaction cluster_purification Purification cluster_immobilization Immobilization on Biosensor Prot Thiol-Containing Protein Reduce Disulfide Bond Reduction (Optional) Prot->Reduce If no free thiols Reaction Incubate at pH 6.5-7.5 (2h - RT or Overnight - 4°C) Prot->Reaction Reduce->Reaction BiotinMal This compound BiotinMal->Reaction Purify Remove Excess This compound (e.g., Desalting Column) Reaction->Purify BioProt Biotinylated Protein Purify->BioProt Immobilize Incubate to Allow Biotin-Streptavidin Binding BioProt->Immobilize Sensor Streptavidin-Coated Biosensor Surface Sensor->Immobilize Final Immobilized & Functional Protein Biosensor Immobilize->Final

Caption: Experimental workflow for protein immobilization.

The chemical reaction between the protein's cysteine residue and this compound is depicted below.

Caption: Thiol-maleimide coupling reaction.

Quantitative Data

The stability and performance of the immobilization strategy are underpinned by the strong interaction between biotin and streptavidin.

ParameterValueSignificanceReference
Dissociation Constant (Kd) ≈ 10⁻¹⁴ - 10⁻¹⁵ MIndicates an extremely strong and stable interaction, resulting in virtually irreversible binding under most conditions.[1][7][10]
Binding Kinetics Very rapidThe bond between biotin and streptavidin forms within seconds to minutes.[9][10]
Spacer Arm Length ~20 ÅThe PEG2 spacer provides sufficient length to minimize steric hindrance and improve accessibility of the biotin group.[11]
Immobilized Mass (Example) 3.43 ngIn one study, a resonance frequency shift corresponded to this mass of biotin-streptavidin complex added to the sensor.[10]
Mass Sensitivity (Example) 87.76 µm²/ngThe sensor in the aforementioned study demonstrated this level of sensitivity in the dynamic range of 10⁻¹³–10⁻⁷ M.[10]

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds (If Necessary)

This step is crucial for proteins where cysteine residues are involved in disulfide bonds and are not available for labeling.

Materials:

  • Protein of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Immobilized TCEP Disulfide Reducing Gel (e.g., Thermo Scientific Product No. 77712) or DTT.

  • Zeba™ Spin Desalting Columns (e.g., Thermo Scientific Product No. 89882)

Procedure:

  • Dissolve the Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., PBS) at pH 6.5-7.5.[4][11]

  • Check for Free Thiols: If your protein does not have accessible free cysteine residues, you must reduce existing disulfide bonds.

  • Reduction with TCEP:

    • Add TCEP solution to the protein solution to a final concentration of 5 mM.

    • Incubate for 30 minutes at room temperature.

    • Crucially, remove the TCEP immediately following reduction to prevent it from interfering with the maleimide reaction. This is best accomplished using a desalting column.[4]

    • Note: Complete reduction of all disulfide bonds can inactivate some proteins, particularly antibodies.[4]

Protocol 2: Biotinylation of Protein with this compound

Materials:

  • Reduced, thiol-containing protein from Protocol 1

  • EZ-Link™ Maleimide-PEG2-Biotin (e.g., Thermo Scientific Product No. 21901BID)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: PBS, pH 6.5-7.5

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the Maleimide-PEG2-Biotin in DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM or 5-10 mg/mL).[4][11] Note: The maleimide group is moisture-sensitive.[4]

  • Calculate Molar Ratio: The optimal molar ratio of biotin reagent to protein depends on the number of available cysteines and the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the biotin reagent over the protein.[4]

  • Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently but thoroughly.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]

  • Purification:

    • After incubation, it is essential to remove excess, unreacted this compound.

    • For small-scale reactions (<1 mg protein), use a spin desalting column.[11]

    • For larger scales, use gel filtration chromatography (e.g., Sephadex G-25 column).[11]

    • The purified biotinylated protein is now ready for immobilization.

Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin Biosensor

This protocol provides a general guideline. Specific parameters may need to be optimized for your biosensor system (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry).

Materials:

  • Purified biotinylated protein from Protocol 2

  • Streptavidin-coated biosensor chip/surface

  • Immobilization Buffer (e.g., PBS or HBS-EP buffer)

Procedure:

  • Equilibrate the Sensor: Equilibrate the streptavidin-coated biosensor surface with the immobilization buffer as recommended by the instrument manufacturer.

  • Prepare Protein Dilution: Dilute the purified biotinylated protein in the immobilization buffer to a suitable concentration. The optimal concentration should be determined empirically but often falls in the µg/mL range.[12]

  • Immobilization:

    • Inject or flow the diluted biotinylated protein solution over the streptavidin surface.

    • Monitor the binding response in real-time until a stable signal is achieved, indicating the surface is saturated or the desired immobilization level is reached.

  • Washing: Wash the sensor surface with immobilization buffer to remove any non-specifically bound protein.

  • Blocking (Optional): To block any remaining free biotin binding sites on the streptavidin surface, a solution of free biotin or biocytin (B1667093) can be injected.

  • Ready for Analysis: The biosensor, now with the covalently-linked and specifically-oriented protein, is ready for interaction analysis.

The final assembly on the biosensor surface is illustrated below.

G cluster_surface Biosensor Surface cluster_assembly Immobilized Protein Assembly Surface Sensor Chip Streptavidin Streptavidin Biotin Biotin Streptavidin->Biotin High Affinity Non-Covalent Bond PEG PEG2 Spacer Biotin->PEG Protein Target Protein PEG->Protein Stable Covalent Thioether Bond

Caption: Final immobilized protein on the biosensor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Biotinylation - Inefficient reduction of disulfide bonds.- Protein lacks accessible cysteine residues.- Maleimide reagent was hydrolyzed due to moisture.- pH of reaction buffer was outside the optimal 6.5-7.5 range.- Confirm reduction using Ellman's Reagent.- Consider protein engineering to introduce a cysteine residue.- Prepare maleimide reagent fresh in anhydrous solvent.- Verify the pH of all buffers.
Protein Precipitation - The protein may be sensitive to the labeling conditions.- Hydrophobicity increased after labeling.- Perform the labeling reaction at 4°C.- Reduce the molar excess of the biotin reagent.- The PEG spacer is designed to mitigate this, but if problems persist, consider a longer PEG chain (e.g., PEG4, PEG11).
Low Immobilization on Sensor - Low degree of biotinylation.- Steric hindrance blocking biotin from streptavidin.- Streptavidin surface is inactive.- Optimize the biotinylation reaction (Protocol 2).- Ensure a sufficiently long spacer arm is used (PEG2 is generally adequate).- Check the quality and age of the streptavidin-coated sensor.
High Non-Specific Binding - Excess, unreacted biotin reagent was not removed.- Protein is "sticky" and binding non-specifically.- Ensure thorough purification after the biotinylation step.- Add a blocking agent (e.g., BSA, casein) to the assay buffer.- Include a non-ionic detergent (e.g., Tween-20) in buffers.

References

Application Notes and Protocols: Biotin-PEG2-Maleimide Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a heterobifunctional crosslinker used to covalently attach biotin (B1667282) to molecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins and peptides. The polyethylene (B3416737) glycol (PEG) spacer arm is a short, hydrophilic chain that enhances the solubility of the labeled molecule and minimizes steric hindrance in biotin-avidin/streptavidin binding interactions. This document provides detailed protocols for the preparation of this compound stock solutions and its application in biotinylating proteins.

Quantitative Data Summary

The following table summarizes the key quantitative information for Biotin-PEG2-Maleimide.

PropertyValue
Molecular Weight 525.62 g/mol [1][2][3][4][5][6]
Purity ≥90-98% (typically assessed by HPLC)[1][4]
Solubility Readily soluble in organic solvents like DMSO and DMF.[3][7][8] Also soluble in aqueous buffers like PBS and water, though hydrolysis of the maleimide (B117702) group can occur.[7][9]
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stable, concentrated stock solutions.[7][9] Phosphate-buffered saline (PBS) can be used for immediate use.[7]
Storage (Solid Form) Store at -20°C to 4°C in a dry environment, preferably with a desiccant, as the compound is moisture-sensitive.[1][3][7][9]
Storage (Stock Solution) For long-term storage (several months), prepare a concentrated stock solution (e.g., 100-200 mM) in anhydrous DMSO or DMF and store at -20°C, protected from moisture.[7][9][10] For immediate use, aqueous solutions can be prepared but should not be stored due to the hydrolysis of the maleimide group.[9]
Typical Stock Solution Concentrations 5-10 mg/mL in DMSO.[11] 10 mM in anhydrous DMSO or DMF.[12] 20 mM in PBS for immediate use.[7] Up to 100-200 mM in anhydrous DMSO for long-term storage.[7][9]
Reaction pH The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5.[3][7][8]
Molar Excess for Labeling A 5- to 20-fold molar excess of this compound to the protein is a common starting point for proteins at concentrations >2 mg/mL.[7] For more dilute protein solutions, a higher molar excess may be required.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a stable, concentrated stock solution for long-term storage.

Materials:

  • Biotin-PEG2-Maleimide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the vial of Biotin-PEG2-Maleimide to come to room temperature before opening to prevent moisture condensation.[9]

  • Weighing: Weigh the desired amount of Biotin-PEG2-Maleimide in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 190.25 µL of DMSO to 1 mg of this compound). A table for preparing common stock solution concentrations is available.[13]

  • Mixing: Vortex the tube until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccated container. Properly handled, this stock solution can be stable for several months.[7][9]

Protocol 2: Biotinylation of a Protein with a Free Sulfhydryl Group

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody, cysteine-containing peptide)

  • Sulfhydryl-free reaction buffer (e.g., PBS, pH 7.2)

  • This compound stock solution (from Protocol 1)

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column or dialysis unit for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer at a pH between 6.5 and 7.5.[7] A typical protein concentration is 1-10 mg/mL.[11]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP.[7][9] Subsequently, remove the reducing agent using a desalting column.[7]

  • Reaction Setup:

    • Add the calculated amount of this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the biotin reagent over the protein is a recommended starting point.[7]

    • Mix the reaction gently.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7][9]

  • Purification:

    • Remove the excess, unreacted this compound from the labeled protein using a desalting column or dialysis.[7]

  • Storage:

    • Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or -20°C for long-term storage.

Visualizations

Experimental Workflow: Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation start Start: Obtain This compound (solid) equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh add_solvent Add anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C in a desiccated container aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

Signaling Pathway: Bioconjugation Reaction

G cluster_reaction Biotinylation of a Thiol-Containing Molecule biotin_peg_mal Biotin-PEG2-Maleimide reaction Reaction (pH 6.5-7.5) biotin_peg_mal->reaction thiol_molecule Molecule with free sulfhydryl (-SH) (e.g., Protein, Peptide) thiol_molecule->reaction biotinylated_product Biotinylated Molecule (Stable Thioether Bond) reaction->biotinylated_product

Caption: Reaction scheme for the biotinylation of a sulfhydryl-containing molecule.

References

Calculating Molar Excess for Biotin-PEG2-Maleimide Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective calculation and use of molar excess in Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) conjugation reactions. This compound is a heterobifunctional crosslinker used to biotinylate molecules containing free sulfhydryl (-SH) groups, such as proteins, peptides, and other thiolated molecules.[1][2] The maleimide (B117702) group specifically and efficiently reacts with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.[3][4] Proper calculation of the molar excess of the biotinylating reagent is critical for achieving optimal labeling efficiency while minimizing non-specific modifications and reagent waste. This guide outlines the principles of the reaction, provides recommended molar ratios for different applications, and details experimental protocols for successful bioconjugation.

Introduction to Biotin-PEG2-Maleimide Conjugation

Biotinylation is a widely used technique in life sciences for labeling and detecting biomolecules. The high-affinity interaction between biotin (B1667282) and streptavidin/avidin forms the basis for numerous applications in immunoassays, affinity purification, and cellular imaging.[4][5] this compound is a valuable reagent that combines the specific thiol-reactivity of the maleimide group with a polyethylene (B3416737) glycol (PEG) spacer arm. This PEG spacer enhances the solubility and biocompatibility of the resulting conjugate and reduces steric hindrance, thereby improving the binding of the biotin moiety to streptavidin or avidin.[6][7]

The core of the conjugation reaction is the Michael addition of a sulfhydryl group to the double bond of the maleimide ring, as depicted in the signaling pathway below.

G cluster_reactants Reactants cluster_product Product Thiol Thiol-containing Molecule (-SH) Conjugate Stable Thioether Bond (Biotinylated Molecule) Thiol->Conjugate pH 6.5-7.5 BiotinPEG2Mal Biotin-PEG2-Maleimide BiotinPEG2Mal->Conjugate

Caption: Reaction of a thiol-containing molecule with Biotin-PEG2-Maleimide.

Calculating Molar Excess: Key Considerations

The optimal molar excess of this compound over the thiol-containing molecule depends on several factors, including:

  • Concentration of the target molecule: More dilute solutions may require a higher molar excess to drive the reaction to completion.[7][8]

  • Number of available sulfhydryl groups: The stoichiometry of the reaction depends on the number of free -SH groups per molecule that are intended to be labeled.

  • Reactivity of the sulfhydryl groups: Steric hindrance or the local chemical environment can affect the accessibility and reactivity of -SH groups.

  • Desired degree of labeling (DOL): For some applications, a low DOL is sufficient, while others may require exhaustive labeling.

Recommended Molar Excess Ratios

The following table summarizes recommended starting molar excess ratios for different types of target molecules. It is important to note that these are starting points, and empirical optimization is often necessary for specific applications.[8]

Target MoleculeRecommended Molar Excess (this compound : Thiol)Reference
Proteins (e.g., Antibodies)5:1 to 20:1[4][9]
Peptides2:1 to 10:1General Recommendation
Small Molecules1.2:1[6]
Oligonucleotides (thiol-modified)5:1 to 15:1General Recommendation

Experimental Protocols

General Workflow for Biotinylation

The following diagram illustrates the general workflow for a typical biotinylation experiment using this compound.

G start Start prep_target 1. Prepare Thiol-containing Molecule start->prep_target reaction 3. Perform Conjugation Reaction prep_target->reaction prep_biotin 2. Prepare this compound Stock Solution prep_biotin->reaction purification 4. Purify the Biotinylated Conjugate reaction->purification characterization 5. Characterize the Conjugate (Optional) purification->characterization end End characterization->end

Caption: General experimental workflow for biotinylation.

Protocol for Protein Biotinylation (e.g., IgG Antibody)

This protocol is a typical procedure for labeling IgG antibodies. The protocol can be adapted for other proteins.

Materials:

  • IgG antibody to be labeled

  • Biotin-PEG2-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.[9][10]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): e.g., L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., spin desalting column or gel filtration column)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[6]

    • Optional Reduction Step: If the antibody's cysteine residues are present as disulfide bonds, they must be reduced to expose free sulfhydryl groups. Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[9][10] Incubate for 30-60 minutes at room temperature. It is crucial to remove the excess TCEP before adding the maleimide reagent if not using a TCEP-compatible chemistry.[11]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG2-Maleimide in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1 to 20:1).

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][12]

  • Purify the Biotinylated Antibody:

    • Remove the excess, unreacted Biotin-PEG2-Maleimide and other reaction byproducts using a spin desalting column (for small scale reactions) or a gel filtration column (e.g., Sephadex G-25) for larger scales.[6]

Protocol for Small Molecule Biotinylation

This protocol is suitable for labeling small molecules that contain a free sulfhydryl group.

Materials:

  • Thiol-containing small molecule

  • Biotin-PEG2-Maleimide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the thiol-containing small molecule and Biotin-PEG2-Maleimide in DMSO at a molar ratio of 1:1.2 (thiol:biotin).[6] The concentration should typically be in the range of 10-15 mg/mL for the biotin reagent.[6]

  • Perform the Conjugation Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours.[6]

  • Purify the Biotinylated Small Molecule:

    • Purify the conjugate using reverse-phase HPLC. A common mobile phase system is a gradient of acetonitrile (B52724) in water with an ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).[6]

    • Collect the fractions containing the desired product.

    • The purified product can be lyophilized for long-term storage.

Characterization of the Biotinylated Conjugate

After purification, it is often desirable to characterize the biotinylated product to determine the degree of labeling (DOL). For proteins, this can be achieved using methods such as:

  • HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): A colorimetric method to quantify the amount of biotin incorporated.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass increase due to biotinylation, allowing for the determination of the number of biotin molecules per protein.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Insufficient molar excess of this compound.Increase the molar excess of the biotin reagent.
Incomplete reduction of disulfide bonds.Ensure complete reduction by optimizing TCEP concentration and incubation time.
Presence of interfering substances (e.g., thiols) in the buffer.Use a thiol-free reaction buffer.[9]
Hydrolysis of the maleimide group.Prepare the this compound stock solution fresh and use it immediately. Maintain the reaction pH between 6.5 and 7.5.[3]
Protein Aggregation/Precipitation High degree of labeling leading to changes in protein properties.Reduce the molar excess of the biotin reagent.
Low solubility of the biotin reagent.Ensure the biotin reagent is fully dissolved in DMSO or DMF before adding to the aqueous protein solution.
Non-specific Labeling Reaction pH is too high (>8.5).Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure specific reaction with thiols.[3]

Conclusion

The successful biotinylation of molecules using Biotin-PEG2-Maleimide hinges on the careful calculation and optimization of the molar excess of the labeling reagent. By following the guidelines and protocols outlined in this document, researchers can achieve efficient and specific labeling of their target molecules for a wide range of downstream applications in drug development and life sciences research. Empirical determination of the optimal molar ratio for each specific molecule and application is highly recommended to ensure reproducible and reliable results.

References

Application Notes and Protocols for Biotin-PEG2-Mal in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a heterobifunctional crosslinker that has emerged as a valuable tool in the development of targeted drug delivery systems. This reagent strategically combines three key components: a biotin (B1667282) moiety for active targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for covalent conjugation.

The principle behind its application lies in the overexpression of biotin receptors, specifically the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells compared to healthy tissues.[1][2] This differential expression allows for the selective delivery of therapeutic payloads to tumor sites, thereby enhancing efficacy and minimizing off-target toxicity.[2][3] The PEG spacer improves the solubility and pharmacokinetic profile of the conjugate, while the maleimide group enables efficient and stable covalent linkage to thiol-containing molecules, such as cysteine residues on proteins, antibodies, or thiol-modified nanoparticles.[4][5]

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols and representative data for the formulation and characterization of targeted nanocarriers.

Principle of Biotin-Targeted Drug Delivery

Biotin-functionalized drug delivery systems exploit the natural uptake mechanism of biotin to achieve tumor cell selectivity. Biotin is a vital nutrient for rapidly proliferating cells, leading to the upregulation of its receptors on cancer cells.[1] Upon administration, the biotin ligand on the drug carrier binds to the biotin receptor on the cancer cell surface, triggering receptor-mediated endocytosis.[2][6] This process internalizes the drug delivery system into the cell within an endosome. The acidic environment of the endosome can then facilitate the release of the encapsulated therapeutic agent, leading to a localized cytotoxic effect.[7]

Key Applications

  • Targeted Nanoparticle Drug Delivery: this compound can be conjugated to the surface of various nanoparticles, such as liposomes, micelles, and polymeric nanoparticles, to confer tumor-targeting capabilities.[1][4]

  • Antibody-Drug Conjugates (ADCs): The maleimide group can react with cysteine residues on antibodies to create biotinylated ADCs, enabling a pre-targeting approach where the biotinylated antibody is administered first, followed by a streptavidin-conjugated drug.

  • Targeted Delivery of Small Molecule Drugs: Direct conjugation of this compound to a thiol-containing small molecule drug can enhance its delivery to cancer cells.

Data Summary

The following tables summarize representative quantitative data for drug delivery systems functionalized with biotin-PEG linkers.

Table 1: Physicochemical Characterization of Biotinylated Nanoparticles

Nanoparticle TypeDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Biotin-PEG/PCL MicellesPaclitaxel (B517696)88 - 118Not Reported~10Not Reported
Biotin-PEG-PCL MicellesArtemisininNot ReportedNot ReportedNot Reported45.5 ± 0.41
PLGA-PEG-Biotin NPLutein< 250HighNot Reported~75
Biotin-PEG-DSPE LiposomesDoxorubicin (B1662922) & Quercetin (B1663063)Not ReportedNot ReportedNot ReportedNot Reported

Table 2: In Vitro Drug Release from Biotinylated Nanoparticles

Nanoparticle SystemDrugpHTime (h)Cumulative Release (%)
Biotin-PEG/PCL MicellesPaclitaxel7.424~30
Biotin-PEG/PCL MicellesPaclitaxel7.496~60
pH-sensitive Biotin-PEG MicellesDoxorubicin7.424< 10
pH-sensitive Biotin-PEG MicellesDoxorubicin5.024~90

Table 3: In Vitro Cytotoxicity of Biotinylated Drug Delivery Systems

Cell LineCancer TypeBiotin Receptor StatusDrug Delivery SystemIC50
HeLaCervical CancerPositiveBiotin-PEG/PCL-PaclitaxelSignificantly lower than non-targeted
MCF-7Breast CancerPositiveBiotin-PEG/PCL-PaclitaxelSignificantly lower than non-targeted
MCF-7/adr (MDR)Breast CancerPositiveDOX/QUE Biotin-PEG-DSPE LiposomesLower than free DOX and non-targeted liposomes
L1210FRMurine LeukemiaOverexpressedBiotin-linker-Taxoid9.5 nM
L1210Murine LeukemiaNot OverexpressedBiotin-linker-TaxoidHigher than L1210FR
WI38Normal Lung FibroblastNegativeBiotin-linker-TaxoidMuch higher than L1210FR

Table 4: In Vivo Efficacy of Biotinylated Drug Delivery Systems

Animal ModelTumor ModelDrug Delivery SystemDosageTumor Growth Inhibition
BALB/c mice4T1 Breast CancerART-loaded Biotin-PEG-PCL micellesNot SpecifiedTumor volume reduced to 40 mm³ vs 2150 mm³ in control
Nude miceMCF-7/adr Breast CancerDOX/QUE Biotin-PEG-DSPE LiposomesNot SpecifiedHigher antitumor activity than other formulations

Signaling Pathway and Experimental Workflows

Biotin_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin_DDS This compound Drug Delivery System Biotin_Receptor Biotin Receptor (SMVT) Biotin_DDS->Biotin_Receptor Binding Coated_Pit Clathrin-coated Pit Biotin_Receptor->Coated_Pit Internalization Endosome Early Endosome (pH ~6.0-6.5) Coated_Pit->Endosome Vesicle Formation Late_Endosome Late Endosome/ Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release pH-triggered Destabilization Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target Therapeutic Action

Caption: Biotin Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Liposomes, Micelles) Conjugation Conjugation with This compound Formulation->Conjugation Purification Purification (e.g., Dialysis, SEC) Conjugation->Purification Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Purification->Characterization Release Drug Release Study (pH 7.4 and 5.5) Characterization->Release Uptake Cellular Uptake Study (Flow Cytometry, Microscopy) Characterization->Uptake Cytotoxicity Cytotoxicity Assay (MTT) (Biotin R+ vs R- cells) Characterization->Cytotoxicity Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Administration Systemic Administration (e.g., i.v. injection) Animal_Model->Administration Efficacy Antitumor Efficacy Study (Tumor Volume Measurement) Administration->Efficacy Biodistribution Biodistribution Study (Tissue Harvesting) Administration->Biodistribution Toxicity Toxicity Assessment (Histology, Bloodwork) Administration->Toxicity

Caption: General Experimental Workflow for Biotin-Targeted Drug Delivery.

Experimental Protocols

Protocol 1: Conjugation of this compound to Thiolated Nanoparticles

This protocol describes the general procedure for conjugating this compound to pre-formed nanoparticles that have been surface-modified to present thiol groups.

Materials:

  • Thiolated nanoparticles (e.g., liposomes, micelles, polymeric nanoparticles)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed

  • Quenching solution: L-cysteine or β-mercaptoethanol solution in PBS

  • Purification system (e.g., dialysis cassettes with appropriate MWCO, size exclusion chromatography column)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Nanoparticles: Prepare thiol-functionalized nanoparticles according to your established protocol.

  • Dissolution of this compound: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: a. Disperse the thiolated nanoparticles in degassed PBS buffer (pH 7.0-7.4). b. Add the this compound stock solution to the nanoparticle suspension. A molar excess of this compound to surface thiol groups (typically 5- to 20-fold) is recommended to ensure efficient conjugation. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching of Unreacted Maleimide: Add a quenching solution (e.g., L-cysteine) to a final concentration of 1-5 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by dialysis against PBS or using size exclusion chromatography.

  • Characterization: Characterize the resulting biotinylated nanoparticles for size, zeta potential, and the extent of biotinylation (e.g., using a HABA assay).

Protocol 2: Formulation of Paclitaxel-Loaded Biotin-PEGylated Micelles

This protocol provides an example of preparing drug-loaded targeted micelles using a biotin-PEGylated block copolymer.

Materials:

  • Biotin-PEG-PCL or Biotin-PEG-PLA block copolymer

  • Paclitaxel

  • Dialysis membrane (MWCO ~ 3.5 kDa)

  • Organic solvent (e.g., acetonitrile, acetone)

  • Deionized water

Procedure:

  • Polymer and Drug Dissolution: Dissolve a specific amount of Biotin-PEG-PCL (or Biotin-PEG-PLA) and paclitaxel in a minimal amount of a suitable organic solvent.

  • Micelle Formation: Add the polymer/drug solution dropwise into deionized water while stirring vigorously. The solution will turn opalescent, indicating micelle formation.

  • Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Dialyze the micelle solution against deionized water for 24-48 hours using a dialysis membrane to remove any unloaded drug and residual solvent.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size and surface charge of the micelles using Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the micelle solution. Dissolve the lyophilized powder in a suitable organic solvent and quantify the amount of paclitaxel using HPLC. Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in micelles / Mass of micelles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in micelles / Initial mass of drug) x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the biotin-targeted drug delivery system against cancer cells.

Materials:

  • Biotin receptor-positive cancer cell line (e.g., HeLa, MCF-7)

  • Biotin receptor-negative or low-expression cell line (e.g., NIH-3T3, a normal cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded biotinylated nanoparticles, and drug-loaded non-targeted nanoparticles in the cell culture medium. Replace the old medium with the medium containing the different formulations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: a. Add MTT solution to each well and incubate for another 4 hours. b. Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability (%) for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems. By leveraging the overexpression of biotin receptors on cancer cells, this linker enables the selective delivery of therapeutic agents, potentially leading to improved treatment outcomes with reduced side effects. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and evaluate their own biotin-targeted therapies. Careful optimization of nanoparticle formulation, bioconjugation chemistry, and thorough in vitro and in vivo characterization are crucial for the successful translation of these promising drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Biotin-PEG2-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-Mal. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the prevention of maleimide (B117702) hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of this compound instability?

A1: The primary cause of instability for this compound is the hydrolysis of the maleimide ring.[1] This reaction opens the ring, rendering the molecule incapable of reacting with thiol groups (sulfhydryls) on proteins or other molecules.[1] The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of the maleimide group?

A2: The maleimide group is most stable at a slightly acidic to neutral pH, ideally between 6.5 and 7.5.[1][2] As the pH increases above 7.5, the susceptibility of the maleimide ring to hydrolysis significantly increases.[1] At alkaline pH, the hydrolysis reaction is accelerated.[3][4] Therefore, maintaining the recommended pH range is critical during storage and conjugation reactions.

Q3: My conjugation efficiency is low. Could maleimide hydrolysis be the cause?

A3: Yes, low conjugation efficiency is a common consequence of premature maleimide hydrolysis. If the maleimide ring has opened, it will not react with the thiol groups on your target molecule.[1] It is crucial to prepare aqueous solutions of this compound immediately before use and avoid storing them.[5]

Q4: How should I store my this compound to prevent hydrolysis?

A4: For long-term storage, this compound should be stored as a dry powder at -20°C, protected from moisture.[6][7] If you need to prepare a stock solution, use a dry, biocompatible, and water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] These stock solutions should also be stored at -20°C and protected from light.[8] Avoid storing maleimide-containing products in aqueous solutions.[1]

Q5: Can I still use a this compound solution that was briefly left at room temperature in an aqueous buffer?

A5: The reactivity of the maleimide will depend on the pH of the buffer, the temperature, and the duration it was left out. At a pH close to neutral and for a very short period, some reactivity may be retained.[9] However, to ensure optimal results, it is strongly recommended to use freshly prepared aqueous solutions for each experiment.[5]

Q6: Besides hydrolysis of the maleimide, what other factors can lead to low conjugation efficiency?

A6: Several other factors can contribute to low conjugation efficiency:

  • Oxidation of Thiols: Thiol groups on your target molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[10][11] It is often necessary to reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[5][10]

  • Incorrect Buffer Composition: Buffers containing thiols (e.g., DTT) will compete with your target molecule for reaction with the maleimide.[8] Ensure your buffer is free of such components.

  • Suboptimal Molar Ratio: The ratio of this compound to your target molecule is crucial. A 10-20 fold molar excess of the maleimide reagent is often a good starting point for protein labeling, but this may need to be optimized for your specific application.[8][12][13]

Q7: My final conjugate appears to be unstable. What could be the issue?

A7: The thioether bond formed between the maleimide and a thiol is generally stable. However, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate.[13] To mitigate this, after the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed by a short incubation at a slightly alkaline pH (e.g., pH 9.0).[13] The resulting ring-opened product is significantly more stable.[13][14]

Quantitative Data Summary

The stability of the maleimide group is highly dependent on the experimental conditions. The following table summarizes the key factors influencing its stability.

ParameterRecommended ConditionRationale
pH for Conjugation 6.5 - 7.5Optimal for thiol reactivity and minimizes maleimide hydrolysis.[1][2][6]
Storage of Dry Compound -20°C with desiccantPrevents degradation and hydrolysis from moisture.[6][7]
Stock Solution Solvent Anhydrous DMSO or DMFMinimizes hydrolysis during storage.[1]
Storage of Stock Solution -20°C, protected from lightMaintains stability of the maleimide and biotin (B1667282) moieties.[8]
Aqueous Solution Use Prepare immediately before useThe maleimide group hydrolyzes in aqueous solutions.[5][7]

Experimental Protocols

Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline for conjugating this compound to a protein with available cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Thiol-containing protein

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • (Optional) Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10][11]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5][13] TCEP does not need to be removed before adding the maleimide reagent.[13]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[5] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[5]

  • Perform the Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[8]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[8] Protect the reaction from light.

  • (Optional) Quench the Reaction:

    • To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess this compound.[13]

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and any quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[10][11]

  • Store the Conjugate:

    • For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.

    • For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%).[5] Alternatively, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[5]

Visualizations

Maleimide_Hydrolysis Biotin_PEG_Mal Biotin-PEG2-Maleimide (Reactive) Maleimide Ring Intact Hydrolyzed_Product Hydrolyzed Product (Unreactive) Maleimide Ring Opened Biotin_PEG_Mal->Hydrolyzed_Product Hydrolysis (pH > 7.5) H2O H₂O (Water)

Caption: The hydrolysis pathway of Biotin-PEG2-Maleimide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prepare_Protein 1. Prepare Protein Solution (Degassed Buffer, pH 7.2-7.4) Reduce_Disulfides 2. (Optional) Reduce Disulfides (Add TCEP) Prepare_Protein->Reduce_Disulfides If needed Conjugation 4. Mix Protein and this compound (10-20x Molar Excess of Maleimide) Reduce_Disulfides->Conjugation Prepare_Maleimide 3. Prepare Fresh this compound Stock Solution (Anhydrous DMSO) Prepare_Maleimide->Conjugation Incubation 5. Incubate (2h at RT or Overnight at 4°C) Conjugation->Incubation Quench 6. (Optional) Quench Reaction (Add L-cysteine) Incubation->Quench Purify 7. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Store 8. Store Conjugate (-20°C with Stabilizers) Purify->Store

Caption: Recommended workflow for this compound conjugation.

References

Technical Support Center: Biotin-PEG2-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-Maleimide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Biotin-PEG2-Maleimide?

A1: Non-specific binding of Biotin-PEG2-Maleimide can arise from several factors:

  • Hydrophobic Interactions: The biotin (B1667282) and linker components can non-specifically adsorb to hydrophobic surfaces on proteins or experimental vessels.

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces, leading to non-specific binding. This can be influenced by the buffer pH and ionic strength.[1]

  • Maleimide (B117702) Reactivity: While highly selective for sulfhydryl groups at pH 6.5-7.5, the maleimide group can exhibit some reactivity towards primary amines at pH values above 7.5, leading to off-target labeling.[2]

  • Hydrolysis of Maleimide: In aqueous solutions, the maleimide group can hydrolyze, becoming non-reactive with thiols. This can lead to an excess of unreacted, "sticky" biotinylated reagent in your mixture. It is crucial to prepare Maleimide-PEG2-Biotin solutions immediately before use.

  • Endogenous Biotinylated Proteins: Many organisms have naturally biotinylated proteins (e.g., carboxylases), which can be detected by streptavidin-based methods and misinterpreted as non-specific binding.[3]

  • Insufficient Blocking: In assays like ELISA or Western blotting, incomplete blocking of the solid support can lead to non-specific adsorption of the biotinylated molecule.[4]

Q2: How can I reduce non-specific binding during the conjugation reaction itself?

A2: To minimize non-specific binding during the labeling step, consider the following:

  • Optimize Reaction pH: Maintain a pH between 6.5 and 7.5 to ensure the maleimide group reacts specifically with sulfhydryl groups.[2]

  • Control Molar Ratio: Use a 5- to 20-fold molar excess of Biotin-PEG2-Maleimide to the target molecule as a starting point. Excessive amounts of the labeling reagent can increase background signal.

  • Remove Excess Reagent: After the conjugation reaction, it is critical to remove any unreacted Biotin-PEG2-Maleimide using techniques like dialysis or size-exclusion chromatography (e.g., desalting columns).

Q3: What are the best practices for storing my biotinylated protein to prevent aggregation and non-specific binding?

A3: Proper storage is essential. For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark. For long-term storage, consider adding a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) to prevent microbial growth.[5] Alternatively, adding 50% glycerol (B35011) and storing at -20°C can preserve the conjugate for up to a year.[5][6] The polyethylene (B3416737) glycol (PEG) spacer on Biotin-PEG2-Maleimide is designed to be hydrophilic, which helps to prevent aggregation of labeled molecules in solution.[7]

Troubleshooting Guides

Issue 1: High background signal in downstream applications (e.g., ELISA, Western Blot, Flow Cytometry)

High background can obscure your specific signal. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Ineffective Blocking Optimize your blocking buffer. The ideal blocking agent can depend on your specific system. See the "Comparison of Common Blocking Agents" table below for more details.[4][8]
Hydrophobic Interactions Increase the salt concentration (e.g., up to 500 mM NaCl) in your washing buffers to disrupt non-specific hydrophobic binding.[1][9] Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers.[3][9]
Electrostatic Interactions Adjust the pH of your buffers. The buffer's pH can alter the charge of both your biotinylated molecule and the interacting surfaces.[1]
Excess Biotinylated Reagent Ensure thorough purification of your biotinylated protein after the conjugation reaction to remove all unbound Biotin-PEG2-Maleimide.
Non-specific binding of Streptavidin/Avidin (B1170675) Add extra salt to your buffers, as this has been shown to reduce non-specific avidin binding.[10] Consider using streptavidin, which generally exhibits lower non-specific binding than avidin.
Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. This table provides a summary of common options.

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective at blocking non-specific interactions. A good choice when detecting phosphoproteins.[11]Can cross-react with some antibodies. May not be the strongest blocker, which could increase sensitivity for low-abundance proteins.[12]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and widely available. Contains a variety of proteins that can effectively block non-specific sites.Contains endogenous biotin, which can interfere with streptavidin-based detection. Also contains phosphoproteins, making it unsuitable for phospho-protein detection.[12] Can sometimes mask certain antigens.
Casein 1% (w/v) in TBSCan provide lower backgrounds than milk or BSA. Recommended for applications using biotin-avidin systems.[8]Can interfere with some immunochemical reactions.
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies.[11]May be less effective than BSA or milk in some applications.[4]
Synthetic Blockers (e.g., PEG, PVP) VariesProtein-free, which is useful for assays where protein-based blockers could interfere.[11]Can be more expensive and may require more optimization.

Experimental Protocols

Protocol for Optimizing Blocking Conditions

This protocol provides a framework for testing different blocking agents to minimize non-specific binding of your Biotin-PEG2-Maleimide conjugated molecule in an ELISA-based format.

  • Coat ELISA Plate: Coat the wells of a microtiter plate with your target antigen or antibody overnight at 4°C.

  • Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Prepare solutions of different blocking agents (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% Casein in TBS). Add 200 µL of each blocking solution to different sets of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Incubate with Biotinylated Molecule: Add your purified Biotin-PEG2-Maleimide conjugated molecule to the wells at a desired concentration. Also, include a negative control where you add the biotinylated molecule to wells that were not coated with the target antigen/antibody. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Incubate with Streptavidin-HRP: Add a streptavidin-HRP conjugate to all wells and incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Develop and Read: Add a suitable HRP substrate (e.g., TMB) and stop the reaction. Read the absorbance at the appropriate wavelength.

  • Analyze: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking agent will yield a high signal in the antigen-coated wells and a low signal in the non-coated (negative control) wells.

Visualizing Experimental Workflows

Troubleshooting Workflow for High Background Signal

The following diagram outlines a logical workflow for troubleshooting high background signals in your experiments.

Troubleshooting_Workflow start High Background Signal Observed check_purification Was the biotinylated conjugate purified after the labeling reaction? start->check_purification purify Purify conjugate using dialysis or size-exclusion chromatography. check_purification->purify No optimize_blocking Optimize Blocking Step check_purification->optimize_blocking Yes re_run_purified Re-run experiment with purified conjugate purify->re_run_purified re_run_purified->optimize_blocking end_success Problem Resolved re_run_purified->end_success test_blockers Test different blocking agents (BSA, Casein, Synthetic) optimize_blocking->test_blockers increase_blocking_time Increase blocking incubation time optimize_blocking->increase_blocking_time optimize_washing Optimize Washing Steps test_blockers->optimize_washing increase_blocking_time->optimize_washing add_surfactant Add Tween-20 (0.05-0.1%) to wash buffer optimize_washing->add_surfactant increase_salt Increase NaCl concentration in wash buffer optimize_washing->increase_salt increase_washes Increase number of wash steps optimize_washing->increase_washes end_fail Consult further technical support optimize_washing->end_fail add_surfactant->end_success increase_salt->end_success increase_washes->end_success

Caption: Troubleshooting workflow for high background.

Reaction Scheme and Causes of Non-Specific Binding

This diagram illustrates the intended reaction of Biotin-PEG2-Maleimide with a target thiol group, as well as potential pathways leading to non-specific binding.

Non_Specific_Binding_Causes cluster_reagents Reactants cluster_outcomes Potential Outcomes cluster_nsb Non-Specific Binding BPM Biotin-PEG2-Maleimide Specific_Product Specific Conjugate (Stable Thioether Bond) BPM->Specific_Product pH 6.5-7.5 (Specific Reaction) NSB_Hydrophobic Hydrophobic Adsorption BPM->NSB_Hydrophobic Hydrophobicity NSB_Electrostatic Electrostatic Interaction BPM->NSB_Electrostatic Charge NSB_Amine Reaction with Amines (pH > 7.5) BPM->NSB_Amine Off-target reaction Target Target Molecule with -SH group Target->Specific_Product

Caption: Biotin-PEG2-Maleimide reaction pathways.

References

Technical Support Center: Optimizing Biotin-PEG2-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-Maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Biotin-PEG2-Maleimide to a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range offers the best balance between reaction efficiency and selectivity. At a pH of 7.0, the reaction of maleimide (B117702) with thiols is approximately 1,000 times faster than its reaction with amines.[1][2]

Q2: What happens if the pH is too high (above 7.5)?

If the pH rises above 7.5, the maleimide group loses its chemoselectivity for thiols and begins to react with primary amines, such as the side chain of lysine (B10760008) residues.[1] Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, which opens the ring to form an unreactive maleic amide derivative.[1][3]

Q3: What happens if the pH is too low (below 6.5)?

While the maleimide group is more stable against hydrolysis at a lower pH, the reaction rate with thiols will decrease. For efficient conjugation, it is best to stay within the recommended 6.5-7.5 range.

Q4: Can I store Biotin-PEG2-Maleimide in an aqueous buffer?

It is not recommended to store maleimide-containing products in aqueous solutions for extended periods due to the risk of hydrolysis.[1] Aqueous solutions should be made immediately before use.[1] For longer-term storage of stock solutions, use a dry, water-miscible organic solvent such as DMSO or DMF.[1][4]

Q5: My protein has disulfide bonds. Do I need to reduce them before conjugation?

Yes. Maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds.[5][6] Therefore, any disulfide bonds within your protein that you intend to label must be reduced prior to the conjugation reaction.[5][6]

Q6: What are common reducing agents, and do I need to remove them before adding the maleimide reagent?

Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).

  • TCEP is often preferred because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[2] It is effective over a wide pH range.[2]

  • DTT is a strong reducing agent but contains thiol groups. Excess DTT must be removed after reduction and before adding the maleimide reagent to prevent it from competing with your target molecule for conjugation.[2][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Maleimide Hydrolysis: The maleimide group is inactive.Do not store Biotin-PEG2-Maleimide in aqueous solutions.[1] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5][6] Ensure the reaction pH does not exceed 7.5.[1]
No Available Free Thiols: Disulfide bonds in the protein were not reduced, or free thiols have re-oxidized.Reduce disulfide bonds with a suitable reducing agent like TCEP or DTT.[4][5] If using DTT, ensure it is removed before adding the maleimide.[5] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[2]
Incorrect Buffer Composition: The buffer contains primary amines or thiols.Use buffers free of primary and secondary amines (e.g., Tris) and thiols (e.g., DTT, 2-mercaptoethanol).[1] Recommended buffers include PBS, MES, or HEPES at pH 6.5-7.5.[5][6][7]
Poor Specificity (Reaction with Amines) pH is too High: The reaction pH is above 7.5.Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1]
Precipitation of Protein During Conjugation Over-modification or Aggregation: The hydrophilic PEG spacer on Biotin-PEG2-Maleimide helps reduce aggregation, but over-labeling can still be an issue.Optimize the molar ratio of the maleimide reagent to the protein. Start with a 10-20 fold molar excess and titrate down if precipitation occurs.[2][5] Ensure the protein concentration is appropriate (typically 1-10 mg/mL).[5][6]
Inconsistent Results Inaccurate Reagent Concentration: Difficulty in weighing small amounts of reagent.Prepare a concentrated stock solution in anhydrous DMSO or DMF to allow for more accurate pipetting of small volumes.[4][7]
Side Reaction with N-terminal Cysteine: Thiazine (B8601807) rearrangement can occur.This is a specific side reaction for peptides/proteins with an N-terminal cysteine.[8] If possible, perform the conjugation at a lower pH (closer to 6.5) to slow this rearrangement.[8]

Quantitative Data Summary

Table 1: pH Effects on Maleimide Reactions

pH RangeReaction with ThiolsReaction with AminesMaleimide HydrolysisRecommendation
< 6.5Slower reaction rateNegligibleLowSub-optimal for reaction speed
6.5 - 7.5 Fast and efficient Minimal Low Optimal Range [1][2]
> 7.5FastCompetitive reaction[1]Increased rate[1][3]Not recommended due to loss of selectivity and reagent instability

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueNotes
pH 6.5 - 7.5Use non-amine, non-thiol buffers (PBS, HEPES, MES).[5][6]
Molar Ratio (Maleimide:Protein) 10:1 to 20:1This is a starting point and should be optimized for each specific protein.[2][5]
Protein Concentration 1 - 10 mg/mLA common starting range.[5][6]
Reaction Time 2 hours at room temperature or overnight at 4°CIncubation time can be optimized.[5][7]
Solvent for Stock Solution Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide.[5][6]

Experimental Protocols

Protocol 1: General Biotin-PEG2-Maleimide Conjugation to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein containing free thiols in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[5][9]

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP to the protein solution.[5] Incubate for 20-30 minutes at room temperature.[5]

  • Prepare the Biotin-PEG2-Maleimide Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG2-Maleimide in anhydrous DMSO or DMF to create a 5-10 mg/mL stock solution.[4][9] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Add the Biotin-PEG2-Maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[5]

    • Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 2-8°C, protected from light.[5]

  • Purify the Conjugate:

    • Remove excess, unreacted Biotin-PEG2-Maleimide using a desalting column (like Sephadex G-25), dialysis, or spin filtration.[4][9]

  • Storage:

    • For short-term storage, keep the purified conjugate at 2-8°C for up to a week.[5]

    • For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[5] Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) is also recommended.[5][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Protein Thiolated Protein Conjugation Mix & Incubate (pH 6.5-7.5) Protein->Conjugation Buffer Maleimide Biotin-PEG2-Mal in DMSO/DMF Maleimide->Conjugation Add Purify Desalting Column or Dialysis Conjugation->Purify Reaction Mixture Final_Product Purified Biotinylated Protein Purify->Final_Product Elute reaction_pathway cluster_reactants Reactants cluster_products Products cluster_conditions Protein_SH Protein-SH (Free Thiol) Conjugate Protein-S-Biotin-PEG2 (Stable Thioether Bond) Protein_SH->Conjugate Biotin_Mal Biotin-PEG2-Maleimide Biotin_Mal->Conjugate Conditions pH 6.5 - 7.5 Room Temp Conditions->Conjugate

References

Technical Support Center: Biotin-PEG2-Mal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful labeling of their target molecules with Biotin-PEG2-Mal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional crosslinking reagent. It contains three key components:

  • Biotin (B1667282): A vitamin with a very high affinity for streptavidin and avidin (B1170675), which is utilized for detection and purification.

  • PEG2: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.

  • Maleimide (B117702) (Mal): A reactive group that specifically and covalently attaches to free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins and peptides, to form a stable thioether bond.[1][2][3]

The labeling reaction, a Michael addition, is most efficient at a pH range of 6.5-7.5.[2]

Q2: How can I confirm that my protein has been successfully labeled with this compound?

Several methods can be used to confirm successful labeling. The choice of method depends on the available equipment and the required level of detail. The most common techniques include:

  • SDS-PAGE Gel Shift Assay: A simple and rapid qualitative method.

  • Western Blotting: A highly sensitive and specific qualitative or semi-quantitative method.

  • Mass Spectrometry (MS): Provides definitive confirmation and precise mass of the conjugate.[4][5][6][7][8]

  • HPLC Analysis: Useful for assessing the purity of the conjugate and separating labeled from unlabeled molecules.[9][10][11][12]

  • HABA Assay: A colorimetric method to quantify the degree of biotin incorporation.[13][14]

Q3: I don't see a band shift on my SDS-PAGE gel after labeling. Does this mean the reaction failed?

Not necessarily. The mass of the this compound tag (Molecular Weight: ~525.6 Da) is relatively small and may not produce a noticeable shift in the migration of a large protein on a standard SDS-PAGE gel.[2][3]

To enhance the visibility of the shift, you can perform a streptavidin gel-shift assay . Incubating your biotinylated protein with streptavidin (a tetramer of ~53 kDa) will result in a much larger complex, leading to a significant and easily detectable band shift.[15]

Q4: What are the common reasons for a failed or inefficient this compound labeling reaction?

Several factors can lead to poor labeling outcomes. Here are some common issues and their solutions:

ProblemPossible CauseSolution
No or low labeling Lack of free sulfhydryl groups on the target molecule.Reduce existing disulfide bonds in your protein using a reducing agent like DTT or TCEP. Alternatively, introduce sulfhydryl groups by reacting primary amines with reagents like Traut's Reagent or SATA.[14]
Hydrolysis of the maleimide group.Ensure the reaction is performed within the optimal pH range of 6.5-7.5. Maleimide groups can hydrolyze at higher pH values. Prepare the this compound solution immediately before use.[14]
Presence of interfering substances in the buffer.Avoid buffers containing sulfhydryl-containing compounds such as DTT or beta-mercaptoethanol, as they will compete for reaction with the maleimide. Also, ensure that other nucleophiles like primary amines are not in vast excess, especially at pH values above 7.5.[14]
Protein precipitation Increased hydrophobicity of the protein after labeling.The PEG spacer in this compound is designed to improve solubility.[1][14] However, if precipitation occurs, consider optimizing the buffer conditions (e.g., adding mild detergents or adjusting salt concentration).
Non-specific binding in downstream applications Excess, unreacted this compound.Remove unreacted biotinylation reagent after the labeling reaction using dialysis, desalting columns, or size-exclusion chromatography.[14]

Experimental Workflows and Protocols

Visualizing the Labeling and Confirmation Workflow

Below is a diagram illustrating the general workflow for this compound labeling and subsequent confirmation.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_confirmation Confirmation Target Target Molecule (with free -SH) Reaction Incubation (pH 6.5-7.5) Target->Reaction Reagent This compound Reagent->Reaction Purify Remove Excess Reagent (e.g., Desalting Column) Reaction->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Qualitative Western Western Blot Purify->Western Specific MS Mass Spectrometry Purify->MS Definitive HPLC HPLC Purify->HPLC Quantitative

Caption: Workflow for this compound labeling and confirmation.

Protocol 1: Streptavidin Gel-Shift Assay

This protocol is designed to confirm biotinylation by observing a significant shift in the molecular weight of the labeled protein upon binding to streptavidin.

  • Sample Preparation:

    • In one microcentrifuge tube, add 5-10 µg of your purified biotinylated protein.

    • In a separate control tube, add the same amount of your unlabeled protein.

  • Streptavidin Incubation:

    • Add a 2-4 fold molar excess of streptavidin to each tube.

    • Bring the final volume to 20 µL with PBS.

    • Incubate at room temperature for 30 minutes.

  • SDS-PAGE Analysis:

    • Add 5 µL of 5X SDS-PAGE loading buffer to each tube.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel, along with a lane for the biotinylated protein alone and a molecular weight marker.

    • Run the gel according to standard procedures.[16][17]

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Outcome: The lane containing the biotinylated protein incubated with streptavidin should show a high molecular weight band corresponding to the protein-streptavidin complex, which should be absent in the unlabeled control lane.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol provides a highly sensitive method to specifically detect the biotinylated protein.[18][19]

  • SDS-PAGE and Transfer:

    • Separate 1-5 µg of the labeled protein and an unlabeled control on an SDS-PAGE gel.[20]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using standard Western blotting procedures.[17]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Streptavidin-HRP Incubation:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.

  • Expected Outcome: A band should appear only in the lane corresponding to the biotinylated protein.

Protocol 3: Mass Spectrometry Analysis

Mass spectrometry provides the most definitive confirmation of successful labeling by detecting the precise mass of the modified protein.

  • Sample Preparation:

    • Desalt the purified biotinylated protein sample to remove any interfering salts or buffers.

  • Intact Mass Analysis:

    • Analyze the sample using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).[8]

    • Compare the resulting spectrum to that of the unlabeled control protein.

  • Expected Outcome: The mass of the biotinylated protein should be increased by the mass of the this compound reagent (525.6 Da) for each successfully labeled site.

Visualizing the Maleimide-Thiol Reaction

The diagram below illustrates the chemical reaction between the maleimide group of this compound and a sulfhydryl group on a target molecule.

G cluster_reactants Reactants cluster_product Product Biotin Biotin-PEG2-N-Maleimide Conjugate Biotin-PEG2-S-Target (Stable Thioether Bond) Biotin->Conjugate pH 6.5-7.5 Protein Target-SH (e.g., Protein-Cysteine) Protein->Conjugate

Caption: Reaction of Biotin-PEG2-Maleimide with a sulfhydryl group.

This technical support guide should provide you with the necessary information to confidently perform and validate your this compound labeling experiments. For further assistance, always refer to the specific product manuals and consider consulting with your reagent supplier's technical support team.

References

Technical Support Center: Biotin-PEG2-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to thiol-containing molecules like proteins, peptides, and other biomolecules.

Q1: Why am I observing low or no conjugation efficiency?

A1: Low conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this problem:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[1][2] It is crucial to prepare Maleimide-PEG2-Biotin solutions immediately before use and avoid storing them in aqueous buffers.[3] If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) for short periods at 4°C.[4]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) on your protein or molecule of interest can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[4] To mitigate this, degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[4]

  • Incorrect Stoichiometry: The molar ratio of this compound to your target molecule is critical. A 5- to 20-fold molar excess of the biotin (B1667282) reagent is a good starting point for protein solutions greater than 2 mg/mL.[1][2] However, for more dilute solutions or molecules with significant steric hindrance, this ratio may need to be optimized.[4][5]

  • Suboptimal pH: The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][6][7] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines (e.g., lysine (B10760008) residues).[1][2][4]

  • Presence of Competing Thiols: Buffers or stock solutions containing thiol-based reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide.[8] It is essential to remove these agents before initiating the conjugation reaction, for example, by using a desalting column.[4]

Q2: My protein/peptide lacks a free thiol group. How can I still perform the conjugation?

A2: If your molecule of interest does not have an accessible free sulfhydryl group, you have two primary options:

  • Reduce Existing Disulfide Bonds: Many proteins, such as antibodies, have cysteine residues that are paired in disulfide bonds.[1] These can be reduced to generate free thiols. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[4] Alternatively, DTT can be used, but it must be removed post-reduction and prior to conjugation.[4]

  • Introduce a Thiol Group: If there are no cysteine residues, you can introduce a sulfhydryl group using a reagent like Traut's reagent (2-iminothiolane), which reacts with primary amines on your molecule.[8]

Q3: How can I confirm that the conjugation was successful?

A3: Several methods can be used to confirm successful biotinylation:

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the degree of biotinylation.[3]

  • Western Blotting: The biotinylated protein can be detected on a Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or a fluorescent probe.[9]

  • Mass Spectrometry: Mass spectrometry can be used to determine the mass of the conjugate, which will be higher than the unconjugated molecule.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) can be designed to detect the biotinylated molecule.[1]

Q4: What is the best way to store this compound and the final conjugate?

A4:

  • This compound: This reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1][6][10] For creating stock solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C, ensuring the exclusion of moisture.[1]

  • Biotinylated Conjugate: The stability of the final conjugate depends on the target molecule. The PEG spacer in this compound helps to reduce aggregation of labeled proteins in solution.[1][3] For long-term storage, it is generally recommended to store the purified conjugate at -20°C or -80°C.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful this compound conjugation.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for specific reaction with thiols.[1][6][7]
Temperature Room TemperatureCan be performed on ice to overnight.[1][8]
Reaction Time 30 minutes - 4 hoursCan be extended to overnight.[1][8][11]
Molar Excess of this compound 5-20 fold (for proteins > 2mg/mL)May need optimization for dilute solutions or sterically hindered molecules.[1][2]
Protein Concentration 1 - 10 mg/mLOptimal labeling is often achieved between 3-10 mg/mL.[11]

Table 2: Buffer Components

ComponentRecommended ConcentrationPurpose
Buffer System PBS, Tris, HEPESMaintain pH in the optimal range.[12]
EDTA 1 - 5 mMChelates metal ions to prevent thiol oxidation.[4][5]
TCEP (for reduction) 10-100 fold molar excessReduces disulfide bonds to generate free thiols.[4][12]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of Reagents
  • Thiol-Free Buffer Preparation: Prepare a suitable buffer (e.g., 20 mM PBS) at a pH between 6.5 and 7.5.[11] Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.[4][12] Add EDTA to a final concentration of 1-5 mM.

  • This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[11]

Protocol 2: Protein Reduction and Biotinylation
  • Protein Preparation: Dissolve the protein to be labeled in the prepared thiol-free buffer to a concentration of 1-10 mg/mL.[11]

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration that is in 10-100 fold molar excess to the protein.[4][12] Incubate at room temperature for 30-60 minutes.[4]

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[4] Mix gently.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or on ice overnight.[1][11]

  • Purification: Remove excess, unreacted this compound using a desalting column, spin column, or dialysis.[1][11]

Visualizations

Diagram 1: Biotin-PEG2-Maleimide Conjugation Workflow

ConjugationWorkflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis p1 Prepare Thiol-Free Buffer (pH 6.5-7.5) + 1-5 mM EDTA p2 Dissolve Protein in Buffer (1-10 mg/mL) r1 Optional: Reduce Protein with TCEP (30-60 min, RT) p2->r1 If disulfide bonds present r2 Add this compound (10-20x molar excess) p2->r2 p3 Dissolve this compound in Anhydrous DMSO (5-10 mg/mL) p3->r2 r1->r2 r3 Incubate (2-4h, RT or overnight, 4°C) r2->r3 u1 Remove Excess Reagent (Desalting Column/Dialysis) r3->u1 u2 Purified Biotinylated Conjugate u1->u2 u3 Confirm Conjugation (HABA, Western, MS) u2->u3

Caption: Workflow for Biotin-PEG2-Maleimide conjugation.

Diagram 2: Thiol-Maleimide Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Free Sulfhydryl) Thioether Stable Thioether Bond (Biotinylated Protein) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Biotin-PEG2-Maleimide Maleimide->Thioether

Caption: Mechanism of thiol-maleimide conjugation.

References

Technical Support Center: Quenching Excess Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for quenching excess Biotin-PEG2-Maleimide following its reaction with thiol-containing molecules, such as proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching excess Biotin-PEG2-Maleimide?

After conjugating Biotin-PEG2-Maleimide to a target molecule (e.g., a protein), any unreacted maleimide (B117702) reagent remains in the solution. The reactive maleimide group on this excess reagent can non-specifically react with other thiol-containing molecules in downstream applications. This can lead to high background signals, reduced assay sensitivity, and inaccurate results. Quenching is the process of deactivating this excess reactive reagent to ensure the specificity of subsequent experimental steps.

Q2: How does the quenching process work?

Quenching is achieved by adding a small molecule containing a free thiol (sulfhydryl) group to the reaction mixture. This "quenching agent" rapidly reacts with the excess maleimide groups, forming a stable, non-reactive thioether bond. This effectively neutralizes the unreacted Biotin-PEG2-Maleimide.

Q3: When should I perform the quenching step?

The quenching step should be performed immediately after the conjugation reaction between Biotin-PEG2-Maleimide and your target molecule is complete.[1] It is a critical step before proceeding with purification or any downstream applications.

Q4: What are the common quenching agents for maleimide reactions?

Commonly used quenching agents are small, thiol-containing molecules. These include:

  • L-Cysteine

  • 2-Mercaptoethanol (BME)

  • Dithiothreitol (DTT)

Q5: Do I need to remove the quenching agent after the reaction?

Yes, it is crucial to remove the quenching agent and the quenched Biotin-PEG2-Maleimide from your sample. These small molecules can interfere with downstream assays. Purification methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration (TFF) are effective for this purpose.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background in downstream assays (e.g., ELISA, Western Blot) Inefficient quenching: Not all excess Biotin-PEG2-Maleimide was deactivated.- Increase the molar excess of the quenching agent: Use a higher concentration of the thiol reagent to ensure all maleimide groups are reacted. A 10 to 50-fold molar excess of the quencher over the initial maleimide is a good starting point. - Increase quenching reaction time: Allow the quenching reaction to proceed for a longer duration (e.g., 30-60 minutes) to ensure completion. - Verify the activity of the quenching agent: Ensure your thiol-containing quenching agent has not oxidized. Prepare fresh solutions before use.
Incomplete removal of quenched reagent: The quenched Biotin-PEG2-Maleimide and excess quenching agent were not fully removed.- Optimize your purification method: Ensure the chosen method (e.g., desalting column, dialysis) has the appropriate molecular weight cutoff (MWCO) to separate your labeled protein from the small molecule contaminants. - Repeat the purification step: If necessary, perform a second round of purification to remove residual contaminants.
Loss of protein activity after quenching Presence of reducing agents: Some quenching agents, like DTT, are strong reducing agents and can potentially reduce disulfide bonds within your protein, leading to denaturation and loss of activity.- Use a milder quenching agent: Consider using L-cysteine or 2-mercaptoethanol, which are less potent reducing agents than DTT. - Minimize quenching time: Use the shortest effective time for the quenching reaction to minimize exposure of your protein to the quenching agent.
Precipitation of the sample after adding the quenching agent High concentration of the quenching agent: A very high concentration of the quenching agent might alter the solution properties, leading to protein precipitation.- Add the quenching agent solution gradually: Instead of adding the entire volume at once, add it dropwise while gently mixing. - Optimize the quenching agent concentration: Perform small-scale pilot experiments to determine the minimum effective concentration of the quenching agent that does not cause precipitation.

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess Biotin-PEG2-Maleimide

This protocol provides a general guideline for quenching unreacted Biotin-PEG2-Maleimide. Optimal conditions may vary depending on the specific application and should be determined empirically.

Materials:

  • Reaction mixture containing your biotinylated molecule and excess Biotin-PEG2-Maleimide.

  • Quenching agent stock solution (e.g., 1 M L-Cysteine, 1 M 2-Mercaptoethanol, or 1 M DTT in a suitable buffer).

  • Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5).[2]

  • Purification tools (e.g., desalting column, dialysis cassette).

Procedure:

  • Prepare Quenching Agent: Immediately before use, prepare a fresh stock solution of your chosen quenching agent.

  • Add Quenching Agent: Add the quenching agent to the reaction mixture to achieve the desired final concentration. A common starting point is a 10-50 mM final concentration.[3]

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.[3]

  • Purification: Proceed immediately with the purification of your biotinylated molecule to remove the quenched Biotin-PEG2-Maleimide and the excess quenching agent.

Comparison of Common Maleimide Quenching Agents
Quenching AgentRecommended Final ConcentrationRecommended Reaction TimeAdvantagesDisadvantages
L-Cysteine 10-50 mM15-30 minutes- Mild and less likely to reduce protein disulfide bonds.[1] - Structurally similar to a natural amino acid.- Can be less efficient than stronger reducing agents.
2-Mercaptoethanol (BME) 10-50 mM15-30 minutes- Effective at quenching maleimides.[1] - Readily available.- Has a strong, unpleasant odor. - Is a reducing agent and may affect protein structure with prolonged exposure.
Dithiothreitol (DTT) 10-50 mM15-30 minutes- Very efficient at quenching maleimides.- Strong reducing agent that can readily reduce protein disulfide bonds. - Must be completely removed before subsequent steps involving maleimide chemistry.[1]

Visualizations

experimental_workflow cluster_reaction Biotinylation Reaction cluster_quenching Quenching Step cluster_purification Purification Protein Protein Reaction_Mix Reaction Mixture (pH 6.5-7.5) Protein->Reaction_Mix Biotin_PEG2_Mal Biotin-PEG2-Maleimide Biotin_PEG2_Mal->Reaction_Mix Quenched_Mix Quenched Mixture Reaction_Mix->Quenched_Mix Add Quencher Quenching_Agent Quenching Agent (e.g., Cysteine) Quenching_Agent->Quenched_Mix Purification_Step Size-Exclusion Chromatography Quenched_Mix->Purification_Step Load onto Column Purified_Product Purified Biotinylated Protein Purification_Step->Purified_Product

Caption: Experimental workflow for biotinylation, quenching, and purification.

quenching_reaction Excess_Maleimide Excess Biotin-PEG2-Maleimide Reactive Maleimide Group Quenched_Product Quenched Product Stable Thioether Bond Excess_Maleimide:port->Quenched_Product Reacts with Quenching_Agent Quenching Agent Free Thiol Group Quenching_Agent:port->Quenched_Product

Caption: Chemical principle of quenching excess maleimide with a thiol agent.

References

Technical Support Center: Biotin-PEG2-Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-Maleimide (Mal) labeling. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Biotin-PEG2-Mal and how does it work?

A1: this compound is a biotinylation reagent used to attach a biotin (B1667282) label to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins. The labeling occurs via a Michael addition reaction, where the maleimide (B117702) group forms a stable, covalent thioether bond with a sulfhydryl group.[1][2][3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][4][5] The PEG2 (polyethylene glycol) spacer arm is hydrophilic, which helps to reduce aggregation of the labeled protein and improves solubility.[6]

Q2: Why are reducing agents used in protein experiments?

A2: Reducing agents are used to cleave disulfide bonds (S-S) within or between proteins. This process exposes the individual cysteine sulfhydryl (-SH) groups, making them available for labeling with thiol-reactive reagents like this compound.[7][8][9] Common reducing agents include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).

Q3: Can I have reducing agents present during my labeling reaction with this compound?

A3: No, it is strongly advised to remove reducing agents before adding this compound to your sample.[4][10][11] Both thiol-based and non-thiol-based reducing agents can react directly with the maleimide group, which will inhibit the labeling of your target molecule.

Q4: What is the effect of different reducing agents on the this compound reagent?

A4: The effect depends on the type of reducing agent:

  • Thiol-Containing Reducing Agents (DTT, BME): These compounds contain free sulfhydryl groups themselves and will react directly with the maleimide group of the biotinylation reagent.[4][5] This competitive reaction consumes the this compound, significantly reducing the labeling efficiency of your target protein.[4]

  • Non-Thiol Reducing Agents (TCEP): Although TCEP lacks a thiol group, it can still react with the maleimide ring.[12][13][14] TCEP acts as a nucleophile and attacks the double bond of the maleimide, forming a stable, non-productive ylide adduct.[12][14] This side reaction consumes the maleimide reagent, leading to lower-than-expected labeling yields.[12][14] While some older protocols suggested TCEP was compatible, recent studies confirm this interfering reaction.[12][13]

Q5: How can I remove reducing agents before performing the labeling reaction?

A5: Excess reducing agents must be removed to prevent them from interfering with the maleimide reaction. The most common method is to use size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin or PD-10 columns).[7][9][15] Dialysis is another effective, though slower, method.[11]

Q6: What are the optimal conditions for the maleimide labeling reaction?

A6: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][5][15] In this range, the reaction is highly selective for sulfhydryl groups. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine.[1][4][5] Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[7][16]

Troubleshooting Guide

Problem: Low or No Biotin Labeling Efficiency
Possible Cause Recommended Solution
Presence of Reducing Agents Thiol-containing reducing agents (DTT, BME) or TCEP were not removed after the reduction step. They compete with the target molecule for the maleimide reagent.[4][11]
Maleimide Hydrolysis The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH > 7.5, which renders it inactive.[1][17]
Oxidation of Sulfhydryl Groups The target sulfhydryl groups on the protein may have re-oxidized to form disulfide bonds after the reduction step, making them unavailable for labeling.
Insufficient Molar Excess of Reagent The amount of this compound used was not sufficient to label the available sulfhydryl groups effectively.

Quantitative Data Summary

The compatibility of common reducing agents with maleimide chemistry is summarized below. It is critical to note that all listed reducing agents are incompatible and must be removed prior to labeling.

Reducing AgentChemical ClassIncompatibility MechanismRecommendation
Dithiothreitol (DTT) ThiolCompetes directly with target thiols for reaction with the maleimide group.[4]Must be removed prior to labeling.[4][7][16]
β-Mercaptoethanol (BME) ThiolCompetes directly with target thiols for reaction with the maleimide group.[4][18]Must be removed prior to labeling.
TCEP PhosphineReacts with the maleimide double bond to form a stable, non-productive ylide adduct.[12][14][19]Must be removed prior to labeling.[10][12][15]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds and Removal of TCEP

This protocol describes the reduction of a protein's disulfide bonds followed by the removal of the TCEP reducing agent.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP solution (e.g., 500 mM stock)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2 (degassed)

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Add TCEP to the protein solution to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[7]

  • Equilibrate a desalting column with the Reaction Buffer according to the manufacturer's instructions.

  • Apply the protein/TCEP mixture to the desalting column to remove excess TCEP.[15]

  • Collect the protein-containing fractions. The reduced protein is now ready for immediate labeling.

Protocol 2: Labeling of Reduced Protein with this compound

This protocol outlines the standard procedure for labeling a reduced, thiol-containing protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M cysteine or BME)

Procedure:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Add the this compound stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent.[7][16] Add the reagent dropwise while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][16]

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to react with any excess maleimide. Incubate for 15 minutes.

  • Remove excess, unreacted this compound using a desalting column or dialysis. The biotinylated protein is now ready for downstream applications.

Visualizations

G cluster_reagents Reactants cluster_product Product Protein_SH Protein-SH (Free Thiol) Conjugate Biotinylated Protein (Stable Thioether Bond) Protein_SH->Conjugate pH 6.5 - 7.5 Michael Addition Biotin_Mal Biotin-PEG2-Maleimide Biotin_Mal->Conjugate

Caption: Intended reaction pathway for Biotin-PEG2-Maleimide labeling of a protein thiol.

G cluster_reactants Reactants cluster_product Side Product ReducingAgent Reducing Agent (e.g., DTT, TCEP) Inactive_Mal Inactive Maleimide Adduct ReducingAgent->Inactive_Mal Side Reaction Biotin_Mal Biotin-PEG2-Maleimide Biotin_Mal->Inactive_Mal

Caption: Interfering side reaction between a reducing agent and the maleimide group.

G start Start: Low Labeling Efficiency check_reducing Was reducing agent removed post-reduction? start->check_reducing remove_agent Solution: Remove agent via desalting column check_reducing->remove_agent No check_reagent Was maleimide reagent prepared fresh? check_reducing->check_reagent Yes end Re-run Experiment remove_agent->end fresh_reagent Solution: Prepare fresh reagent immediately before use check_reagent->fresh_reagent No check_ph Was reaction pH between 6.5-7.5? check_reagent->check_ph Yes fresh_reagent->end adjust_ph Solution: Optimize buffer pH to 6.5-7.5 check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for low biotin labeling efficiency.

G Protein Protein with Disulfide Bonds Reduction Step 1: Reduce with TCEP (Incubate 30-60 min) Protein->Reduction Removal Step 2: Remove TCEP (Use Desalting Column) Reduction->Removal Labeling Step 3: Add Fresh This compound (Incubate 1-2h) Removal->Labeling Purification Step 4: Purify Conjugate (Desalting/Dialysis) Labeling->Purification Final Final Product: Purified Biotinylated Protein Purification->Final

Caption: Experimental workflow for protein reduction and subsequent biotinylation.

References

Technical Support Center: Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-Maleimide (Biotin-PEG2-Mal). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Biotin-PEG2-Maleimide and what is it used for?

A1: Biotin-PEG2-Maleimide is a heterobifunctional crosslinker that contains a biotin (B1667282) group and a maleimide (B117702) group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The biotin moiety allows for high-affinity binding to streptavidin and avidin, while the maleimide group reacts specifically with sulfhydryl (thiol) groups on molecules like proteins and peptides to form a stable thioether bond.[1][2][3] This reagent is commonly used for biotinylating antibodies, peptides, and other thiol-containing molecules for applications in affinity purification, immunoassays (like ELISA and Western blotting), cell surface labeling, and drug delivery systems.[3][4]

Q2: What is the optimal pH for reacting Biotin-PEG2-Maleimide with a thiol-containing molecule?

A2: The optimal pH range for the reaction between the maleimide group and a thiol is between 6.5 and 7.5.[2][5][6][7] Within this range, the reaction is highly specific for sulfhydryl groups. At a pH of 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[6][8]

Q3: How stable is the maleimide group of this compound in aqueous buffers?

A3: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[5][6] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive with thiol groups.[9] Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and to avoid storing it in aqueous buffers.[6][10]

Q4: Can I prepare a stock solution of this compound?

A4: Yes, you can prepare a concentrated stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][10] When stored properly with complete exclusion of moisture at -20°C, these stock solutions can be stable for several months.[10][11] It is important to equilibrate the vial to room temperature before opening to prevent moisture condensation.[10]

Q5: What are the recommended storage conditions for solid this compound?

A5: Solid this compound should be stored under an inert gas at low temperatures, typically -20°C or ≤ -4°C, and protected from moisture.[1][2]

Q6: What is the retro-Michael reaction and how does it affect my conjugate?

A6: The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation, which can lead to the cleavage of the thioether bond and the release of the conjugated molecule.[12][13] This can be a concern for the in vivo stability of antibody-drug conjugates (ADCs), potentially leading to off-target toxicity.[12][13]

Q7: How can I improve the stability of the final biotin-conjugated molecule?

A7: The stability of the thioether linkage can be enhanced. One method is the hydrolysis of the succinimide (B58015) ring in the conjugate to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[12] This can sometimes be achieved by a controlled incubation at a slightly basic pH (e.g., 8.0-8.5) after the initial conjugation.[5] Additionally, using maleimide derivatives with electron-withdrawing groups can accelerate this stabilizing hydrolysis.[14] Another strategy involves a transcyclization reaction if the maleimide is conjugated to an N-terminal cysteine, which can also prevent the retro-Michael reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotinylation of my protein/peptide. 1. Hydrolyzed this compound: The maleimide group was inactive due to hydrolysis.[5][10] 2. No available free sulfhydryls: Disulfide bonds in the protein were not reduced.[10] 3. Presence of interfering substances: The reaction buffer contained thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines at a high pH.[6][8] 4. Incorrect pH: The reaction pH was outside the optimal 6.5-7.5 range.[5]1. Prepare fresh solutions: Always prepare this compound solutions in anhydrous DMSO or DMF immediately before use.[5][10] 2. Reduce disulfide bonds: Treat your protein with a reducing agent like TCEP, followed by its removal before adding the maleimide reagent.[10] 3. Use appropriate buffers: Ensure your buffer is free of thiols. Use non-nucleophilic buffers like phosphate (B84403) or HEPES.[5] 4. Optimize pH: Adjust the reaction buffer to be within the pH 6.5-7.5 range.[5][6]
Precipitation of the protein during conjugation. 1. Low solubility of the conjugate: The addition of the biotin-PEG linker might have altered the protein's solubility. 2. High concentration of organic solvent: Adding a large volume of the DMSO/DMF stock solution to the aqueous protein solution.1. Use a water-soluble formulation: The PEG spacer in this compound generally improves water solubility and helps prevent aggregation.[7][10] 2. Limit organic solvent: The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[6]
Inconsistent results between experiments. 1. Variability in reagent activity: Using old or improperly stored stock solutions of this compound. 2. Inconsistent reaction conditions: Fluctuations in pH, temperature, or reaction time.1. Use fresh reagents: Prepare fresh stock solutions of this compound for each set of experiments. 2. Standardize the protocol: Carefully control all reaction parameters, including pH, temperature, and incubation time.[9]
Loss of conjugated payload over time (deconjugation). Retro-Michael reaction: The thioether bond is reversing under storage or experimental conditions.[12]1. Induce hydrolysis for stabilization: After conjugation and purification, consider a controlled incubation at a slightly basic pH (e.g., 8.0-8.5) to promote stabilizing ring-opening.[5] 2. Optimize storage conditions: Store the final conjugate at 4°C or frozen at -80°C to minimize degradation.[5]

Data on Biotin-PEG2-Maleimide Stability

Parameter Condition Effect on Maleimide Stability Recommendation
pH pH < 6.5Reaction with thiols is slow. Maleimide hydrolysis is minimal.Not optimal for conjugation due to slow reaction rate.
pH 6.5 - 7.5 Optimal for thiol conjugation. Hydrolysis is relatively slow but increases with pH.Recommended range for conjugation reactions. Use freshly prepared solutions.
pH > 7.5Rapid hydrolysis of the maleimide group.[5][6] Increased reactivity with primary amines.[6]Avoid for conjugation. Can be used post-conjugation for controlled ring-opening to stabilize the linkage.[5]
Temperature 4°CSlower reaction rate with thiols. Slower hydrolysis rate.Suitable for overnight reactions with sensitive proteins.[9]
Room Temperature (20-25°C)Faster reaction rate with thiols. Faster hydrolysis rate.Suitable for shorter reaction times (e.g., 1-2 hours).[9]
Solvent Anhydrous DMSO or DMFHigh stability of the maleimide group.Recommended for preparing and storing stock solutions.[10]
Aqueous BuffersLow stability, prone to hydrolysis.Not recommended for storing the reagent. Prepare fresh and use immediately.[10]

Experimental Protocols

Protocol for Assessing the Stability of Biotin-PEG2-Maleimide in Aqueous Buffer

This protocol provides a framework for monitoring the hydrolysis of this compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Biotin-PEG2-Maleimide

  • Anhydrous DMSO

  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.5)

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 0.1% TFA in acetonitrile (B52724) (Mobile Phase B)

  • RP-HPLC system with a C18 column and UV detector (detection at ~214 nm and ~280 nm)

  • Thermostatted incubator or water bath

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Initiate the stability study:

    • For each pH condition to be tested, dilute the DMSO stock solution into the aqueous buffer to a final concentration of 1 mg/mL.

    • Immediately after dilution (t=0), take an aliquot, quench the reaction by adding an equal volume of Mobile Phase A, and inject it into the HPLC system.

  • Time course analysis:

    • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

    • At designated time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them as in step 2, and analyze by HPLC.

  • HPLC analysis:

    • Use a suitable gradient to separate the intact this compound from its hydrolysis product (e.g., 5-95% Mobile Phase B over 20 minutes).

    • Monitor the chromatograms at 214 nm.

  • Data analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining intact this compound against time to determine the rate of hydrolysis and the half-life at each pH and temperature.

Visualizations

cluster_reagent Biotin-PEG2-Maleimide Structure cluster_reaction Reaction & Degradation Pathways Biotin Biotin PEG2 PEG2 Spacer Biotin->PEG2 Mal Maleimide PEG2->Mal Conjugate Stable Thioether Conjugate Mal->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) HydrolyzedMal Hydrolyzed Maleimide (Inactive) Mal->HydrolyzedMal Hydrolysis Thiol Thiol (-SH) on Protein/Peptide Thiol->Conjugate H2O H2O (pH > 7.5) H2O->HydrolyzedMal

Caption: Chemical structure and reaction pathways of Biotin-PEG2-Maleimide.

start Start: Low Conjugation Efficiency check_reagent Is the this compound solution freshly prepared in anhydrous solvent? start->check_reagent prepare_fresh Prepare fresh reagent solution in anhydrous DMSO or DMF. check_reagent->prepare_fresh No check_thiol Are free thiols available on the target molecule? check_reagent->check_thiol Yes prepare_fresh->check_thiol reduce_protein Reduce disulfide bonds (e.g., with TCEP) and remove the reducing agent. check_thiol->reduce_protein No check_buffer Is the reaction buffer pH between 6.5-7.5 and free of interfering thiols? check_thiol->check_buffer Yes reduce_protein->check_buffer adjust_buffer Adjust pH to 6.5-7.5. Use a non-nucleophilic, thiol-free buffer. check_buffer->adjust_buffer No success Successful Conjugation check_buffer->success Yes adjust_buffer->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-Mal vs. NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology and biotechnology. The choice of biotinylation reagent is a critical decision that can significantly impact the outcome of downstream applications, from affinity purification to cellular imaging. This guide provides an objective, data-driven comparison of two widely used biotinylation reagents: the thiol-reactive Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) and the amine-reactive NHS-Biotin.

This comprehensive analysis delves into their respective mechanisms of action, labeling specificity, and the stability of the resulting conjugates. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate reagent for their specific research needs.

Executive Summary

This compound and NHS-Biotin represent two distinct strategies for protein biotinylation, targeting different functional groups on the protein surface. This compound offers a more targeted approach by reacting specifically with free sulfhydryl groups on cysteine residues, which are typically less abundant than primary amines on a protein's surface. This can lead to a more homogenous and site-specifically labeled protein population. In contrast, NHS-Biotin reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] Due to the high abundance of lysine residues on most proteins, this method often results in a heterogeneous population of biotinylated proteins with varying degrees of labeling.

The choice between these two reagents hinges on the specific experimental requirements. For applications demanding high specificity and a controlled degree of labeling, this compound is often the preferred choice. For general biotinylation purposes where a higher degree of labeling is desired and site-specificity is not a primary concern, NHS-Biotin provides a robust and straightforward solution.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of this compound and NHS-Biotin based on their underlying chemistries.

FeatureBiotin-PEG2-Maleimide (this compound)NHS-Biotin
Target Residue Cysteine (Thiol group, -SH)Lysine (ε-amino group, -NH2), N-terminus (α-amino group, -NH2)
Reaction Type Michael AdditionAcylation
Bond Formed Thioether bondAmide bond
Reaction pH 6.5 - 7.5[2]7.0 - 9.0[3]
Specificity High for thiols at neutral pH[4]Moderate, reacts with available primary amines[1]
Labeling Control High (due to lower abundance of cysteines)Lower (due to high abundance of lysines)
Homogeneity of Labeled Product Generally highGenerally low (heterogeneous mixture)
Bond Stability Thioether bond is generally stable, but can be susceptible to retro-Michael reaction in the presence of other thiols.[4][5]Amide bond is highly stable under physiological conditions.
Potential for Off-Target Reactions Reaction with amines can occur at pH > 7.5.[2]Can react with other nucleophilic residues like serine, threonine, and tyrosine under certain conditions.[6]
PEG Spacer Yes (PEG2)No (in the standard NHS-Biotin)
Spacer Arm Length ~20 Å13.5 Å
Solubility Good in aqueous buffers due to PEG spacerRequires dissolution in an organic solvent (e.g., DMSO or DMF) before addition to aqueous reaction buffer.[7]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in protein labeling with these reagents, the following diagrams have been generated using the DOT language.

cluster_maleimide This compound Labeling Protein_Cys Protein with Cysteine (-SH) Labeled_Protein_Mal Biotinylated Protein (Thioether bond) Protein_Cys->Labeled_Protein_Mal pH 6.5-7.5 Biotin_Mal This compound Biotin_Mal->Labeled_Protein_Mal cluster_nhs NHS-Biotin Labeling Protein_Lys Protein with Lysine (-NH2) Labeled_Protein_NHS Biotinylated Protein (Amide bond) Protein_Lys->Labeled_Protein_NHS pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Labeled_Protein_NHS start Start: Protein Labeling Decision site_specific Is site-specific labeling required? start->site_specific cysteine_available Does the protein have accessible cysteine residues? site_specific->cysteine_available Yes lysine_labeling_ok Is heterogeneous labeling of lysines acceptable? site_specific->lysine_labeling_ok No use_maleimide Use this compound cysteine_available->use_maleimide Yes consider_mutagenesis Consider site-directed mutagenesis to introduce a cysteine cysteine_available->consider_mutagenesis No lysine_labeling_ok->site_specific No use_nhs Use NHS-Biotin lysine_labeling_ok->use_nhs Yes end End use_maleimide->end use_nhs->end consider_mutagenesis->end

References

A Head-to-Head Comparison of Maleimide-Thiol and NHS Ester Biotinylation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from diagnostics and imaging to the development of targeted therapeutics. Among the most prevalent methods for biotinylation—the process of attaching biotin (B1667282) to a molecule of interest—are those targeting primary amines via N-hydroxysuccinimide (NHS) esters and those targeting free thiols using maleimides. This guide provides an objective comparison of these two powerful chemistries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Introduction to Biotinylation Chemistries

Maleimide-Thiol Biotinylation: This highly specific reaction involves the covalent modification of sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins. The maleimide (B117702) functional group undergoes a Michael addition reaction with a thiol, forming a stable thioether bond.[1] This chemistry is particularly advantageous for site-specific labeling, as the natural abundance of cysteine is relatively low compared to other amino acids like lysine (B10760008).[2]

NHS Ester Biotinylation: This widely used method targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[3] The NHS ester reacts with the unprotonated primary amine to form a stable and irreversible amide bond.[4][5] Given the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry typically results in the labeling of multiple sites.[6]

Quantitative Performance Comparison

While direct head-to-head studies providing quantitative comparisons of biotinylation efficiency under identical conditions are limited, the following table summarizes key performance parameters based on established characteristics of each chemistry.

FeatureMaleimide-Thiol BiotinylationNHS Ester BiotinylationKey Considerations & References
Target Residue Cysteine (Thiol/Sulfhydryl)Lysine, N-terminus (Primary Amine)Maleimide chemistry offers greater site-specificity due to the lower abundance of cysteine.[2]
Optimal pH Range 6.5 - 7.57.0 - 9.0Maleimide reaction is highly selective for thiols in its optimal pH range. Above pH 7.5, reactivity with amines can occur.[1][7] NHS ester hydrolysis increases significantly at higher pH.[2][6]
Reaction Speed Rapid (minutes to a few hours)Rapid (minutes to a few hours)Both reactions are generally fast, with specific kinetics depending on the protein and reaction conditions.[7][8]
Bond Stability Thioether bond is generally stable, but can be susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols.[9][10]Amide bond is highly stable and considered effectively irreversible under physiological conditions.[4][5]The stability of the maleimide-thiol linkage is a critical factor for in vivo applications.[10] The amide bond formed by NHS ester chemistry is exceptionally robust.
Specificity High for thiols within the optimal pH range.High for primary amines.Maleimide's specificity for thiols allows for more controlled, site-specific labeling.[2] NHS esters will label multiple accessible primary amines.[6]
Side Reactions Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring at alkaline pH.[7]Hydrolysis of the NHS ester in aqueous solutions, especially at higher pH. Potential for O-acylation of serine, tyrosine, and threonine residues.[11][12]Careful control of pH is crucial for both chemistries to minimize side reactions.

Reaction Mechanisms

The following diagrams illustrate the chemical reactions underlying maleimide-thiol and NHS ester biotinylation.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Protein_Thiol Protein-SH (Cysteine) Thioether_Bond Protein-S-Biotin (Stable Thioether Bond) Protein_Thiol->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_Biotin Maleimide-Biotin Maleimide_Biotin->Thioether_Bond

Maleimide-Thiol Reaction Mechanism

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_Amine Protein-NH2 (Lysine/N-terminus) Amide_Bond Protein-NH-CO-Biotin (Stable Amide Bond) Protein_Amine->Amide_Bond Nucleophilic Acyl Substitution (pH 7.0-9.0) NHS_Ester_Biotin NHS-Ester-Biotin NHS_Ester_Biotin->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide NHS_Ester_Biotin->NHS_Leaving_Group Leaving Group

NHS Ester Reaction Mechanism

Experimental Protocols

Detailed methodologies for performing biotinylation and quantifying the degree of labeling are crucial for reproducible results.

Protocol 1: Maleimide-Thiol Biotinylation of a Protein

This protocol is a general guideline for labeling a protein with a maleimide-activated biotin reagent.[13]

Materials:

  • Protein with free thiol groups (e.g., antibody with reduced disulfides)

  • Maleimide-biotin reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer like HEPES.

  • Reducing agent (optional, for generating free thiols): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): Free cysteine or β-mercaptoethanol

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If necessary to generate free thiols from disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the maleimide-biotin reagent in a small amount of an organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved maleimide-biotin reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide-biotin.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column.

Protocol 2: NHS Ester Biotinylation of a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-activated biotin reagent.[3][8][14]

Materials:

  • Protein with primary amines (e.g., antibody)

  • NHS ester-biotin reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the NHS ester-biotin reagent in a small amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester-biotin reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts using a desalting column.

Protocol 3: Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Principle: HABA forms a complex with avidin (B1170675), which has a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.

Workflow:

HABA_Assay_Workflow Start Start: Purified Biotinylated Protein Measure_Protein_Conc 1. Measure Protein Concentration (e.g., A280 or BCA assay) Start->Measure_Protein_Conc Add_Biotinylated_Protein 4. Add Biotinylated Protein Sample Measure_Protein_Conc->Add_Biotinylated_Protein Prepare_HABA_Avidin 2. Prepare HABA/Avidin Solution Measure_Initial_A500 3. Measure Absorbance at 500 nm (HABA/Avidin complex) Prepare_HABA_Avidin->Measure_Initial_A500 Measure_Initial_A500->Add_Biotinylated_Protein Measure_Final_A500 5. Measure Absorbance at 500 nm (After biotin displacement) Add_Biotinylated_Protein->Measure_Final_A500 Calculate_DOL 6. Calculate Degree of Labeling (DOL) Measure_Final_A500->Calculate_DOL End End: Moles of Biotin per Mole of Protein Calculate_DOL->End

References

Unveiling the Advantages of Biotin-PEG2-Mal: A Comparative Guide to Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) with other commonly used crosslinkers, offering insights into its unique advantages supported by experimental data and detailed protocols.

Executive Summary

This compound is a heterobifunctional crosslinker that incorporates three key functional elements: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide (B117702) group for specific and efficient covalent bonding to sulfhydryl groups. This unique combination of features often makes this compound a superior choice for applications such as antibody-drug conjugates (ADCs), immunoassays, and protein-protein interaction studies, offering enhanced stability, solubility, and specificity compared to alternatives like SMCC and Biotin-HPDP.

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate crosslinker is contingent on the specific requirements of the application, including desired bond stability, solubility of the conjugate, and the nature of the target functional groups. Below is a comparative analysis of this compound against two common alternatives: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

Key Features at a Glance
FeatureBiotin-PEG2-MaleimideSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
Reactive Groups Biotin, MaleimideNHS Ester, MaleimideBiotin, Pyridyldithiol
Target Functional Groups Sulfhydryls (-SH)Primary Amines (-NH2), Sulfhydryls (-SH)Sulfhydryls (-SH)
Bond Formed Stable Thioether BondAmide Bond, Stable Thioether BondReversible Disulfide Bond
Spacer Arm PEG2 (hydrophilic)Cyclohexane (hydrophobic)Hexyl (hydrophobic)
Cleavability Non-cleavableNon-cleavableCleavable (with reducing agents)
Solubility High water solubility[1][2]Low water solubility, requires organic solvent[3]Low water solubility, requires organic solvent[4][5]
Quantitative Performance Data
ParameterBiotin-PEG2-MaleimideSMCCBiotin-HPDP
Conjugation Efficiency High, rapid reaction with thiols at pH 6.5-7.5[1][6]High, sequential reaction with amines (pH 7-9) and thiols (pH 6.5-7.5)High, reaction with thiols at pH 7-8
Conjugate Stability High: Forms a stable, irreversible thioether bond.[6][7]High: Forms stable amide and thioether bonds.Moderate: Forms a disulfide bond susceptible to cleavage by reducing agents like DTT or TCEP, and can be unstable in the reducing environment of the cytoplasm.[5][8]
Hydrolysis Rate of Reactive Group Maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[9][10]NHS ester is highly susceptible to hydrolysis, with a half-life of minutes at pH 8.6.[10]Pyridyldithiol group is stable in the absence of reducing agents.

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for protein biotinylation using this compound, antibody-drug conjugation using SMCC, and protein labeling with Biotin-HPDP.

Protocol 1: Protein Biotinylation with Biotin-PEG2-Maleimide

This protocol outlines the steps for labeling a protein with available sulfhydryl groups using this compound.

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody fragment)

  • Biotin-PEG2-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be targeted, reduce them with a suitable reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve Biotin-PEG2-Maleimide in DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG2-Maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 1-10 mM to react with any excess Biotin-PEG2-Maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.[11]

Protocol 2: Antibody-Drug Conjugation with SMCC

This two-step protocol describes the conjugation of a cytotoxic drug to an antibody using the SMCC crosslinker.

Materials:

  • Antibody

  • SMCC Crosslinker

  • Thiol-containing cytotoxic drug

  • Amine-reactive Buffer: PBS, pH 7.2-7.5

  • Thiol-reactive Buffer: PBS, pH 6.5-7.0, with 1 mM EDTA

  • Desalting column

Procedure:

  • Antibody Modification: Dissolve the antibody in the amine-reactive buffer. Add a 5-10 fold molar excess of SMCC (dissolved in DMSO) to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Purification of Modified Antibody: Remove excess SMCC by passing the reaction mixture through a desalting column equilibrated with the thiol-reactive buffer.

  • Drug Conjugation: Add the thiol-containing drug to the purified maleimide-activated antibody. The molar ratio of drug to antibody should be optimized based on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of ADC: Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unconjugated drug and crosslinker.

  • Characterization: Determine the DAR of the ADC using techniques like UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.[12]

Protocol 3: Protein Labeling with Biotin-HPDP

This protocol details the labeling of a protein with Biotin-HPDP, which forms a cleavable disulfide bond.

Materials:

  • Protein with free sulfhydryl groups

  • Biotin-HPDP

  • Reaction Buffer: PBS, pH 7.0-7.5

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer as described in Protocol 1.

  • Crosslinker Preparation: Dissolve Biotin-HPDP in DMSO or DMF to create a 10 mM stock solution.[4]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Biotin-HPDP stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5]

  • Purification: Remove excess Biotin-HPDP using a desalting column.

  • Cleavage (Optional): The biotin label can be cleaved from the protein by incubation with a reducing agent such as 50 mM DTT or TCEP for 30 minutes at room temperature.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key chemical reactions and experimental workflows.

Chemical Reaction of this compound

cluster_reactants Reactants cluster_product Product This compound Biotin-PEG2-Maleimide Conjugate Biotin-PEG2-S-Protein (Stable Thioether Bond) This compound->Conjugate Michael Addition pH 6.5-7.5 Protein-SH Protein-SH (Thiol group on Cysteine) Protein-SH->Conjugate start Start: Protein with free -SH prepare_protein 1. Prepare Protein Solution (1-5 mg/mL in PBS, pH 6.5-7.5) start->prepare_protein conjugate 3. Conjugation Reaction (10-20x molar excess of crosslinker) prepare_protein->conjugate prepare_crosslinker 2. Prepare this compound (10 mM in DMSO/DMF) prepare_crosslinker->conjugate incubate 4. Incubate (2h at RT or O/N at 4°C) conjugate->incubate quench 5. Quench Reaction (Add excess β-mercaptoethanol) incubate->quench purify 6. Purify Conjugate (Desalting Column) quench->purify characterize 7. Characterize (HABA assay / Mass Spec) purify->characterize end End: Biotinylated Protein characterize->end cluster_crosslinkers Crosslinker Comparison cluster_applications Primary Applications Biotin_PEG2_Mal This compound + High Solubility + Stable Thioether Bond + Reduced Steric Hindrance - Maleimide Hydrolysis ADCs ADCs Biotin_PEG2_Mal->ADCs Immunoassays Immunoassays Biotin_PEG2_Mal->Immunoassays SMCC SMCC + Stable Bonds - Low Solubility - NHS Ester Hydrolysis SMCC->ADCs Biotin_HPDP Biotin-HPDP + Cleavable Bond - Low Solubility - Disulfide Instability in Reducing Environments Biotin_HPDP->Immunoassays Purification Affinity Purification Biotin_HPDP->Purification

References

Biotinylation Battle: A Comparative Guide to Biotin-PEG2-Mal versus Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular biology and drug development. The choice of conjugation chemistry is critical, directly impacting the stability, specificity, and functionality of the resulting biotinylated product. This guide provides a detailed, data-driven comparison of two prominent biotinylation strategies: the traditional maleimide-thiol coupling using Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) and the modern copper-free click chemistry approach.

This comparison delves into the core attributes of each methodology, including reaction efficiency, specificity, stability of the resulting linkage, and experimental workflows. By presenting quantitative data, detailed protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific biotinylation needs.

At a Glance: Key Differences

FeatureBiotin-PEG2-MaleimideClick Chemistry (Copper-Free SPAAC)
Reaction Type Michael AdditionStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Groups Maleimide (B117702) reacts with Thiol (Sulfhydryl)Dibenzocyclooctyne (DBCO) reacts with Azide (B81097)
Specificity High for thiols at pH 6.5-7.5, but potential for off-target reactions with amines at higher pH.Highly specific and bio-orthogonal; azides and cyclooctynes do not react with native functional groups.
Stoichiometry Can result in heterogeneous products with a varied number of biotin (B1667282) molecules per protein.Allows for controlled, defined conjugates with a precise 1:1 stoichiometry.[1]
Linkage Stability Thioether bond is susceptible to a retro-Michael reaction, leading to potential cleavage in the presence of other thiols (e.g., glutathione).[2][3]The resulting triazole linkage is highly stable and considered biologically inert.
Reaction Kinetics Generally very fast, often complete within minutes to a few hours.Can be slower than maleimide-thiol reactions, sometimes requiring longer incubation times (e.g., 18 hours).[1]

Quantitative Performance Comparison

A head-to-head comparison of maleimide-thiol coupling and copper-free click chemistry for the biotinylation of VHH antibody fragments revealed significant differences in reaction efficiency and product homogeneity.

ParameterMaleimide-Thiol ConjugationClick Chemistry (SPAAC)
Reaction Efficiency Diverse reaction products observed.83.6% for the initial azide modification step.[1]
Stoichiometry Control Resulted in diverse and undefined conjugates.[1]Produced well-defined conjugates with controllable one-to-one stoichiometry.[1]
Functional Binding Antigen binding capacity was maintained.[1]Functional binding capacities were equal to or better than those of maleimide-thiol conjugates.[1]

Visualizing the Chemistries and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction chemistries and typical experimental workflows for both biotinylation methods.

Biotinylation_Chemistries cluster_maleimide Biotin-PEG2-Maleimide Chemistry cluster_click Click Chemistry (SPAAC) Protein_SH Protein-SH Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond pH 6.5-7.5 Biotin_Mal Biotin-PEG2-Maleimide Biotin_Mal->Thioether_Bond Protein_Azide Protein-N3 Triazole_Linkage Highly Stable Triazole Linkage Protein_Azide->Triazole_Linkage Copper-Free Biotin_DBCO Biotin-PEG-DBCO Biotin_DBCO->Triazole_Linkage

Caption: Reaction mechanisms for maleimide-thiol and click chemistry biotinylation.

Experimental_Workflows cluster_maleimide_workflow Biotin-PEG2-Maleimide Workflow cluster_click_workflow Click Chemistry (SPAAC) Workflow M1 Reduce Disulfide Bonds (e.g., with TCEP) M2 Remove Reducing Agent M1->M2 M3 Incubate with Biotin-PEG2-Maleimide M2->M3 M4 Quench Reaction (Optional) M3->M4 M5 Purify Biotinylated Protein M4->M5 C1 Introduce Azide Group (e.g., via Sortase A) C2 Purify Azide-Modified Protein C1->C2 C3 Incubate with DBCO-PEG-Biotin C2->C3 C4 Purify Biotinylated Protein C3->C4

Caption: Comparative experimental workflows for biotinylation methods.

Detailed Experimental Protocols

The following are representative protocols for the biotinylation of a protein (e.g., an antibody fragment) using both this compound and copper-free click chemistry.

Protocol 1: Biotinylation using Biotin-PEG2-Maleimide

This protocol is based on the principles of maleimide-thiol conjugation.

Materials:

  • Protein with a free cysteine residue (or reduced disulfide bonds)

  • Biotin-PEG2-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution (optional): Cysteine or 2-mercaptoethanol

  • Purification System: Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-20 fold molar excess of TCEP in PBS at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.0. This step is crucial as TCEP will react with the maleimide reagent.

  • Biotinylation Reaction:

    • Immediately after removing the reducing agent, add Biotin-PEG2-Maleimide to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[4]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine can be added to react with any excess Biotin-PEG2-Maleimide.

  • Purification:

    • Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a desalting column.

    • The purified biotinylated protein is now ready for downstream applications.

Protocol 2: Biotinylation using Copper-Free Click Chemistry (SPAAC)

This protocol involves a two-step process: introduction of an azide group followed by reaction with a DBCO-functionalized biotin.

Materials:

  • Target protein

  • Enzyme for azide introduction (e.g., Sortase A) and corresponding peptide with an azide group (e.g., GGGYK-azide)

  • DBCO-PEG-Biotin

  • Reaction Buffers: Tris-buffered saline (TBS), pH 7.4 for the enzymatic step; PBS for the click reaction.

  • Purification Systems: Immobilized Metal Affinity Chromatography (IMAC) for enzyme removal; desalting column.

Procedure:

  • Introduction of the Azide Moiety (enzymatic):

    • Incubate the target protein (containing a sortase recognition motif, e.g., LPETG) with Sortase A and an azide-containing peptide (e.g., GGGYK-azide) in TBS at room temperature for 30 minutes. A typical molar ratio would be 1:5:50 of protein:Sortase A:azide-peptide.

    • Purify the azide-modified protein to remove the Sortase A enzyme and excess peptide, for instance, by using IMAC if the enzyme is His-tagged, followed by a desalting column.

  • Click Chemistry Reaction:

    • To the purified azide-modified protein in PBS, add DBCO-PEG-Biotin. A 3:1 molar ratio of DBCO-reagent to protein is a good starting point.[1]

    • Incubate the reaction at 50°C for 18 hours.[1] Note that reaction times and temperatures may need optimization depending on the specific reactants.

  • Purification:

    • Remove excess DBCO-PEG-Biotin using a desalting column.

    • The site-specifically biotinylated protein is now ready for use.

Conclusion and Recommendations

The choice between this compound and click chemistry for biotinylation depends heavily on the specific requirements of the application.

Biotin-PEG2-Maleimide is a suitable choice when:

  • Rapid conjugation is a priority.

  • The target protein has a readily available and unique cysteine residue.

  • The potential for product heterogeneity and lower in vivo stability of the linkage is acceptable for the intended downstream application.

Click chemistry is the superior method when:

  • Site-specificity and a defined, homogeneous product are critical.[1]

  • High stability of the biotin linkage is required, especially for in vivo applications or long-term experiments.

  • The introduction of an azide handle into the target biomolecule is feasible.

For applications in drug development, diagnostics, and in vivo imaging, where stability and precise control over conjugation are paramount, the advantages offered by copper-free click chemistry often outweigh the faster reaction kinetics of maleimide-thiol chemistry. The resulting stable triazole linkage and the highly controlled nature of the conjugation lead to more reproducible and reliable results. Researchers should carefully consider these factors to select the optimal biotinylation strategy for their experimental goals.

References

A Comparative Guide to Thiol-Reactive Labeling: Alternatives to Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of thiol groups on proteins and other biomolecules is a cornerstone of modern life sciences research. Biotin-PEG2-Maleimide has long been a widely used reagent for this purpose, prized for its specificity towards cysteine residues. However, the stability of the resulting thioether linkage and the potential for off-target reactions have prompted the development of a diverse array of alternative thiol-reactive biotinylation reagents. This guide provides an objective, data-driven comparison of Biotin-PEG2-Maleimide with its primary alternatives, offering insights into their performance to help you select the optimal tool for your research needs.

Executive Summary

While Biotin-PEG2-Maleimide offers a straightforward approach to thiol-reactive labeling, its susceptibility to a retro-Michael reaction can lead to deconjugation, particularly in environments rich in thiols like the intracellular space. This instability has driven the innovation of alternative reagents with enhanced linkage stability and different reactivity profiles. This guide will delve into a comparison of Biotin-PEG2-Maleimide with three major classes of alternatives: Iodoacetamide-based reagents, Pyridyldithiol-based reagents, and "Next-Generation" Maleimides. We will explore their reaction mechanisms, specificity, linkage stability, and provide experimental protocols to enable a comprehensive evaluation.

Performance Comparison of Thiol-Reactive Biotinylation Reagents

The selection of a thiol-reactive biotinylation reagent should be guided by the specific requirements of the experiment, including the desired stability of the conjugate, the tolerance for potential off-target reactions, and the need for cleavability. The following table summarizes the key performance characteristics of Biotin-PEG2-Maleimide and its alternatives.

FeatureBiotin-PEG2-MaleimideBiotin-IodoacetamideBiotin-HPDP (Pyridyldithiol)Next-Generation Maleimides (e.g., N-Aryl Maleimides)
Reactive Group Maleimide (B117702)IodoacetylPyridyldithiolSubstituted Maleimide
Reaction pH 6.5 - 7.5[1]7.5 - 8.5[2]7 - 8[3]6.5 - 7.5
Linkage Formed ThioetherThioetherDisulfideThioether
Linkage Stability Susceptible to retro-Michael reaction and thiol exchange[4][5]Stable, irreversible thioether bond[6]Cleavable by reducing agents (e.g., DTT, TCEP)[2][3]Increased stability, resistant to retro-Michael reaction[7][8]
Specificity High for thiols at pH 6.5-7.5; potential for reaction with amines at higher pH[1]Good for thiols; potential for off-target reactions with other nucleophiles (e.g., histidine, methionine) at higher pH or with large excess of reagent[2][9]Highly specific for thiolsHigh for thiols
Cleavability Non-cleavableNon-cleavableCleavableNon-cleavable

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and experimental procedures discussed, the following diagrams are provided.

Thiol-Reactive Labeling Chemistries cluster_maleimide Biotin-PEG2-Maleimide cluster_iodoacetamide Biotin-Iodoacetamide cluster_hpdp Biotin-HPDP protein_thiol1 Protein-SH conjugate1 Stable Thioether Linkage protein_thiol1->conjugate1 Michael Addition pH 6.5-7.5 maleimide Biotin-PEG2-Maleimide protein_thiol2 Protein-SH conjugate2 Stable Thioether Linkage protein_thiol2->conjugate2 Nucleophilic Substitution pH 7.5-8.5 iodoacetamide Biotin-Iodoacetamide protein_thiol3 Protein-SH conjugate3 Cleavable Disulfide Linkage protein_thiol3->conjugate3 Disulfide Exchange pH 7-8 hpdp Biotin-HPDP conjugate3->protein_thiol3 Reduction (DTT/TCEP)

Reaction mechanisms of common thiol-reactive biotinylation reagents.

General Workflow for Thiol-Reactive Labeling start Start: Protein with Cysteine Residue(s) reduction Reduction of Disulfide Bonds (optional) (e.g., TCEP or DTT) start->reduction removal Removal of Reducing Agent reduction->removal labeling Incubation with Thiol-Reactive Biotin (B1667282) Reagent removal->labeling quenching Quenching of Unreacted Reagent (optional) labeling->quenching purification Purification of Biotinylated Protein (e.g., Desalting Column) quenching->purification analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

A generalized experimental workflow for protein biotinylation.

Detailed Comparison of Alternatives

Biotin-Iodoacetamide

Iodoacetamide-based reagents react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond.[6] This linkage is not susceptible to the retro-Michael reaction that can affect maleimide conjugates, making iodoacetamides a good choice for applications requiring long-term stability.

However, iodoacetamides can exhibit lower specificity compared to maleimides. At higher pH values (above 8.5) or with a large excess of the reagent, they can react with other nucleophilic amino acid side chains, such as histidine and methionine.[2][9]

Biotin-HPDP (Pyridyldithiol-based)

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) reacts with thiols through a disulfide exchange mechanism, forming a disulfide bond and releasing pyridine-2-thione.[3] This reaction is highly specific for thiols.

The key advantage of Biotin-HPDP is the cleavable nature of the resulting disulfide linkage. The biotin tag can be readily removed under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), regenerating the native protein.[2][3] This feature is particularly valuable for applications such as affinity purification where the release of the captured protein is desired.

Next-Generation Maleimides

To address the instability of the traditional maleimide-thiol linkage, "next-generation" maleimides have been developed. These reagents often feature substitutions on the maleimide ring that either accelerate the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form or are inherently more resistant to the retro-Michael reaction.[7][8] For example, N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts.[8] These reagents offer the high specificity of maleimide chemistry with improved in vivo and in vitro stability, making them particularly suitable for applications like the development of antibody-drug conjugates (ADCs).

Experimental Protocols

The following are generalized protocols for thiol-reactive labeling. Optimal conditions, such as the molar excess of the biotinylation reagent and incubation time, may need to be determined empirically for each specific protein.

Protocol 1: Labeling with Biotin-PEG2-Maleimide

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 6.5-7.5)

  • Biotin-PEG2-Maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[10] If DTT is used, it must be removed prior to adding the maleimide reagent.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG2-Maleimide in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-PEG2-Maleimide stock solution to the protein solution.[10] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column.

  • Determination of Labeling Efficiency: The degree of labeling can be determined using methods such as the HABA assay or by mass spectrometry.

Protocol 2: Labeling with Biotin-Iodoacetamide

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.5-8.5)

  • Biotin-Iodoacetamide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column

Procedure:

  • Protein Preparation: As described in Protocol 1.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-Iodoacetamide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-Iodoacetamide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out in the dark to prevent degradation of the iodoacetyl group.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column.

  • Determination of Labeling Efficiency: As described in Protocol 1.

Protocol 3: Labeling with Biotin-HPDP

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7-8)

  • Biotin-HPDP

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column

Procedure:

  • Protein Preparation: As described in Protocol 1.

  • Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-HPDP in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 2-20 fold molar excess of the Biotin-HPDP stock solution to the protein solution. Incubate for 1-2 hours at room temperature.[2] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column.

  • Determination of Labeling Efficiency: As described in Protocol 1.

  • (Optional) Cleavage of the Disulfide Bond: To cleave the disulfide bond and remove the biotin tag, incubate the labeled protein with 50 mM DTT for 30 minutes at room temperature.

Conclusion

The choice of a thiol-reactive biotinylation reagent extends beyond the traditional Biotin-PEG2-Maleimide. For applications demanding high stability, Biotin-Iodoacetamide or next-generation maleimides present compelling alternatives due to their formation of irreversible thioether bonds. When reversibility is paramount, for procedures such as affinity capture and release, the cleavable disulfide linkage formed by Biotin-HPDP offers a distinct advantage. By understanding the underlying chemistry and performance characteristics of each class of reagent, researchers can make informed decisions to optimize their experimental outcomes.

References

Assessing the Efficiency of Biotin-PEG2-Maleimide Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of molecules is crucial for a wide range of applications, from immunoassays to targeted drug delivery. Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) is a popular reagent that enables the covalent attachment of biotin (B1667282) to thiol-containing molecules, such as proteins with cysteine residues. This guide provides a comprehensive comparison of this compound with alternative biotinylation strategies, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Quantitative Comparison of Biotinylation Reagents

The efficiency of a biotinylation reaction is typically assessed by determining the degree of labeling (DOL), which represents the average number of biotin molecules conjugated to each target molecule. The following table summarizes a qualitative and quantitative comparison of this compound with other common biotinylation reagents. It is important to note that direct, side-by-side quantitative comparisons in the literature are scarce, and efficiency can be highly dependent on the specific protein and reaction conditions.

FeatureBiotin-PEG2-MaleimideNHS-Ester BiotinIodoacetamide-Biotin
Target Functional Group Thiols (-SH) on CysteinesPrimary Amines (-NH2) on Lysines and N-terminusThiols (-SH) on Cysteines
Reaction Chemistry Michael AdditionAcylationNucleophilic Substitution
Optimal pH 6.5 - 7.5[1]7.0 - 9.07.5 - 8.5
Reaction Speed Fast[2]FastSlower than Maleimide[2]
Specificity High for thiols at optimal pH[3]Less specific due to the abundance of lysines[4]High for thiols
Potential Side Reactions Hydrolysis of maleimide, retro-Michael reaction, reaction with amines at high pH, thiazine (B8601807) rearrangement with N-terminal cysteines.[5]Hydrolysis of NHS-ester in aqueous solutions.Reaction with other nucleophiles at high pH.
Reversibility Thioether bond is generally stable, but can undergo retro-Michael reaction.Stable amide bond.Stable thioether bond.
Typical Molar Excess (Reagent:Protein) 10-20 fold[6]10-20 fold[4]10-20 fold
Reported Degree of Labeling (DOL) Can be controlled by molar ratio; typically aiming for 1-5 for antibodies.Highly variable depending on accessible lysines; can lead to over-biotinylation.Can be controlled by molar ratio.

Experimental Protocols

Accurate assessment of conjugation efficiency relies on standardized and well-executed experimental protocols. Below are detailed methodologies for a typical this compound conjugation and subsequent quantification of biotin incorporation.

Protocol 1: Biotinylation of a Protein with Biotin-PEG2-Maleimide

This protocol outlines the steps for conjugating this compound to a protein containing free thiol groups.

Materials:

  • Protein with accessible cysteine residues

  • Biotin-PEG2-Maleimide

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7]

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Biotinylation Reaction:

    • Immediately before use, prepare a stock solution of Biotin-PEG2-Maleimide in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Add a 10- to 20-fold molar excess of the Biotin-PEG2-Maleimide stock solution to the protein solution.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent with a free thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted Biotin-PEG2-Maleimide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[8]

Materials:

  • Biotinylated protein sample

  • HABA/Avidin (B1170675) solution

  • Biotin standards of known concentration

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of biotin standards of known concentrations.

    • Add a defined volume of the HABA/Avidin solution to each standard.

    • Measure the absorbance at 500 nm. The absorbance will decrease as the biotin concentration increases due to the displacement of HABA from avidin.

    • Plot the change in absorbance against the biotin concentration to generate a standard curve.

  • Measure Biotin in the Sample:

    • Add the same volume of HABA/Avidin solution to your biotinylated protein sample.

    • Measure the absorbance at 500 nm.

    • Determine the concentration of biotin in your sample by interpolating from the standard curve.

  • Calculate the Degree of Labeling (DOL):

    • DOL = (moles of biotin) / (moles of protein)

It is important to be aware that the HABA assay can be inaccurate due to steric hindrance, which may prevent avidin from binding to all biotin molecules on the protein.[9] Alternative methods like the QuantTag™ assay or mass spectrometry may provide more accurate quantification.[5][9]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams have been generated.

G cluster_prep Protein Preparation cluster_react Biotinylation Reaction cluster_purify Purification & Analysis start Protein Solution (with Cysteines) reduction Reduction of Disulfides (optional, with TCEP) start->reduction purify_tcep Removal of TCEP (Desalting Column) reduction->purify_tcep add_biotin Add this compound purify_tcep->add_biotin incubate Incubate (2h RT or O/N 4°C) add_biotin->incubate quench Quench Reaction (optional) incubate->quench purify_final Purify Conjugate (Desalting Column) quench->purify_final quantify Quantify Biotin (e.g., HABA Assay) purify_final->quantify

Caption: Experimental workflow for Biotin-PEG2-Maleimide conjugation.

Caption: Biotin-PEG2-Maleimide conjugation reaction with a thiol group.

References

Validating Biotin Labeling: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotinylation in their studies, robust validation of labeling is paramount to ensure data accuracy and reliability. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering detailed insights into labeling efficiency, site specificity, and overall success of the biotinylation reaction. This guide provides an objective comparison of common MS-based methods for validating biotin (B1667282) labeling, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate strategy for your research needs.

Performance Comparison of Mass Spectrometry-Based Biotin Labeling Validation Methods

The choice of an MS-based validation method depends on several factors, including the specific research question, the complexity of the sample, and the desired level of detail. The following table summarizes key quantitative performance metrics for three common approaches: Conventional Protein-Level Enrichment, Direct Detection of Biotin-containing Tags (DiDBiT), and Biotinylation Site Identification Technology (BioSITe).

Method Typical Number of Identified Biotinylated Peptides Typical Number of Identified Biotinylated Proteins Fold Improvement in Detection of Biotinylated Peptides (vs. Conventional) Key Advantages Key Disadvantages
Conventional (Protein-Level Enrichment) ~30% of DiDBiT identifications[1]Variable, often with high backgroundN/AWell-established, relatively simple workflow.Prone to contamination with non-biotinylated proteins; lower sensitivity for biotinylated peptides.[1][2]
DiDBiT (Peptide-Level Enrichment) 3,777 (from 6 mg lysate)[1][2]1,210 (from 6 mg lysate)[1][2]~20-fold[1][2][3][4]Significantly reduces background, leading to higher confidence identifications; direct detection of biotinylated peptides.[1][2]Requires larger amounts of starting material for optimal results.
BioSITe (Peptide-Level Enrichment with Antibody) Readily detected biotinylated peptides[5]High overlap with conventional method but also unique identifications[5]Not directly quantified, but offers high yieldEnables site-specific identification and quantitation of biotinylation; applicable to various biotin-based strategies.[5]Relies on the specificity and efficiency of the anti-biotin antibody.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and its applications can provide a clearer understanding of the methodologies. The following diagrams illustrate a general workflow for biotin labeling and MS validation, a comparison of protein-level versus peptide-level enrichment strategies, and an example of a signaling pathway that can be investigated using these techniques.

Biotin Labeling and MS Validation Workflow cluster_labeling Biotin Labeling cluster_ms Mass Spectrometry Analysis start Biological Sample (Cells/Tissues) labeling Biotinylation Reaction (e.g., NHS-Biotin) start->labeling quench Quench Excess Biotin labeling->quench lysis Cell Lysis quench->lysis enrichment Enrichment of Biotinylated Molecules lysis->enrichment digestion Proteolytic Digestion enrichment->digestion On-bead or Post-elution lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Peptide/Protein ID) lcms->data

A general workflow for biotin labeling and mass spectrometry validation.

Enrichment Strategy Comparison cluster_protein Protein-Level Enrichment (Conventional) cluster_peptide Peptide-Level Enrichment (DiDBiT/BioSITe) start Biotinylated Protein Mixture enrich_prot Streptavidin Bead Binding start->enrich_prot digest_pep In-Solution Digestion start->digest_pep wash_prot Wash Beads enrich_prot->wash_prot digest_prot On-Bead Digestion wash_prot->digest_prot ms_prot LC-MS/MS digest_prot->ms_prot enrich_pep Enrich Biotinylated Peptides (Streptavidin/Antibody) digest_pep->enrich_pep wash_pep Wash Beads enrich_pep->wash_pep elute_pep Elute Peptides wash_pep->elute_pep ms_pep LC-MS/MS elute_pep->ms_pep

Comparison of protein-level versus peptide-level enrichment workflows.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

A simplified EGFR signaling pathway often studied using proximity biotinylation (e.g., BioID).

Detailed Experimental Protocols

The following are detailed protocols for the key mass spectrometry-based validation methods discussed. These protocols are intended as a guide and may require optimization based on the specific experimental context.

Protocol 1: Conventional Protein-Level Enrichment with On-Bead Digestion

This method involves the capture of intact biotinylated proteins followed by enzymatic digestion while they are still bound to the affinity matrix.

  • Sample Preparation:

    • Perform biotinylation of cells or tissues using a suitable biotinylating reagent (e.g., NHS-biotin).

    • Lyse the cells in a buffer compatible with streptavidin bead binding (e.g., RIPA buffer).

    • Determine the protein concentration of the lysate.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic) with lysis buffer.

    • Incubate the protein lysate with the equilibrated beads to allow for the binding of biotinylated proteins. This is typically done for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended. This can include high salt buffers, urea (B33335), and detergents.

  • On-Bead Digestion:

  • Peptide Extraction and LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Further extract peptides from the beads using an acidic solution (e.g., 0.1% formic acid).

    • Combine the peptide extracts, desalt using a C18 StageTip, and analyze by LC-MS/MS.[6]

Protocol 2: Direct Detection of Biotin-containing Tags (DiDBiT)

This method involves digesting the entire proteome before enriching for the biotinylated peptides, which significantly reduces background.[1][2]

  • Sample Preparation and Digestion:

    • Perform biotinylation and lyse the cells as described in Protocol 1.

    • Precipitate the total protein from the lysate (e.g., with acetone).

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce and alkylate the proteins as described above.

    • Dilute the urea concentration and perform in-solution digestion with trypsin overnight.

  • Enrichment of Biotinylated Peptides:

    • Acidify the peptide mixture and desalt it.

    • Equilibrate streptavidin beads with a suitable binding buffer.

    • Incubate the desalted peptide mixture with the equilibrated beads to capture the biotinylated peptides.[1][2]

  • Washing and Elution:

    • Wash the beads thoroughly to remove non-biotinylated peptides.

    • Elute the bound biotinylated peptides using a high concentration of an organic solvent and acid (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).[1][2]

  • LC-MS/MS Analysis:

    • Dry the eluted peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.

    • Analyze the peptides by LC-MS/MS.

Protocol 3: Biotinylation Site Identification Technology (BioSITe)

This method utilizes an anti-biotin antibody for the enrichment of biotinylated peptides, enabling site-specific identification.[5]

  • Sample Preparation and Digestion:

    • Follow the same procedure for sample preparation and in-solution digestion as described in the DiDBiT protocol.

  • Enrichment of Biotinylated Peptides:

    • Couple an anti-biotin antibody to protein A/G beads.

    • Incubate the desalted peptide mixture with the antibody-coupled beads to capture the biotinylated peptides.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the biotinylated peptides using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides and analyze them by LC-MS/MS.

    • During data analysis, search for the mass modification corresponding to the biotin tag on specific amino acid residues (e.g., lysine) to identify the sites of biotinylation.[5]

By carefully considering the strengths and weaknesses of each method and following the detailed protocols, researchers can confidently validate their biotin labeling experiments and generate high-quality, reproducible data for their downstream applications.

References

The Impact of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide to Biotin-PEG2-Maleimide and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the ultimate success of a bioconjugate. The length of a polyethylene (B3416737) glycol (PEG) spacer in a heterobifunctional linker like Biotin-PEG-Maleimide can significantly influence the physicochemical properties, stability, and in vivo performance of the resulting conjugate. This guide provides an objective comparison of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal) with its longer PEG spacer counterparts, supported by experimental data, to aid in the selection of the optimal linker for specific applications in drug delivery, diagnostics, and bioconjugation.

Key Performance Metrics: A Comparative Analysis

The length of the PEG spacer arm in Biotin-PEG-Maleimide linkers plays a crucial role in modulating several key performance indicators of the final bioconjugate. These include binding affinity, stability, solubility, and pharmacokinetic profiles. Longer PEG chains can offer increased hydrophilicity and flexibility, which may reduce steric hindrance and aggregation, but can also impact drug loading and cytotoxicity.

Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs

In the context of antibody-drug conjugates (ADCs), the length of the PEG spacer can influence the efficiency of drug conjugation, measured by the drug-to-antibody ratio (DAR). A study investigating the conjugation of a maleimide-functionalized payload to trastuzumab demonstrated that intermediate PEG spacer lengths (PEG6, PEG8, and PEG12) resulted in higher DAR values compared to both a short PEG4 and a long PEG24 spacer[1]. This suggests that an optimal PEG length exists to balance accessibility to the conjugation site and the physicochemical properties of the linker-payload combination.

LinkerAverage DAR% Aggregate
Maleimide-PEG4-Payload2.5<1%
Maleimide-PEG6-Payload5.0<1%
Maleimide-PEG8-Payload4.82%
Maleimide-PEG12-Payload3.75%
Maleimide-PEG24-Payload3.08%
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation. Data synthesized from a study on trastuzumab-based ADCs shows that intermediate PEG lengths can maximize drug loading while minimizing aggregation[1].
Impact of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life

Longer PEG chains can significantly impact the in vitro and in vivo properties of bioconjugates. A study on affibody-drug conjugates showed that increasing the PEG chain length from no PEG (HM) to 4 kDa (HP4KM) and 10 kDa (HP10KM) resulted in a progressive decrease in in vitro cytotoxicity. However, this was accompanied by a substantial increase in the in vivo circulation half-life[2]. The extended half-life ultimately led to improved tumor therapeutic efficacy in animal models for the conjugate with the longest PEG chain, despite its lower in vitro potency.

ConjugateIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life (hours)Maximum Tolerated Dose (mg/kg)
ZHER2-SMCC-MMAE (HM)0.82.15.0
ZHER2-PEG4K-MMAE (HP4KM)3.65.310.0
ZHER2-PEG10K-MMAE (HP10KM)18.023.520.0
Table 2: Influence of PEG Spacer Length on Cytotoxicity, Half-Life, and Tolerability of Affibody-Drug Conjugates. This table illustrates the trade-off between in vitro potency and in vivo performance as a function of PEG chain length[2].
Effect of PEG Spacer Length on Linker Immobilization and Binding Kinetics

The length of the PEG spacer can also affect the efficiency of surface immobilization and the subsequent binding kinetics of the biotinylated molecule to streptavidin. A study comparing maleimide-PEG2-biotin and maleimide-PEG11-biotin on a lipid surface found that the shorter PEG2 linker resulted in a higher surface saturation density[3]. However, the longer PEG11 linker demonstrated a significantly faster association rate with streptavidin at low functionalization percentages, likely due to reduced steric hindrance[3].

LinkerSaturation on Lipid Surface (% functionalization)Association Rate (M⁻¹min⁻¹) at low functionalization
Maleimide-PEG2-Biotin~3.9%-
Maleimide-PEG11-Biotin~2.1%1.1 x 10⁷
Biotinylated Lipid (short spacer)-1.1 x 10⁶
Table 3: Comparison of Linker Immobilization and Association Rates. This data highlights how a longer PEG spacer can influence surface properties and binding kinetics[3].

Stability of the Maleimide-Thiol Linkage

A critical consideration for any maleimide-based bioconjugate is the stability of the resulting thioether bond. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma, leading to premature cleavage of the payload[4][5]. The succinimide (B58015) ring formed upon conjugation can also undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction[4]. While the length of the PEG spacer does not directly alter the chemistry of the maleimide-thiol bond, it can indirectly influence its stability by providing steric shielding[1].

For applications requiring enhanced stability, alternative linker chemistries or strategies to stabilize the maleimide-thiol adduct can be considered. These include the use of self-hydrolyzing maleimides or linkers that form a thiazine (B8601807) structure upon conjugation[6][7].

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful synthesis and characterization of bioconjugates. Below are representative protocols for maleimide-thiol conjugation and for assessing the stability of the resulting conjugate.

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol outlines the fundamental steps for conjugating a thiol-containing molecule (e.g., a protein with a free cysteine) with a Biotin-PEG-Maleimide reagent.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Biotin-PEGn-Maleimide (n=2 or longer)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (optional): Free cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP by SEC or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-Maleimide in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEGn-Maleimide stock solution to the protein solution. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a free thiol-containing compound to quench any unreacted maleimide (B117702) groups.

  • Purification: Remove excess, unreacted Biotin-PEGn-Maleimide and other small molecules by SEC or dialysis.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., using a HABA assay for biotin (B1667282) quantification) and confirm purity (e.g., by SDS-PAGE or HPLC).

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Thiol-containing Protein Mix Mix Protein and Biotin-PEG-Mal Protein->Mix BiotinPEG Biotin-PEGn-Maleimide BiotinPEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (SEC or Dialysis) Incubate->Purify Analyze Characterize (HABA, SDS-PAGE) Purify->Analyze

Biotin-PEG-Maleimide Conjugation Workflow
Protocol 2: Assessing Conjugate Stability in Plasma

This protocol provides a method to evaluate the stability of the maleimide-thiol linkage in a biologically relevant matrix.

Materials:

  • Biotinylated conjugate

  • Human or mouse plasma

  • Phosphate buffer (pH 7.4)

  • Analytical method for separation and detection (e.g., LC-MS, HPLC)

Procedure:

  • Incubation: Incubate the biotinylated conjugate in plasma at 37°C. A typical concentration is 1 mg/mL.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take aliquots of the incubation mixture.

  • Sample Preparation: Precipitate plasma proteins from the aliquots (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the conjugate and any released payload.

  • Analysis: Analyze the supernatant by LC-MS or another suitable method to quantify the amount of intact conjugate and any free payload or degradation products.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life of the conjugate in plasma.

stability_workflow Start Biotinylated Conjugate Incubate Incubate with Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Precipitate Proteins Sample->Precipitate Analyze Analyze Supernatant (LC-MS) Precipitate->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot

Plasma Stability Assay Workflow

Signaling Pathway and Mechanism of Action

Biotin-PEG-Maleimide conjugates are often designed for targeted delivery. The biotin moiety serves as a high-affinity ligand for streptavidin or avidin, which can be conjugated to a targeting molecule or used in detection assays. In the context of targeted drug delivery, a biotinylated therapeutic can be part of a multi-step targeting strategy. For instance, a targeting antibody conjugated to streptavidin can first be administered to localize at the disease site, followed by the administration of a biotinylated drug which then accumulates at the target due to the high-affinity biotin-streptavidin interaction.

signaling_pathway cluster_targeting Targeting Phase cluster_delivery Delivery Phase Ab Streptavidin-Antibody Conjugate Receptor Target Cell Receptor Ab->Receptor Binding BiotinDrug Biotin-PEG-Drug Receptor->BiotinDrug Biotin-Streptavidin Interaction Internalization Internalization BiotinDrug->Internalization DrugRelease Drug Release Internalization->DrugRelease Effect Therapeutic Effect DrugRelease->Effect

Targeted Drug Delivery via Biotin-Streptavidin

Conclusion

The selection of the optimal PEG spacer length for a Biotin-PEG-Maleimide linker is a multi-faceted decision that requires careful consideration of the specific application. While Biotin-PEG2-Maleimide offers a compact and efficient linker for many standard bioconjugation needs, longer PEG spacers can provide significant advantages in terms of solubility, reduced steric hindrance, and extended in vivo circulation time, which can be critical for the development of effective therapeutics. However, these benefits may come at the cost of reduced drug loading and in vitro potency. The experimental data and protocols presented in this guide are intended to provide a framework for researchers to make informed decisions and to design experiments that will lead to the development of optimized bioconjugates.

References

Choosing the Right Tool for the Job: A Guide to Cleavable vs. Non-Cleavable Biotinylation Reagents for Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific proteins and their interaction partners is a cornerstone of discovery. Biotin-streptavidin affinity purification is a powerful and widely used technique for this purpose. However, the choice between cleavable and non-cleavable biotinylation reagents can significantly impact the success and downstream applications of a pulldown experiment. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols, to aid in making an informed decision for your research needs.

The fundamental difference between these reagents lies in the linker arm connecting the biotin (B1667282) molecule to the reactive group that attaches to the protein of interest. Non-cleavable reagents create a highly stable bond, while cleavable reagents incorporate a spacer that can be broken under specific chemical or physical conditions. This distinction has profound implications for the elution of the target protein and its compatibility with subsequent analytical methods.

At a Glance: Key Differences

FeatureCleavable Biotinylation ReagentsNon-Cleavable Biotinylation Reagents
Elution Conditions Mild and specific (e.g., reducing agents, acid, light)Harsh and denaturing (e.g., boiling in SDS, extreme pH)
Protein Integrity Preserves native protein structure and functionDenatures the target protein and its interactors
Downstream Analysis Compatible with mass spectrometry, functional assaysPrimarily for SDS-PAGE and Western blotting
Purity of Eluate High, with minimal co-elution of streptavidinCan be contaminated with streptavidin from the beads
Complexity Requires an additional cleavage stepSimpler elution protocol

Performance Comparison: A Data-Driven Perspective

The primary advantage of cleavable biotinylation reagents is the ability to elute the captured protein(s) under mild conditions, which is crucial for preserving their native structure and function for downstream analyses like mass spectrometry and functional assays. In contrast, the extremely strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) necessitates harsh, denaturing conditions to elute proteins labeled with non-cleavable reagents.[1] This often leads to the co-elution of streptavidin from the affinity matrix, which can interfere with subsequent analyses.[2]

Studies comparing different types of cleavable linkers for chemoproteomics have demonstrated the impact of linker chemistry on enrichment efficiency and peptide identification in mass spectrometry. For instance, an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety has been shown to outperform other cleavable linkers in terms of enrichment efficiency and reproducibility.[3] While direct quantitative comparisons with non-cleavable reagents are less common in the literature, the consensus is that non-invasive elution using cleavable linkers yields a higher number of identified proteins in mass spectrometry analyses compared to on-bead digestion or harsh elution methods.[2]

Here is a summary of expected outcomes based on the choice of reagent:

ParameterCleavable ReagentsNon-Cleavable ReagentsSupporting Evidence
Protein Yield High recovery of target proteinVariable, can be high but may include aggregatesMild elution of cleavable reagents can lead to more efficient recovery of soluble protein.
Purity High, low streptavidin contaminationPotential for significant streptavidin contaminationHarsh elution can strip streptavidin from the beads.[2]
Peptide IDs (Mass Spec) Higher number of unique peptides identifiedLower number of identified peptidesOn-bead digestion or harsh elution can lead to sample loss and contamination.[2]
Non-Specific Binding Reduced in final eluate due to specific cleavageNon-specifically bound proteins can co-elute under harsh conditionsSpecific cleavage helps to release only the biotinylated protein and its direct interactors.

Experimental Workflows

The choice of biotinylation reagent dictates the experimental workflow, particularly the elution step.

Workflow for Pulldown with a Cleavable Biotinylation Reagent

G cluster_0 Biotinylation & Binding cluster_1 Washing cluster_2 Elution & Analysis Biotinylation Label Bait Protein with Cleavable Biotin Reagent Lysate Incubate Biotinylated Bait with Cell Lysate Biotinylation->Lysate Beads Capture Complexes with Streptavidin Beads Lysate->Beads Wash1 Wash Beads to Remove Non-specific Binders Beads->Wash1 Cleavage Add Cleavage Reagent (e.g., DTT, Acid) Wash1->Cleavage Elution Collect Eluate Containing Bait and Prey Proteins Cleavage->Elution Analysis Downstream Analysis (Mass Spec, Functional Assays) Elution->Analysis

Caption: Workflow for a pulldown assay using a cleavable biotinylation reagent.

Workflow for Pulldown with a Non-Cleavable Biotinylation Reagent

G cluster_0 Biotinylation & Binding cluster_1 Washing cluster_2 Elution & Analysis Biotinylation Label Bait Protein with Non-Cleavable Biotin Reagent Lysate Incubate Biotinylated Bait with Cell Lysate Biotinylation->Lysate Beads Capture Complexes with Streptavidin Beads Lysate->Beads Wash1 Wash Beads to Remove Non-specific Binders Beads->Wash1 Elution Elute with Harsh Conditions (e.g., Boiling in SDS Buffer) Wash1->Elution Analysis Downstream Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Caption: Workflow for a pulldown assay using a non-cleavable biotinylation reagent.

Decision-Making Framework

The choice between a cleavable and non-cleavable biotinylation reagent should be guided by the experimental goals.

G Start What is the primary downstream application? MassSpec Mass Spectrometry Functional Assays Structural Studies Start->MassSpec Need native protein? Western SDS-PAGE Western Blotting Start->Western Denatured protein is acceptable? Cleavable Use Cleavable Biotin Reagent MassSpec->Cleavable NonCleavable Use Non-Cleavable Biotin Reagent Western->NonCleavable

Caption: Decision tree for selecting a biotinylation reagent based on the intended downstream application.

Detailed Experimental Protocols

Below are generalized protocols for pulldown assays using both types of reagents. Specific details may need to be optimized for your particular protein of interest and cell type.

Protocol 1: Pulldown with a Disulfide-Cleavable Biotinylation Reagent

1. Biotinylation of Bait Protein:

  • React your purified bait protein with an NHS-SS-Biotin reagent according to the manufacturer's instructions.

  • Remove excess, unreacted biotin using a desalting column.

2. Preparation of Cell Lysate:

  • Lyse cells in a non-reducing lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol) supplemented with protease inhibitors.

  • Clarify the lysate by centrifugation.

3. Binding:

  • Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation.

  • Add streptavidin-coated magnetic beads and incubate for an additional 1 hour at 4°C.

4. Washing:

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

5. Elution:

  • Resuspend the beads in a non-reducing elution buffer (e.g., Tris-buffered saline).

  • Add a reducing agent such as 50 mM DTT or 10 mM TCEP to cleave the disulfide bond in the linker.

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Pellet the beads and collect the supernatant containing the eluted bait and prey proteins.

6. Analysis:

  • The eluate can be directly used for mass spectrometry, functional assays, or analyzed by SDS-PAGE and silver staining or Western blotting.

Protocol 2: Pulldown with a Non-Cleavable Biotinylation Reagent

1. Biotinylation of Bait Protein:

  • React your purified bait protein with an NHS-Biotin reagent according to the manufacturer's instructions.

  • Remove excess, unreacted biotin using a desalting column.

2. Preparation of Cell Lysate:

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Clarify the lysate by centrifugation.

3. Binding:

  • Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation.

  • Add streptavidin-coated magnetic beads and incubate for an additional 1 hour at 4°C.

4. Washing:

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

5. Elution:

  • Resuspend the beads in 1X SDS-PAGE sample buffer.

  • Boil the sample for 5-10 minutes at 95-100°C.

  • Pellet the beads and collect the supernatant.

6. Analysis:

  • Analyze the eluate by SDS-PAGE and Western blotting. Be aware that streptavidin monomers or tetramers may be present in the eluate.

Conclusion

The choice between cleavable and non-cleavable biotinylation reagents is a critical decision that should be made based on the specific goals of the pulldown experiment. For applications requiring the recovery of intact, functional proteins for downstream analyses such as mass spectrometry or functional assays, cleavable reagents are the superior choice. They allow for mild elution, resulting in higher purity and better compatibility with sensitive analytical techniques. Non-cleavable reagents, while simpler in their elution protocol, are best suited for applications where protein denaturation is acceptable, such as standard SDS-PAGE and Western blotting. By carefully considering the experimental requirements, researchers can select the optimal biotinylation strategy to achieve their scientific objectives.

References

A Researcher's Guide to Selecting Biotinylation Reagents: Mitigating Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of modern molecular biology, enabling a vast array of applications from immunoassays to protein purification. The strength of this interaction is unparalleled, yet its efficacy can be dramatically undermined by a common challenge: steric hindrance. The choice of biotinylation reagent is therefore not a trivial one; it is a critical parameter that can dictate the success or failure of an experiment. This guide provides an objective comparison of common biotinylation reagents, focusing on how the strategic use of spacer arms can overcome steric hindrance, supported by experimental data and detailed protocols.

The biotin-binding sites on avidin (B1170675) and streptavidin are located deep within the protein structure, approximately 9 Å below the surface.[1][2] When a biotinylated molecule is bulky, or when the biotin (B1667282) is attached at a site that is sterically restricted, its ability to efficiently bind to streptavidin can be significantly reduced.[1][3] This is where the design of the biotinylation reagent, specifically the length of its spacer arm, becomes paramount. A longer spacer arm extends the biotin moiety away from the labeled protein, allowing it to access the binding pocket of streptavidin without impediment.[2]

Comparing Biotinylation Reagents: The Impact of Spacer Arm Length

Biotinylation reagents are commonly designed with an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (like the side chain of lysine (B10760008) residues) on proteins to form a stable amide bond.[4] The key difference between them lies in the spacer that connects the biotin to this reactive group. We compare three common types: a standard short-chain reagent, a long-chain (LC) reagent, and a polyethylene (B3416737) glycol (PEG)-ylated reagent.

Reagent TypeExampleSpacer Arm Length (Å)Key Characteristics
Short Arm NHS-Biotin13.5Prone to steric hindrance with large proteins or crowded surfaces.
Long Arm NHS-LC-Biotin22.4Reduced steric hindrance, improving streptavidin binding.[3]
PEG Spacer NHS-PEG4-Biotin~29.1 (PEG4 + linker)Minimizes steric hindrance, increases solubility of the labeled molecule, and can reduce non-specific binding.[2][5]
Quantitative Impact on Binding Performance

The effect of spacer arm length can be quantified through various binding assays, such as ELISA or Surface Plasmon Resonance (SPR). Longer spacer arms consistently lead to improved signal detection, which is indicative of more efficient streptavidin binding. A study examining the influence of spacer arm length on a biotinylated microplate for a competitive biotin assay demonstrated that a better dose-response curve was achieved as the "bridge length" (spacer arm) increased.[3] This suggests that more streptavidin-enzyme conjugate was able to bind when the biotin was extended further from the surface, overcoming steric hindrance.[3]

The following table provides a representative summary of expected outcomes based on the principles of steric hindrance.

ReagentExpected Relative Signal (ELISA)Expected Binding Affinity (Kd)Rationale
NHS-Biotin LowWeaker (Higher Kd)The short spacer arm can lead to significant steric hindrance, preventing efficient binding of the streptavidin conjugate.[3]
NHS-LC-Biotin MediumStrongerThe extended spacer arm allows the biotin to bypass some steric clashes, improving access to the streptavidin binding pocket.
NHS-PEG4-Biotin HighStrongest (Lower Kd)The long, flexible, and hydrophilic PEG spacer provides optimal positioning for biotin binding and can reduce non-specific interactions.[2]

Key Experimental Protocols

Protocol 1: General Protein Biotinylation with NHS-Ester Reagents

This protocol provides a general guideline for biotinylating a protein with an amine-reactive NHS-ester reagent. Optimization is often necessary for each specific protein.[6]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Biotinylation Reagent (e.g., NHS-PEG4-Biotin).

  • Anhydrous DMSO or DMF to dissolve the reagent.

  • Desalting spin columns or dialysis cassettes for buffer exchange and removal of excess biotin.[7]

  • Reaction buffer (e.g., PBS, pH 7.2-8.0).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the reaction and must be removed.[7]

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO to create a 10 mM stock solution.

  • Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A starting point is often a 20-fold molar excess.[6] For example, for every 1 nmol of protein, add 20 nmol of the biotin reagent.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[6][8]

  • Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer like Tris-HCl can be added to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted biotin reagent using a desalting spin column or by dialyzing the sample against PBS.[6][7] This step is crucial to prevent interference in downstream applications.

  • Quantification: Determine the final concentration of the biotinylated protein using a standard protein assay (e.g., BCA). The degree of biotinylation can be assessed using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if needed.[9]

Protocol 2: Evaluating Binding via Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time.[10][11] This protocol outlines the capture of a biotinylated ligand onto a streptavidin-coated sensor chip.

Materials:

  • SPR instrument (e.g., Biacore).[10]

  • Streptavidin (SA) sensor chip.[12]

  • Biotinylated protein (ligand) prepared as in Protocol 1.

  • Analyte (binding partner of the ligand).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5).

Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Ligand Immobilization: Inject the biotinylated protein over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min). The high affinity of the biotin-streptavidin interaction will result in stable capture of the ligand onto the surface.[11][12] Aim for a low to moderate immobilization level to avoid mass transport limitations.

  • Analyte Association: Inject the analyte at various concentrations over the sensor surface to monitor its association with the captured ligand. This is measured as a change in response units (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If the ligand-analyte interaction is reversible, inject a pulse of regeneration solution to remove the bound analyte, preparing the surface for the next cycle. The strong biotin-streptavidin linkage itself is typically not disrupted.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters like the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12][13]

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes discussed, the following diagrams have been generated.

G cluster_0 Short Spacer Arm (e.g., NHS-Biotin) cluster_1 Long Spacer Arm (e.g., NHS-PEG4-Biotin) a1 Biotinylated Protein a3 High Steric Hindrance a1->a3 a2 Streptavidin a2->a3 Binding Site Inaccessible a4 Reduced Binding Efficiency a3->a4 b1 Biotinylated Protein b3 Low Steric Hindrance b1->b3 Flexible Spacer Extends Biotin b2 Streptavidin b4 Improved Binding Efficiency b2->b4 b3->b4

Caption: Impact of spacer arm length on steric hindrance and binding.

G cluster_assay Binding Assay (e.g., SPR) start Protein of Interest in Amine-Free Buffer reagent Select & Prepare Biotinylation Reagent (e.g., NHS-PEG4-Biotin) start->reagent reaction Perform Biotinylation Reaction (Molar Excess, Incubation) reagent->reaction purify Purify Biotinylated Protein (Desalting Column / Dialysis) reaction->purify immobilize Immobilize on Streptavidin Sensor Chip purify->immobilize bind Inject Analyte & Measure Association/Dissociation immobilize->bind analyze Analyze Sensorgram Data (Calculate ka, kd, KD) bind->analyze

Caption: Experimental workflow for biotinylation and binding analysis.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG2-Mal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Biotin-PEG2-Mal must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is imperative to follow established laboratory protocols for chemical waste management.[1] This guide provides essential, step-by-step information for the safe and logistical disposal of this compound.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe laboratory environment.

Precaution CategorySpecific RecommendationSource
Personal Protective Equipment Wear protective gloves, clothing, and safety goggles.AAT Bioquest SDS
Engineering Controls Use in a well-ventilated area, preferably with local exhaust ventilation.AAT Bioquest SDS
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.AAT Bioquest SDS
Storage Keep container tightly closed in a dry and well-ventilated place.AAT Bioquest SDS

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound, treating it as non-hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated waste."

  • Do not mix this compound waste with hazardous chemical waste streams such as solvents, acids, or bases.

2. Disposal of Unused or Expired this compound (Solid):

  • For small quantities, carefully sweep the solid material into the designated, labeled waste container.

  • Avoid generating dust during transfer.

  • Ensure the container is appropriate for solid chemical waste and can be securely sealed.

3. Disposal of Contaminated Labware (e.g., pipette tips, tubes, gloves):

  • Place all disposable items that have come into contact with this compound into the designated waste container.

  • This includes gloves, weigh boats, and any other contaminated disposables.

4. Decontamination of Non-Disposable Equipment:

  • Wipe down any non-disposable equipment (e.g., spatulas, benchtops) that has come into contact with this compound using a suitable solvent (e.g., 70% ethanol (B145695) or as determined by your institution's safety protocols).

  • Dispose of the cleaning materials (e.g., wipes) in the designated this compound waste container.

5. Final Disposal of the Waste Container:

  • Once the waste container is full, seal it securely.

  • Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste. This may involve placing it in a specific collection area for pickup by your institution's environmental health and safety (EHS) department.

  • Never dispose of this compound or its empty containers in the regular trash unless explicitly permitted by your institution's EHS guidelines.

6. Empty Container Disposal:

  • An empty container that has held this compound should have as little residue as possible.

  • Deface or remove the original product label to avoid confusion.

  • Dispose of the empty container as regular laboratory waste or as directed by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_disposal_path cluster_procedure start This compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_mixed->non_hazardous_waste No hazardous_waste Follow Institutional Guidelines for Hazardous Waste is_mixed->hazardous_waste Yes collect_solid Collect in a labeled, sealed container for solid chemical waste. non_hazardous_waste->collect_solid dispose_non_haz Dispose via Institutional EHS for non-hazardous waste. collect_solid->dispose_non_haz

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-PEG2-Maleimide, including detailed operational and disposal plans to foster a secure research environment.

Biotin-PEG2-Maleimide is a thiol-reactive biotinylating reagent commonly used in bioconjugation techniques. While a valuable tool, it necessitates careful handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to minimize risk and ensure the well-being of laboratory personnel.

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Biotin-PEG2-Maleimide, particularly when engineering controls like fume hoods are not available or as an additional layer of protection.

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are recommended.Prevents skin contact and potential irritation or allergic reactions.[1][2]
Eye Protection Use chemical safety goggles. A face shield is recommended when there is a splash hazard.Protects eyes from dust particles and accidental splashes.[1][2][3]
Skin and Body Protection Wear a laboratory coat. Ensure full skin coverage.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. A local exhaust ventilation system (fume hood) is recommended to prevent the dispersion of dust. If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.Minimizes inhalation of the powdered compound, which may cause respiratory irritation.[1][4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

  • Work Area Preparation: Ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible and operational.[1]

  • Ventilation: Whenever possible, handle Biotin-PEG2-Maleimide in a chemical fume hood to minimize inhalation exposure.[1]

  • Donning PPE: Always wear the appropriate PPE as outlined in the table above before handling the compound.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.

  • Solution Preparation: Biotin-PEG2-Maleimide is moisture-sensitive. Prepare solutions immediately before use. Anhydrous solvents like DMSO or DMF are recommended for creating stock solutions.[5] Aqueous stock solutions are not stable and should be discarded after use.[5]

  • Reaction Conditions: The maleimide (B117702) group reacts with sulfhydryls at a pH range of 6.5-7.5.[6]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Temperature: Store in a freezer at -20°C for long-term stability.[6]

  • Incompatibilities: Keep away from moisture and oxidizing agents.[5][8]

Spill and Disposal Management

Prompt and correct response to spills and proper waste disposal are crucial for safety and environmental protection.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.[7][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Waste Disposal:

  • Segregation: Collect all waste materials, including unused Biotin-PEG2-Maleimide, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]

  • Regulations: Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[7]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[7]

Experimental Protocols

Detailed methodologies for common applications of Biotin-PEG2-Maleimide are provided below.

Biotinylating Proteins

This protocol is a general guideline for labeling proteins with free sulfhydryl groups.

  • Protein Preparation: Dissolve the protein containing free sulfhydryls in a suitable buffer at a pH of 7.2 (e.g., PBS).[9] The optimal protein concentration is typically between 3-10 mg/mL.[9]

  • Reagent Preparation: Dissolve Biotin-PEG2-Maleimide in DMSO at a concentration of 5-10 mg/mL immediately before use.[9]

  • Reaction: Add the Biotin-PEG2-Maleimide solution to the protein solution at a 2:1 molar ratio of biotin (B1667282) to protein.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours.[9]

  • Purification: Remove excess, unreacted biotin using a desalting column or dialysis. For reactions with 100 µg to 1 mg of protein, a spin column can be used. For larger scale reactions, gel filtration is recommended.[9]

Labeling Small Molecules

This protocol provides a general procedure for labeling small molecules containing a thiol group.

  • Reagent Preparation: Dissolve both the Biotin-PEG2-Maleimide (10-15 mg/mL) and the thiol-containing small molecule in DMSO.[9] The recommended molar ratio is 1:1.2 of biotin to the thiol-containing molecule.[9]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[9]

  • Purification: Purify the resulting biotinylated small molecule using HPLC.[9]

  • Isolation: Collect and pool the desired fractions and then freeze-dry to obtain the final product.[9]

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling Biotin-PEG2-Maleimide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Prepare Work Area (Clean, Check Safety Equipment) DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle in Fume Hood DonPPE->Handle Weigh Weigh/Transfer Compound Handle->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Clean Clean Work Area PrepareSol->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Dispose Dispose of Waste in Labeled Hazardous Container DoffPPE->Dispose

Caption: Workflow for the safe handling of Biotin-PEG2-Maleimide.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Decision-making process for responding to a Biotin-PEG2-Maleimide spill.

References

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Retrosynthesis Analysis

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